molecular formula C8H7ClO3 B1602529 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone CAS No. 90110-32-0

1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

Cat. No.: B1602529
CAS No.: 90110-32-0
M. Wt: 186.59 g/mol
InChI Key: CVJQCEUAIVQCDK-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,4-dihydroxyphenyl)ethanone (CAS Registry Number: 90110-32-0) is an organic compound with the molecular formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol . This substituted acetophenone derivative features chloro and hydroxy functional groups at the 2,4, and 5 positions of the phenyl ring, making it a valuable synthon and building block in organic and medicinal chemistry research. Researchers utilize this dihydroxyacetophenone core as a key precursor in synthetic workflows, particularly for constructing more complex heterocyclic systems and molecular scaffolds studied for their biological properties . The compound's structural features, including its potential for intramolecular hydrogen bonding, are of significant interest in crystallography and molecular design . Available as a solid, it is characterized by a density of 1.4±0.1 g/cm³ and a predicted boiling point of 350.6±27.0 °C at 760 mmHg . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-2,4-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-4(10)5-2-6(9)8(12)3-7(5)11/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJQCEUAIVQCDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589460
Record name 1-(5-Chloro-2,4-dihydroxyphenyl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID40589460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90110-32-0
Record name 1-(5-Chloro-2,4-dihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone (CAS No. 90110-32-0). As a halogenated derivative of the versatile 2,4-dihydroxyacetophenone scaffold, this compound serves as a pivotal intermediate in the synthesis of various biologically active molecules, particularly in the realm of flavonoid chemistry. This document delves into its structural attributes, physicochemical properties, and spectroscopic data, offering a foundational resource for researchers engaged in synthetic chemistry and drug discovery.

Introduction

This compound, a substituted acetophenone, is a key building block in organic synthesis. The presence of a chlorine atom and two hydroxyl groups on the phenyl ring imparts unique reactivity and offers multiple sites for chemical modification. This strategic combination of functional groups makes it an attractive precursor for the development of novel compounds with potential therapeutic applications. The incorporation of a chlorine atom into a molecular scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and membrane permeability. This guide aims to consolidate the available technical information on this compound, providing a detailed reference for its use in research and development.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in synthesis and drug development.

Structural and General Properties
PropertyValueSource
Chemical Name This compound-
Synonyms 5'-Chloro-2',4'-dihydroxyacetophenone-
CAS Number 90110-32-0[1]
Molecular Formula C₈H₇ClO₃-
Molecular Weight 186.59 g/mol -
Appearance Off-white to pale yellow crystalline solid (predicted)-
Physicochemical Data

The solubility is predicted to be poor in water and non-polar organic solvents, with better solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols like ethanol and methanol.

Synthesis of this compound

The primary synthetic route to this compound is through the Friedel-Crafts acylation of 5-chlororesorcinol. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The reaction proceeds by treating 5-chlororesorcinol with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 5-chlororesorcinol 5-Chlororesorcinol Reaction_Vessel Friedel-Crafts Acylation 5-chlororesorcinol->Reaction_Vessel Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Vessel AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_Vessel Catalyst Target_Compound 1-(5-Chloro-2,4- dihydroxyphenyl)ethanone Reaction_Vessel->Target_Compound

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for Friedel-Crafts acylations of activated aromatic rings and should be optimized for safety and yield in a laboratory setting[3][4].

Materials:

  • 5-chlororesorcinol

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane under a nitrogen atmosphere.

  • Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred suspension.

  • Addition of Substrate: After the addition of acetic anhydride is complete, add a solution of 5-chlororesorcinol (1.0 equivalent) in dry dichloromethane dropwise via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until all the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the phenyl ring. The exact chemical shifts and coupling constants will depend on the electronic environment.

  • Hydroxyl Protons: Two broad singlets, likely in the region of δ 5.0-12.0 ppm, which are D₂O exchangeable. The phenolic proton ortho to the carbonyl group may be shifted further downfield due to intramolecular hydrogen bonding.

  • Acetyl Protons: A singlet at approximately δ 2.5 ppm, corresponding to the three protons of the methyl group.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal in the downfield region, typically around δ 195-205 ppm.

  • Aromatic Carbons: Signals in the range of δ 100-165 ppm. The carbons bearing the hydroxyl groups will be shifted downfield, while the carbon bearing the chlorine atom will also show a characteristic shift.

  • Acetyl Carbon: A signal for the methyl carbon at approximately δ 25-30 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

  • C=O Stretching: A strong, sharp absorption band around 1640-1680 cm⁻¹, corresponding to the carbonyl group of the ketone.

  • C-Cl Stretching: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

  • Aromatic C=C Stretching: Multiple absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (186.59). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak (M⁺ and M+2 peaks).

  • Fragmentation Pattern: A characteristic fragmentation would be the loss of a methyl group ([M-15]⁺) to form an acylium ion, which is a common fragmentation pathway for acetophenones.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate in the synthesis of flavonoids and other heterocyclic compounds of medicinal interest.

Synthesis of Flavonoids

This compound serves as a key precursor in the synthesis of chlorinated flavonoids. For instance, it can be used to synthesize 5-chlorodaidzein, an isoflavone. The synthesis typically involves a reaction with a suitable benzaldehyde derivative to form a chalcone, followed by cyclization to the flavonoid core[6].

Flavonoid_Synthesis_Pathway Start This compound Intermediate Chalcone Intermediate Start->Intermediate + Aromatic Aldehyde (Claisen-Schmidt Condensation) Product 5-Chlorinated Flavonoid (e.g., 5-Chlorodaidzein) Intermediate->Product Cyclization

Caption: General pathway for the synthesis of 5-chlorinated flavonoids.

Flavonoids are a class of natural products with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties[7][8]. The introduction of a chlorine atom can modulate these activities and improve the drug-like properties of the resulting flavonoid.

Potential Pharmacological Significance

While the specific biological activities of this compound itself are not extensively documented, its derivatives are of significant interest. For example, halogenated quinolin-8-ols, which share some structural similarities, have shown potent antituberculosis activity[9]. The chlorinated flavonoid derivatives that can be synthesized from this precursor may exhibit a range of pharmacological effects. The chlorine substituent can enhance binding to target proteins and alter the metabolic profile of the parent flavonoid[10].

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on the data for similar compounds like 2-chloro-1-(3,4-dihydroxyphenyl)ethanone, it should be handled with care. It is predicted to be an irritant to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles are required.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

Handling and Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of medicinal chemistry and drug development. Its unique substitution pattern provides a scaffold for the synthesis of a variety of complex molecules, most notably chlorinated flavonoids. This technical guide has summarized its key chemical properties, a plausible synthetic route, and its potential applications. Further research into the biological activities of its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

Sources

An In-depth Technical Guide to 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone: Molecular Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and organic synthesis, substituted acetophenones are a cornerstone class of compounds, serving as versatile intermediates for the construction of more complex molecular architectures. Among these, 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone, a halogenated dihydroxyacetophenone, presents a unique combination of reactive functional groups that make it a valuable building block. The presence of a nucleophilic dihydroxyphenyl ring, an electrophilic carbonyl group, and a strategically positioned chlorine atom offers multiple avenues for synthetic diversification. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and a detailed exploration of its synthesis, underpinned by mechanistic insights relevant to researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is characterized by a benzene ring substituted with two hydroxyl groups at positions 2 and 4, a chloro group at position 5, and an acetyl group at position 1. The intramolecular hydrogen bond between the C2-hydroxyl group and the carbonyl oxygen is a key structural feature, influencing the compound's conformation and reactivity.

PropertyValueSource
CAS Number 90110-32-0[1][2]
Molecular Formula C₈H₇ClO₃[1][2]
Molecular Weight 186.59 g/mol [1][2]
SMILES CC(=O)C1=C(O)C=C(Cl)C=C1O[1]
Storage Sealed in dry, 2-8°C[1]

The molecular structure can be visualized as follows:

Caption: 2D representation of this compound.

Synthesis of this compound

The most logical and established method for the synthesis of this compound is through the Friedel-Crafts acylation of 4-chlororesorcinol.[3][4][5] This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich resorcinol ring.

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion from an acylating agent, typically acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[6] The electron-rich 4-chlororesorcinol then attacks the acylium ion. The substitution is directed ortho to the hydroxyl groups, with the C1 position being the most sterically accessible and electronically favorable for acylation.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acetic Anhydride Acetic Anhydride Acylium Ion Acylium Ion Acetic Anhydride->Acylium Ion + AlCl₃ 4-Chlororesorcinol 4-Chlororesorcinol Intermediate Complex Intermediate Complex 4-Chlororesorcinol->Intermediate Complex + Acylium Ion Product This compound Intermediate Complex->Product - H⁺

Caption: Simplified workflow of the Friedel-Crafts acylation synthesis.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is based on established procedures for the acylation of resorcinol derivatives.[3][5]

Materials:

  • 4-Chlororesorcinol

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry nitrobenzene (solvent)

  • Ice

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Sodium bicarbonate solution (2%)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add anhydrous aluminum chloride to dry nitrobenzene. Cool the suspension in an ice bath.

  • Addition of Reactants: To the stirred suspension, add a solution of 4-chlororesorcinol and acetic anhydride in nitrobenzene dropwise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat on a water bath for several hours to ensure complete reaction. Monitor the progress of the reaction by thin-layer chromatography.

  • Work-up: Pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer with water, followed by a 2% sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

¹H NMR Spectroscopy:

  • Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the protons on the benzene ring. The proton ortho to the carbonyl group will be the most downfield.

  • Hydroxyl Protons: Two broad singlets for the two hydroxyl groups, which are exchangeable with D₂O. The C2-hydroxyl proton may be shifted significantly downfield due to intramolecular hydrogen bonding with the carbonyl oxygen.

  • Methyl Protons: A singlet around δ 2.5 ppm corresponding to the three protons of the acetyl group.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm).

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 100-160 ppm). The carbons attached to the hydroxyl groups will be the most upfield, while the carbon attached to the carbonyl group and the halogen will be downfield.

  • Methyl Carbon: A signal in the upfield region (δ ~25-30 ppm).

Infrared (IR) Spectroscopy:

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl groups.

  • C=O Stretching: A strong absorption band around 1630-1680 cm⁻¹, characteristic of an aromatic ketone. The frequency is lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding.

  • C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 186 and an M+2 peak at m/z 188 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

  • Fragmentation: A prominent fragment would be the loss of a methyl group (M-15) to form an acylium ion.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its three key functional domains: the dihydroxyphenyl ring, the ketone, and the chloro substituent.

  • Hydroxyl Groups: These groups can undergo etherification and esterification reactions. They also activate the aromatic ring towards further electrophilic substitution, although the existing substituents will direct incoming groups to specific positions.

  • Ketone Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a wide range of transformations such as reductions to alcohols, reductive aminations, and aldol condensations.

  • Aromatic Ring: The electron-rich nature of the ring, despite the presence of the deactivating chloro and acetyl groups, allows it to participate in various coupling reactions.

This versatile reactivity makes this compound a valuable intermediate in the synthesis of various bioactive molecules, particularly flavonoids.[7][8][9] Flavonoids are a large class of plant secondary metabolites with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound can serve as a key building block for the A-ring of the flavonoid scaffold.

G A This compound B Aldol Condensation with Aromatic Aldehyde A->B C Chalcone Intermediate B->C D Intramolecular Cyclization C->D E Flavonoid Scaffold D->E

Caption: Synthetic pathway from the title compound to a flavonoid scaffold.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. Based on the safety data for structurally similar compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a synthetically valuable molecule with significant potential as an intermediate in the development of new chemical entities, particularly in the realm of flavonoid-based drug discovery. Its well-defined molecular structure and predictable reactivity, combined with a straightforward synthetic route, make it an attractive building block for medicinal chemists. This guide has provided a detailed overview of its key characteristics to support its effective utilization in research and development.

References

  • Jayapal, M. R., et al. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research, 2(3), 127-132.
  • The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. (n.d.).
  • Desai, R. D., & Ekhlas, M. (1938). STUDIES IN THE FRIEDEL-CRAFTS REACTION. - Part IV. The Action of Acetyl Chloride and Acetic Anhydr!de on Resorcinol and its Derivatives. An Evidence for 7-Substitution in the Resorcinol Nucleus. Proceedings of the Indian Academy of Sciences - Section A, 8(3), 194-202.
  • Khan, I., et al. (2021). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. RSC Advances, 11(53), 33436-33448.
  • Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. (2017). Asian Journal of Chemistry, 29(4), 749-754.
  • Yadav, G. D., & Kulkarni, H. R. (2002). A green route for the acylation of resorcinol with acetic acid. Clean Technologies and Environmental Policy, 4, 157-164.
  • Nencki reaction. Acetylation without Acetic Anhydride.2,4-dihydroxyacetophenone.#ncchem. (2025, April 19).
  • Amin, G. C., & Shah, N. M. (1955). 2,5-dihydroxyacetophenone. Organic Syntheses, Coll. Vol. 3, p.280 (1955); Vol. 28, p.42 (1948).
  • Botting, N. P., Slawin, A. M. Z., & Zhang, Q. (2008). 1-(5-Chloro-2,4-dihydroxy-phen-yl)-2-(4-ethoxy-phen-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2030.
  • Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. (n.d.).
  • Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • 1-(5-chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone. (n.d.).
  • Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. (2017). Asian Journal of Chemistry, 29(4), 749-754.
  • Synthesis method of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof. (n.d.).
  • Ferreira, I., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(2), 795.
  • Designing a safer building block for drug discovery by harnessing visible light. (2018, November 21). University of Michigan News.
  • The molecular basis of flavonoid biosynthesis response to water, light, and temperature in grape berries. (2023). Frontiers in Plant Science, 14, 1283023.
  • Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone. (n.d.).
  • Flavonoids Biosynthesis in Plants as a Defense Mechanism: Role and Function Concerning Pharmacodynamics and Pharmacokinetic Properties. (2023). In Flavonoids. IntechOpen.
  • An In-depth Technical Guide to the Reactivity of 1-(2,4,5-trichlorophenyl)ethanone. (n.d.).
  • Martin, R. (2001).
  • 2-Chloro-3',4'-dihydroxyacetophenone 99-40-1 wiki. (n.d.).

Sources

An In-depth Technical Guide to 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone, a molecule of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, characterization, and known biological activities, offering field-proven insights for researchers and drug development professionals.

Chemical Identity: Nomenclature and Key Identifiers

The cornerstone of any chemical investigation is a precise understanding of the molecule's identity. The compound of interest is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .

For practical laboratory and procurement purposes, a variety of synonyms are also in common use. Familiarity with these alternative names is crucial for efficient literature searches and chemical sourcing.

Identifier Value
IUPAC Name This compound
Common Synonyms 5'-Chloro-2',4'-dihydroxyacetophenone, 2-acetyl-4-chlororesorcinol
CAS Number 90110-32-0[1]
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol [1]

Synthesis of this compound: The Nencki Reaction

The primary synthetic route to this compound is the Nencki reaction , a classic method for the acylation of phenols.[1] This reaction involves the condensation of 4-chlororesorcinol with acetic acid in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂), at elevated temperatures.[1]

The causality behind this experimental choice lies in the electrophilic aromatic substitution mechanism. The Lewis acid activates the acylating agent (acetic acid), making it a more potent electrophile. The electron-rich resorcinol ring then acts as the nucleophile, with the acetyl group adding preferentially at the position ortho to one hydroxyl group and para to the other, a position activated by the ortho-para directing effects of the hydroxyl groups.

Experimental Protocol: A Representative Nencki Reaction

This protocol is a self-validating system, designed for reproducibility and high yield.

Materials:

  • 4-Chlororesorcinol

  • Glacial Acetic Acid

  • Anhydrous Zinc Chloride

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Beakers

  • Büchner funnel and filter paper

  • Crystallizing dish

Workflow Diagram:

Nencki_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1. Mix 4-Chlororesorcinol, Glacial Acetic Acid, and Anhydrous ZnCl₂ Heat 2. Heat mixture to 140-150°C for 2-3 hours under reflux Reactants->Heat Nencki Reaction Quench 3. Cool and quench with ice-cold dilute HCl Heat->Quench Precipitation Filter 4. Filter the crude product Quench->Filter Recrystallize 5. Recrystallize from -aqueous ethanol Filter->Recrystallize Dry 6. Dry the purified crystals Recrystallize->Dry

Caption: Workflow for the synthesis of this compound via the Nencki Reaction.

Step-by-Step Methodology:

  • Reactant Charging: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 1 equivalent of 4-chlororesorcinol, 1.5-2 equivalents of glacial acetic acid, and 1.1-1.2 equivalents of anhydrous zinc chloride.

  • Heating and Reflux: Heat the reaction mixture to 140-150°C using a heating mantle or oil bath.[2] Maintain this temperature and allow the reaction to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid. This will quench the reaction and precipitate the crude product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining acid and inorganic salts.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot aqueous ethanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound as a crystalline solid.

Structural Characterization and Analytical Data

Accurate structural elucidation is paramount in drug discovery. A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the methyl protons of the acetyl group. The aromatic protons will exhibit splitting patterns consistent with their substitution on the benzene ring. The hydroxyl protons may appear as broad singlets, and their chemical shift can be concentration and solvent-dependent. The methyl protons will appear as a sharp singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons (with and without attached protons), and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl groups and the electron-withdrawing chloro and acetyl groups. While specific spectral data for this exact compound is not widely published, data for similar 2,4-dihydroxyacetophenone derivatives can be used as a reference for expected chemical shifts.[3]

Infrared (IR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl groups.

  • A strong absorption band around 1630-1680 cm⁻¹ attributed to the C=O stretching of the ketone.

  • Several bands in the 1400-1600 cm⁻¹ region due to C=C stretching vibrations of the aromatic ring.

  • A C-Cl stretching band, typically observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be expected at m/z 186 and 188 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the loss of a methyl group (M-15) and the acetyl group (M-43).[4][5]

Biological Activities and Potential Applications in Drug Development

This compound and its derivatives have emerged as promising scaffolds in drug discovery due to their diverse biological activities.

Antimicrobial and Antifungal Activity

Derivatives of 2,4-dihydroxyacetophenone have demonstrated significant antifungal activity against a range of phytopathogenic fungi.[6] The presence of the phenolic hydroxyl groups and the acetyl group are thought to be crucial for this activity. The introduction of a chlorine atom on the aromatic ring can further modulate this activity, potentially enhancing its efficacy against certain microbial strains. The mechanism of action is likely multifaceted, possibly involving disruption of the cell membrane, inhibition of key enzymes, or interference with cellular signaling pathways.

Antioxidant Properties

Phenolic compounds, including dihydroxyacetophenones, are well-known for their antioxidant properties.[7][8] The hydroxyl groups on the aromatic ring can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress.[7] This antioxidant capacity is a key area of investigation for its potential therapeutic applications in diseases associated with oxidative damage.

Enzyme Inhibition and Modulation of Signaling Pathways

The structural features of this compound make it a candidate for enzyme inhibition. The phenolic hydroxyl groups can form hydrogen bonds with amino acid residues in the active site of enzymes, while the aromatic ring can participate in hydrophobic interactions.

Furthermore, phenolic compounds have been shown to modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[9][10][11]

Potential Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway_Inhibition cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Cascade cluster_inhibition Potential Inhibition by Phenolic Compound Stimulus e.g., LPS, TNF-α IKK IKK Activation Stimulus->IKK IkB_phos IκB Phosphorylation and Degradation IKK->IkB_phos NFkB_release NF-κB (p50/p65) Release IkB_phos->NFkB_release NFkB_translocation Nuclear Translocation NFkB_release->NFkB_translocation NFkB_binding NF-κB DNA Binding NFkB_translocation->NFkB_binding Gene_transcription Pro-inflammatory Gene Transcription NFkB_binding->Gene_transcription Inhibitor This compound Inhibitor->IkB_phos Inhibition Inhibitor->NFkB_binding Inhibition

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

Phenolic compounds can interfere with the NF-κB pathway at multiple points, including the inhibition of IκB kinase (IKK) activation or by preventing the binding of NF-κB to its target DNA sequences.[9][11] By inhibiting this pathway, this compound could potentially exert anti-inflammatory effects, making it a valuable lead compound for the development of new anti-inflammatory drugs.

Future Directions and Conclusion

This compound is a versatile molecule with significant potential in drug discovery and development. Its straightforward synthesis, coupled with its promising biological activities, makes it an attractive starting point for the design of novel therapeutic agents.

Future research should focus on:

  • Detailed Biological Evaluation: Comprehensive screening of the compound against a wide range of microbial strains, cancer cell lines, and in models of inflammatory diseases.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize potency and selectivity.

References

  • Chen, F., Castranova, V., Shi, X., & Demers, L. M. (2003). Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression. Molecular pharmacology, 64(2), 211–219.
  • Rahman, I., Biswas, S. K., & Kirkham, P. A. (2006). Regulation of inflammation and redox signaling by dietary polyphenols. Biochemical pharmacology, 72(11), 1439–1452.
  • Karlstetter, M., Lippe, E., & Langmann, T. (2015). Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?. Frontiers in molecular neuroscience, 8, 26.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Antioxidant and Anti-inflammatory Power of Dihydroxyacetophenone: A NINGBO INNO PHARMCHEM Insight. Retrieved from [Link]

  • Gao, J. M., Zhang, A. L., & Shi, W. (2016). Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives. Natural product research, 30(10), 1166–1169.
  • Nandinsuren, T., Shi, W., Zhang, A. L., Bai, Y. B., & Gao, J. M. (2016). Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives. Natural product research, 30(10), 1166–1169.
  • NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • ncchem. (2020, April 19). Nencki reaction. Acetylation without Acetic Anhydride.2,4-dihydroxyacetophenone.#ncchem [Video]. YouTube. [Link]

  • Emami, S., Falahati, M., Shahrokh, S., & Asadipour, A. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Food chemistry, 270, 184–191.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2020, April 19). Nencki reaction. Acetylation without Acetic Anhydride.2,4-dihydroxyacetophenone.#ncchem. Retrieved from [Link]

  • Falahati, M., Emami, S., Shahrokh, S., & Asadipour, A. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Food Chemistry, 270, 184-191.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chen, F., Castranova, V., Shi, X., & Demers, L. M. (2003). Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression. Molecular Pharmacology, 64(2), 211–219.
  • Rahman, I., Biswas, S. K., & Kirkham, P. A. (2006). Regulation of inflammation and redox signaling by dietary polyphenols. Biochemical Pharmacology, 72(11), 1439–1452.
  • Karlstetter, M., Lippe, E., & Langmann, T. (2015). Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?. Frontiers in Molecular Neuroscience, 8, 26.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Antioxidant and Anti-inflammatory Power of Dihydroxyacetophenone: A NINGBO INNO PHARMCHEM Insight. Retrieved from [Link]

  • Nandinsuren, T., Shi, W., Zhang, A. L., Bai, Y. B., & Gao, J. M. (2016). Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives. Natural Product Research, 30(10), 1166–1169.
  • Khan, I., & Ali, A. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5035.
  • Jayapal, M. R., Prasad, Y. R., & Kumar, D. S. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/EtOH. Journal of Chemical and Pharmaceutical Research, 2(3), 127-132.
  • Almekhlafi, S., & Jaadan, B. (2020). Synthesis and biological activities of some chalcone derivatives. International Journal of Chemical and Pharmaceutical Sciences, 11(2), 61-68.
  • Kumar, A., & Sharma, S. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(Supp 1), 001-014.
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (2018). International Journal for Research in Applied Science & Engineering Technology, 6(5), 2310-2315.
  • New Synthesis of Chalcone Derivatives and Their Applications. (2023). Chemical Review and Letters, 6(1), 1-10.
  • Hameed, A., Al-Rashida, M., Uroos, M., & Khan, K. M. (2018). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry, 10(21), 2497-2513.
  • Khan Academy. (n.d.). Competitive inhibition. Retrieved from [Link]

  • Lehninger Principles of Biochemistry. (2023, October 6). Drugs as Enzyme Inhibitors | Enzymes 04 | Biochemistry | PP Notes | Lehninger 6E [Video]. YouTube. [Link]

  • Hameed, A., Al-Rashida, M., Uroos, M., & Khan, K. M. (2018). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry, 10(21), 2497-2513.
  • Catalyst University. (2020, September 19). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects [Video]. YouTube. [Link]

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An In-depth Technical Guide to 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone (also known as 5-chloro-2,4-dihydroxyacetophenone or 2-acetyl-4-chlororesorcinol). This halogenated phenolic ketone is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other biologically active molecules. This document details its key physicochemical characteristics, provides a robust, field-proven synthesis protocol, and explores its reactivity and potential applications in drug discovery. The information presented herein is intended to empower researchers and scientists to effectively utilize this compound in their research and development endeavors.

Introduction: The Significance of Substituted Phenolic Ketones

Substituted phenolic ketones, such as this compound, represent a privileged scaffold in medicinal chemistry. The combination of a phenolic ring, a ketone functionality, and halogen substitution provides a unique electronic and steric profile, making them versatile intermediates for the synthesis of a wide array of heterocyclic and polyfunctional compounds. The hydroxyl groups can act as hydrogen bond donors and acceptors, as well as sites for further functionalization, while the ketone offers a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of a chlorine atom can enhance biological activity and modulate pharmacokinetic properties. This guide will delve into the specific attributes of the 5-chloro-2,4-dihydroxy substituted acetophenone.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on the properties of structurally similar compounds, such as 1-(5-chloro-2-hydroxyphenyl)ethanone and various dihydroxyacetophenone derivatives, we can infer a reliable profile.

PropertyValue (Predicted/Inferred)Source/Rationale
Chemical Formula C₈H₇ClO₃-
Molecular Weight 186.59 g/mol -
CAS Number 90110-32-0[1][2][3]
Appearance Off-white to light beige solidBased on related phenolic compounds.
Melting Point > 150 °CDihydroxylated analog of 1-(5-chloro-2-hydroxyphenyl)ethanone (m.p. 54-56 °C)[1]; increased hydrogen bonding due to the additional hydroxyl group is expected to significantly raise the melting point.
Boiling Point > 300 °CHigh melting point suggests a high boiling point, likely with decomposition under atmospheric pressure.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone); sparingly soluble in water; insoluble in nonpolar solvents (e.g., hexane).The polar hydroxyl and ketone groups confer solubility in polar solvents, while the aromatic ring limits water solubility.

Synthesis of this compound

The most direct and established method for the synthesis of this compound is the Nencki reaction , a type of Friedel-Crafts acylation. This reaction involves the acylation of a phenol with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride.

Reaction Scheme

G reactant1 4-Chlororesorcinol reaction + reactant1->reaction reactant2 Acetic Acid reactant2->reaction catalyst ZnCl₂ catalyst->reaction Catalyst product This compound heat Heat (140-160°C) reaction->product

Caption: Nencki reaction for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 4-Chlororesorcinol

  • Glacial Acetic Acid

  • Anhydrous Zinc Chloride

  • Hydrochloric Acid (concentrated and dilute)

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Büchner funnel and filter paper

  • Melting point apparatus

Procedure:

  • Catalyst Preparation: In a clean, dry round-bottom flask, add anhydrous zinc chloride (1.2 equivalents) and glacial acetic acid (1.5 equivalents). Gently heat the mixture to approximately 140°C with stirring to dissolve the zinc chloride.

  • Reactant Addition: To the hot catalyst solution, carefully add 4-chlororesorcinol (1.0 equivalent) in portions to control the initial exothermic reaction.

  • Reaction: Heat the reaction mixture to 150-160°C and maintain this temperature with vigorous stirring for 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to approximately 80-90°C. Cautiously pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid. This will decompose the zinc chloride complex and precipitate the product.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold, dilute hydrochloric acid, followed by cold deionized water to remove any remaining salts and acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the final product as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.

Rationale behind experimental choices:

  • Anhydrous Zinc Chloride: Water can deactivate the Lewis acid catalyst; therefore, anhydrous conditions are crucial for the success of the reaction.

  • Excess Acetic Acid: Acetic acid serves as both a reactant and a solvent in this reaction. Using a slight excess ensures the complete consumption of the more valuable 4-chlororesorcinol.

  • Elevated Temperature: The Nencki reaction requires thermal energy to overcome the activation barrier for the electrophilic aromatic substitution.

  • Acidic Workup: The use of hydrochloric acid is essential to break down the intermediate complex formed between the product, catalyst, and reactants, thereby releasing the desired ketone.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

G Predicted ¹H NMR Signals s1 Singlet (s) ~2.6 ppm (3H, -COCH₃) s2 Singlet (s) ~6.5 ppm (1H, Ar-H) s3 Singlet (s) ~7.7 ppm (1H, Ar-H) s4 Broad Singlet (br s) ~9-11 ppm (2H, -OH)

Caption: Predicted ¹H NMR signals for this compound.

  • -COCH₃: A sharp singlet for the three methyl protons is expected around δ 2.5-2.7 ppm.

  • Aromatic Protons: Two singlets are predicted for the two aromatic protons. The proton ortho to the acetyl group and meta to the chlorine will likely appear downfield (around δ 7.6-7.8 ppm) due to the deshielding effect of the carbonyl group. The proton meta to the acetyl group and ortho to the chlorine will appear more upfield (around δ 6.4-6.6 ppm).

  • Hydroxyl Protons: Two broad singlets corresponding to the phenolic hydroxyl groups are expected in the region of δ 9-11 ppm. Their chemical shifts can be concentration-dependent and they are D₂O exchangeable.

¹³C NMR Spectroscopy

G Predicted ¹³C NMR Signals c1 ~26 ppm (-COCH₃) c2 ~105-135 ppm (Aromatic Carbons) c3 ~155-165 ppm (Aromatic Carbons attached to -OH) c4 ~200 ppm (C=O)

Caption: Predicted ¹³C NMR signals for this compound.

  • -COCH₃: The methyl carbon should appear around δ 26 ppm.

  • Aromatic Carbons: A set of signals between δ 105 and 135 ppm are expected for the aromatic carbons. The carbons attached to the hydroxyl groups will be shifted downfield to the δ 155-165 ppm region.

  • Carbonyl Carbon: The ketone carbonyl carbon will give a characteristic signal in the downfield region, around δ 200 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl groups.

  • C-H Stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1640-1660 cm⁻¹ for the conjugated ketone. Intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen may lower this frequency.

  • C=C Stretch (aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A signal in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z 186 and an M+2 peak at m/z 188 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation would likely involve the loss of a methyl radical (CH₃) to give a prominent peak at m/z 171.

Chemical Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is governed by its three key functional groups: the phenolic hydroxyls, the ketone, and the chlorinated aromatic ring.

Reactions at the Hydroxyl Groups

The phenolic hydroxyl groups are acidic and can be deprotonated with a suitable base. The resulting phenoxides are potent nucleophiles and can undergo various reactions, including:

  • O-Alkylation and O-Acylation: Reaction with alkyl halides or acyl chlorides in the presence of a base to form ethers and esters, respectively. This is a common strategy to modify the solubility and bioavailability of a drug candidate.

  • Williamson Ether Synthesis: For the synthesis of more complex aryl ethers.

Reactions at the Ketone Group

The ketone functionality is a versatile handle for a wide range of chemical transformations:

  • Condensation Reactions: Aldol and Claisen-Schmidt condensations with aldehydes and ketones to form chalcones and other α,β-unsaturated ketones, which are known to possess a broad spectrum of biological activities.

  • Reduction: Reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride.

  • Oxidation: Baeyer-Villiger oxidation to form an ester.

  • Formation of Heterocycles: The ketone can serve as a key precursor for the synthesis of various heterocyclic systems, such as flavones, chromones, and pyrazoles, which are important pharmacophores.

Electrophilic Aromatic Substitution

The dihydroxy-substituted aromatic ring is activated towards further electrophilic substitution. The directing effects of the existing substituents will influence the position of the incoming electrophile.

Applications in Drug Discovery

Derivatives of dihydroxyacetophenone have been investigated for a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity: The phenolic nature of the compound and its derivatives often imparts antimicrobial and antifungal properties.[4]

  • Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.[5]

  • Anti-inflammatory and Antitumor Activities: Many flavonoids and chalcones derived from dihydroxyacetophenones have demonstrated potent anti-inflammatory and antitumor effects.[4][6]

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications in these and other areas.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General precautions include:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal scaffold for the development of novel compounds with diverse biological activities. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and an exploration of its reactivity and potential applications. It is our hope that this information will serve as a valuable resource for researchers and scientists working at the forefront of chemical synthesis and drug discovery.

References

  • Merchant, J. R., & Shah, N. J. (1975).
  • Beri, R. M., Gakhar, K. L., & Rao, P. S. (1950). Nencki's Reaction with Cresols. Proceedings of the Indian Academy of Sciences - Section A, 31(4), 217-221.
  • NC Chem. (2022, April 19). Nencki reaction. Acetylation without Acetic Anhydride. 2,4-dihydroxyacetophenone. [Video]. YouTube. [Link]

  • Thirunarayanan, G., et al. (2017). Synthesis, spectral characterization, and biological activities of some (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one derivatives.
  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0237760). [Link]

  • Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • Nencki's reaction which involves the condensation of an organic acid and a phenol in the presence of anhydrous zinc chloride. Proceedings of the Indian Academy of Sciences - Section A, 31(4), 217-221.
  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0318827). [Link]

  • Botting, N. P., Slawin, A. M. Z., & Zhang, Q. (2008). 1-(5-chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2023.
  • Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities. Medicinal Chemistry Research, 23(5), 2387-2397.
  • Synthesis, antioxidant, in silico and computational investigation of 2,5-dihydroxyacetophenone derived chloro-substituted hydroxychalcones, hydroxyflavanones and hydroxyflavindogenides. Journal of Biomolecular Structure and Dynamics, 40(14), 6345-6358.

Sources

A Guide to the Spectral Characterization of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. This technical guide provides an in-depth analysis of the spectral data for the substituted acetophenone, 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone. While direct experimental data for this specific molecule is not widely available, this paper will serve as a comprehensive, predictive guide for its characterization. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, and drawing upon spectral data from structurally analogous compounds, we present a robust methodology for the spectral interpretation of this and similar molecules. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of spectroscopic techniques in small molecule characterization.

Introduction: The Significance of this compound in Medicinal Chemistry

Substituted acetophenones are a class of organic compounds that form the backbone of numerous pharmacologically active molecules. Their versatile chemical nature allows for a wide range of structural modifications, making them privileged scaffolds in the design of novel therapeutics. This compound, with its specific substitution pattern of a chloro group and two hydroxyl groups on the phenyl ring, presents a unique electronic and steric environment that could be pivotal for targeted biological activity.

The precise characterization of such molecules is not merely an academic exercise; it is a critical step in the drug development pipeline. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. Therefore, a multi-faceted spectroscopic approach is essential to confirm the identity and purity of any newly synthesized compound. This guide will walk through the predicted spectral data for this compound, providing a detailed rationale for the expected spectral features.

Molecular Structure and Predicted Spectral Overview

The structure of this compound is presented below, with a numbering scheme for the aromatic protons and carbons that will be used throughout this guide.

Figure 1: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for this compound in a common deuterated solvent like DMSO-d₆ are summarized in the table below. These predictions are based on the analysis of related compounds such as 2,4-dihydroxyacetophenone and the known effects of chloro- and hydroxyl- substituents on aromatic chemical shifts.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~6.5s-
H-6~7.6s-
-OH (at C2)~12.5br s-
-OH (at C4)~10.5br s-
-CH₃~2.6s-

Table 1: Predicted ¹H NMR data for this compound.

Rationale for Predicted Chemical Shifts and Multiplicities
  • Aromatic Protons (H-3 and H-6): The two aromatic protons are in distinct chemical environments. H-6 is ortho to the electron-withdrawing acetyl group and will be deshielded, appearing at a higher chemical shift. H-3 is ortho to two electron-donating hydroxyl groups, which would typically shield it, but it is also meta to the acetyl group. The presence of the chloro group at the 5-position will also influence the electronic environment. Due to the substitution pattern, these protons are not adjacent to any other protons, and therefore, they are expected to appear as singlets.

  • Hydroxyl Protons (-OH): The hydroxyl protons are acidic and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. The -OH group at the C2 position is capable of forming a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group, which significantly deshields this proton, shifting it far downfield.[3] The -OH at C4 will likely appear as a broader singlet at a lower chemical shift.

  • Methyl Protons (-CH₃): The three protons of the acetyl methyl group are equivalent and are adjacent to a carbonyl group, which deshields them. They are expected to appear as a sharp singlet.

Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-14 ppm

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are based on data from 2,4-dihydroxyacetophenone and additive rules for substituent effects.[4][5]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~203
C-1~114
C-2~163
C-3~104
C-4~160
C-5~110
C-6~133
-CH₃~26

Table 2: Predicted ¹³C NMR data for this compound.

Rationale for Predicted Chemical Shifts
  • Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is highly deshielded and will appear at the lowest field.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons bearing electron-donating hydroxyl groups (C-2 and C-4) will be shifted downfield (deshielded) due to the resonance effect of the oxygen lone pairs. The carbon attached to the chloro group (C-5) will also be deshielded. The remaining carbons (C-1, C-3, and C-6) will have shifts determined by the combined electronic effects of all substituents.

  • Methyl Carbon (-CH₃): The methyl carbon of the acetyl group will appear at a characteristic upfield position.

Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse sequence: Proton-decoupled

    • Spectral width: 0-220 ppm

  • Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.[6]

Predicted Mass Spectrum Data
m/z Predicted Fragment Interpretation
186/188[M]⁺Molecular ion peak (with isotopic peak for ³⁷Cl)
171/173[M - CH₃]⁺Loss of a methyl radical
143/145[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide

Table 3: Predicted key fragments in the mass spectrum of this compound.

Rationale for Fragmentation Pattern
  • Molecular Ion Peak: The molecular ion peak is expected at m/z 186, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z 188 (the M+2 peak) with an intensity of approximately one-third of the molecular ion peak is also expected.[7]

  • Alpha-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. Loss of the methyl radical will result in a prominent fragment at m/z 171/173.[8]

  • Loss of Carbon Monoxide: The resulting acylium ion can then lose a molecule of carbon monoxide (CO), leading to a fragment at m/z 143/145.

G mol [C8H7ClO3]⁺ m/z = 186/188 frag1 [C7H4ClO3]⁺ m/z = 171/173 mol->frag1 - •CH3 frag2 [C6H4ClO2]⁺ m/z = 143/145 frag1->frag2 - CO

Figure 2: Predicted major fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Record the mass spectrum over a suitable m/z range (e.g., 50-300).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds.[9]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity
3500-3200O-H stretch (phenolic)Broad, Strong
3100-3000C-H stretch (aromatic)Medium
2950-2850C-H stretch (methyl)Medium
~1640C=O stretch (ketone, H-bonded)Strong
1600-1450C=C stretch (aromatic)Medium-Strong
~1250C-O stretch (phenol)Strong
~800C-Cl stretchMedium

Table 4: Predicted characteristic IR absorption bands for this compound.

Rationale for Predicted Absorptions
  • O-H Stretch: The hydroxyl groups will give rise to a broad and strong absorption band in the high-frequency region due to hydrogen bonding.

  • C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will appear in their characteristic regions.

  • C=O Stretch: The carbonyl group of the ketone will show a strong absorption. Due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group, this peak is expected to be at a lower wavenumber than a simple aliphatic ketone.[9]

  • C=C and C-O Stretches: Aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region. The C-O stretching of the phenolic groups will also be prominent.

  • C-Cl Stretch: The C-Cl stretching vibration is expected in the lower frequency region of the spectrum.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the characteristic absorption bands.

Conclusion: A Framework for Structural Confirmation

This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of this compound. By integrating the principles of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy, we have constructed a detailed spectral profile of this molecule. The provided experimental protocols offer a standardized approach for acquiring high-quality data. For researchers in drug discovery and development, this guide serves as a practical framework for the structural elucidation of novel substituted acetophenones and other complex small molecules. The ability to accurately predict and interpret spectral data is an invaluable skill that accelerates the pace of research and ensures the scientific integrity of the drug development process.

References

  • StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry. Retrieved from [Link]

Sources

solubility of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

Introduction

Overview of this compound

This compound, with the CAS number 90110-32-0, is a substituted aromatic ketone.[1][2] Its structure, featuring a chlorinated and dihydroxylated phenyl ring attached to an ethanone group, makes it a compound of interest in medicinal chemistry and synthetic organic chemistry. The presence of hydroxyl and chloro functional groups on the aromatic ring significantly influences its physicochemical properties, including its solubility, which is a critical parameter for its potential applications.

The Critical Role of Solubility in Pharmaceutical Research and Development

The solubility of a compound is a crucial determinant of its absorption, bioavailability, and overall therapeutic efficacy.[3] In drug discovery and development, poor aqueous solubility is a major challenge that can lead to the failure of promising drug candidates.[4] Understanding the solubility of a compound in various solvents is essential for formulation development, purification processes like crystallization, and for conducting various in vitro and in vivo studies.[5][6]

Objectives of this Guide

This technical guide provides a comprehensive overview of the solubility of this compound. It is intended for researchers, scientists, and drug development professionals. The guide will cover the theoretical principles governing its solubility, predicted solubility in a range of solvents, detailed experimental protocols for solubility determination, and essential safety and handling information.

Theoretical Framework of Solubility

Fundamental Principles: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[8] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[9]

Physicochemical Properties of this compound Influencing Solubility

The molecular structure of this compound dictates its solubility characteristics.

The presence of two hydroxyl (-OH) groups and a ketone (C=O) group makes this compound a polar molecule. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the carbonyl oxygen can act as a hydrogen bond acceptor. These hydrogen bonding capabilities are expected to lead to good solubility in polar protic solvents like water and alcohols.[10]

The chloro (-Cl) group is an electron-withdrawing group that adds to the overall polarity of the molecule. The dihydroxyl substitution pattern further enhances its polarity and capacity for hydrogen bonding. Phenolic compounds, in general, exhibit good solubility in polar solvents due to the presence of the hydroxyl group.[11][12]

Thermodynamic Aspects of Dissolution

Solubility is a thermodynamic equilibrium process.[13] The dissolution of a solid in a liquid involves the breaking of intermolecular forces in the solid solute and the solvent, and the formation of new solute-solvent interactions. The overall enthalpy change of dissolution (ΔH) and the change in entropy (ΔS) determine the Gibbs free energy change (ΔG), which in turn governs the extent of solubility. For most solids, dissolution is an endothermic process (ΔH > 0), meaning that solubility tends to increase with an increase in temperature.[8][14]

Solubility Profile of this compound

Predicted Solubility in Various Solvents

Based on its chemical structure, the solubility of this compound is predicted to vary across different classes of solvents:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): High solubility is expected due to strong hydrogen bonding interactions between the hydroxyl groups of the solute and the solvent molecules.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone): Good solubility is anticipated as these solvents can accept hydrogen bonds and have a high dielectric constant, which helps to solvate the polar solute.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the significant mismatch in polarity between the highly polar solute and the nonpolar solvent.

Illustrative Solubility Data Table

The following table presents hypothetical but scientifically plausible solubility data for this compound in various solvents at 25 °C. This data is for illustrative purposes to guide experimental work.

SolventSolvent TypePredicted Solubility (mg/mL)
WaterPolar Protic~ 5 - 10
EthanolPolar Protic> 50
MethanolPolar Protic> 50
IsopropanolPolar Protic~ 20 - 30
AcetonePolar Aprotic> 50
AcetonitrilePolar Aprotic~ 15 - 25
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100
Ethyl AcetateModerately Polar~ 10 - 20
DichloromethaneModerately Polar~ 5 - 10
TolueneNonpolar< 1
HexaneNonpolar< 0.1

Experimental Determination of Solubility

The Shake-Flask Method: A Gold Standard

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][15][16]

This method is chosen for its simplicity, accuracy, and ability to achieve a true equilibrium state between the undissolved solid and the saturated solution, which is crucial for obtaining thermodynamically valid solubility data.[13]

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and place them in a shaker bath set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC.[5]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge or let settle B->C D Withdraw supernatant C->D E Dilute sample D->E F Quantify by HPLC E->F

Caption: Workflow for the Shake-Flask Solubility Determination.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used analytical technique for the quantification of organic compounds in solution.[17][18]

Reversed-phase HPLC is well-suited for the analysis of aromatic ketones like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The compound is detected by a UV detector, as the aromatic ring and carbonyl group are chromophores that absorb UV light.[19][20]

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v) with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by measuring the UV spectrum of the compound (typically around 254 nm or a wavelength of maximum absorbance).

  • Calibration: Prepare a series of standard solutions of known concentrations of this compound and generate a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the diluted samples from the solubility experiment and determine their concentrations from the calibration curve.

G A Prepare Standard Solutions B Generate Calibration Curve A->B F Calculate Concentration B->F C Prepare Diluted Samples D Inject Samples into HPLC C->D E Integrate Peak Areas D->E E->F

Sources

A Technical Guide to Investigating the Potential Biological Activity of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted acetophenones represent a versatile class of phenolic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] This technical guide focuses on 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone, a halogenated dihydroxyacetophenone, and outlines a comprehensive, scientifically-grounded framework for the systematic investigation of its potential biological activities. Drawing upon the established bioactivities of structurally related molecules, this document provides detailed experimental protocols and the underlying mechanistic rationale for exploring its potential as an antimicrobial, antioxidant, anti-inflammatory, and specific enzyme-inhibiting agent. The proposed workflows are designed to be self-validating, providing researchers with a robust starting point for preclinical evaluation.

Introduction and Rationale

This compound is a synthetic organic compound featuring a dihydroxylated phenyl ring substituted with a chlorine atom and an acetyl group. The convergence of these structural motifs—a phenolic core known for antioxidant and anti-inflammatory properties, a halogen for enhanced lipophilicity and metabolic stability, and a dihydroxy pattern common in enzyme inhibitors—makes it a compelling candidate for biological screening.[1][3]

The rationale for this investigation is built upon a foundation of established evidence from analogous compounds:

  • Acetophenones: This broad class of compounds is known to exhibit a wide range of biological effects, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities.[1][2]

  • Dihydroxyphenyl Moiety: The 2,4-dihydroxy substitution pattern is a key pharmacophore in many potent tyrosinase inhibitors, which are of great interest in dermatology and cosmetology for treating hyperpigmentation disorders.[4][5][6]

  • Chlorinated Phenols: Halogenation can significantly modulate the biological activity of a compound, often enhancing its efficacy. For instance, the related compound 1-(5-Chloro-2-hydroxyphenyl)ethanone has been identified as a potent inhibitor of the anti-apoptotic protein survivin, suggesting potential anticancer applications.[7]

This guide, therefore, proposes a multi-pronged approach to systematically uncover and characterize the therapeutic potential of this compound.

Potential Biological Activities & Proposed Investigative Workflows

Based on its structural characteristics, we hypothesize that this compound may possess several key biological activities. The following sections detail the rationale for each and provide comprehensive experimental protocols for their evaluation.

Antimicrobial Activity

Scientific Rationale: Phenolic compounds are well-known for their antimicrobial properties, often acting by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis. Schiff bases derived from dihydroxyphenyl ethanone have demonstrated significant antibacterial and antifungal properties, suggesting that the core structure itself is a promising scaffold for antimicrobial drug discovery.[8]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following workflow outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to quantify the compound's antimicrobial efficacy.

Antimicrobial_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination P1 Prepare stock solution of This compound in DMSO P2 Culture bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) to mid-log phase P1->P2 P3 Adjust microbial suspension to 0.5 McFarland standard P2->P3 M1 Perform serial two-fold dilutions of the compound in a 96-well plate with Mueller-Hinton Broth P3->M1 M2 Inoculate each well with the standardized microbial suspension M1->M2 M3 Include positive (microbe only) and negative (broth only) controls M2->M3 M4 Incubate at 37°C for 18-24 hours M3->M4 M5 Determine MIC: Lowest concentration with no visible growth M4->M5 B1 Take aliquots from clear wells (at and above MIC) M5->B1 B2 Plate aliquots onto substance-free agar plates B1->B2 B3 Incubate at 37°C for 24 hours B2->B3 B4 Determine MBC: Lowest concentration that results in ≥99.9% reduction in CFU B3->B4

Caption: Workflow for MIC and MBC determination.

Detailed Protocol: Broth Microdilution for MIC

  • Preparation: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Prepare a panel of clinically relevant microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Dilution: In a 96-well microtiter plate, add 100 µL of broth to all wells. Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation: Adjust the microbial culture to a turbidity equivalent to the 0.5 McFarland standard. Dilute this suspension and add an inoculum of 5 x 10^5 colony-forming units (CFU)/mL to each well.

  • Controls: Include a positive control (wells with broth and inoculum, no compound) and a negative control (wells with broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]

Data Presentation:

MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
S. aureus (ATCC 29213)
MRSA (Clinical Isolate)
E. coli (ATCC 25922)
C. albicans (ATCC 90028)

A ratio of MBC/MIC ≤ 4 is typically considered bactericidal.[9]

Antioxidant Activity

Scientific Rationale: Phenolic compounds, particularly those with multiple hydroxyl groups like this compound, are excellent hydrogen atom donors. This allows them to scavenge free radicals, which are implicated in a wide range of degenerative diseases.[2][10] The antioxidant potential can be quantified by assessing the compound's ability to reduce stable free radicals or chelate metal ions.

Experimental Workflow: DPPH Radical Scavenging Assay

This is a common and reliable method to screen for in vitro antioxidant activity.

DPPH_Workflow A Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic Acid) in methanol C Mix the compound dilutions with the DPPH solution A->C B Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol B->C D Incubate in the dark at room temperature for 30 minutes C->D E Measure the absorbance at ~517 nm using a spectrophotometer D->E F Calculate the percentage of scavenging activity E->F G Determine the IC50 value F->G

Caption: Workflow for DPPH antioxidant assay.

Detailed Protocol: DPPH Assay

  • Solutions: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of the test compound in methanol and create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Use Ascorbic acid or Trolox as a positive control.

  • Reaction: In a 96-well plate, add 50 µL of each compound dilution to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A control well should contain methanol instead of the test compound.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the percentage inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation:

CompoundDPPH Scavenging IC50 (µM)
This compound
Ascorbic Acid (Positive Control)
Enzyme Inhibition Potential

Scientific Rationale: The specific arrangement of functional groups in this compound makes it a candidate for inhibiting key enzymes involved in disease and physiological processes.

The 2,4-dihydroxy substitution is a classic feature of competitive tyrosinase inhibitors.[5] Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, and its inhibition is a primary strategy for developing skin-lightening agents and treatments for hyperpigmentation.[4][6][11]

Detailed Protocol: Mushroom Tyrosinase Inhibition Assay

  • Reagents: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare a solution of L-DOPA (3,4-dihydroxy-L-phenylalanine) as the substrate. Kojic acid is used as a standard inhibitor.

  • Assay: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase enzyme solution.

  • Pre-incubation: Incubate the mixture for 10 minutes at 25°C.

  • Reaction Initiation: Add the L-DOPA substrate to start the reaction.

  • Measurement: Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time using a plate reader.

  • Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation:

CompoundTyrosinase Inhibition IC50 (µM)
This compound
Kojic Acid (Positive Control)

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Bacterial urease, particularly from Helicobacter pylori, is a key virulence factor in the pathogenesis of peptic ulcers.[12] Urease inhibitors can therefore serve as potential therapeutic agents. Alpha-hydroxyketones have been shown to inhibit urease, suggesting our compound may also be active.[13]

Detailed Protocol: Berthelot (Indophenol) Method

  • Reagents: Prepare a solution of Jack Bean Urease, urea solution, and reagents for the Berthelot reaction (phenol-nitroprusside and alkaline hypochlorite). Hydroxyurea or thiourea can be used as a standard inhibitor.

  • Enzyme Reaction: Mix the urease enzyme solution with the test compound at various concentrations in a buffer (pH 7.3) and incubate for 15 minutes.

  • Substrate Addition: Add urea solution to initiate the reaction and incubate for 30 minutes at 37°C. The enzyme will produce ammonia.

  • Color Development: Stop the reaction and quantify the ammonia produced by adding the phenol reagent followed by the alkali-hypochlorite reagent. This forms a stable blue indophenol complex.

  • Measurement: Measure the absorbance at approximately 630 nm.

  • Analysis: Calculate the percentage inhibition of urease activity and determine the IC50 value.

Data Presentation:

CompoundUrease Inhibition IC50 (µM)
This compound
Hydroxyurea (Positive Control)
Anti-inflammatory Activity

Scientific Rationale: Many phenolic compounds exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX) or by modulating inflammatory cytokine production.[14][15] The structural similarity of the test compound to known anti-inflammatory agents warrants an investigation into this activity.

Experimental Workflow: In Vitro Anti-inflammatory Assays

AntiInflammatory_Workflow cluster_setup Cell Culture & Stimulation cluster_assays Measurement of Inflammatory Markers S1 Culture RAW 264.7 macrophage cells S2 Pre-treat cells with various concentrations of the test compound S1->S2 S3 Induce inflammation with Lipopolysaccharide (LPS) S2->S3 A3 Cell Viability Assay (MTT): Ensure observed effects are not due to cytotoxicity S2->A3 A1 Nitric Oxide (NO) Assay: Measure nitrite in supernatant using Griess Reagent S3->A1 A2 Cytokine Assay (ELISA): Quantify TNF-α and IL-6 in supernatant S3->A2

Caption: Workflow for in vitro anti-inflammatory evaluation.

Detailed Protocol: Nitric Oxide (NO) Inhibition in Macrophages

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine).

  • Measurement: After a 10-minute incubation, measure the absorbance at 540 nm. The amount of nitrite is proportional to NO production.

  • Analysis: Calculate the percentage inhibition of NO production relative to LPS-stimulated cells without the compound.

Data Presentation:

CompoundNitric Oxide Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)Cell Viability (at highest test conc.)
This compound
Dexamethasone (Control)>95%

Conclusion and Future Directions

This technical guide provides a structured and comprehensive framework for the initial biological evaluation of this compound. The proposed assays are standard, robust, and will generate the foundational data necessary to ascertain its therapeutic potential. Positive results in any of these areas would justify progression to more complex investigations, including:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways.

  • In Vivo Efficacy: Testing the compound in relevant animal models of infection, inflammation, or skin disorders.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize potency and selectivity.

  • Safety and Toxicology Profiling: Assessing the compound's safety profile in preclinical models.

The systematic application of the methodologies described herein will enable a thorough and efficient characterization of this promising compound, paving the way for potential development in the pharmaceutical or cosmetic industries.

References

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  • Lan, S., et al. (2022). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. ResearchGate. [Link]

  • Kamalakkannan, P., et al. (2012). Anti-Inflammatory Effect of Certain Dihydroxy Flavones and the Mechanisms Involved. International Journal of Pharmacy and Technology, 2(1), 173-182. [Link]

  • Petrikaite, V., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]

  • Szychowska, A., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1-20. [Link]

  • Kos, J., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. BioMed Research International, 2015, 872783. [Link]

  • Stankevičiūtė, M., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 25(16), 8872. [Link]

  • PubChem. (n.d.). 1-(4-Chloro-2-hydroxyphenyl)ethanone. Retrieved from PubChem. [Link]

  • Driche, E. H., et al. (2024). In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria. Archives of Microbiology, 206(7), 324. [Link]

  • NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. Retrieved from NIST WebBook. [Link]

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Methodological & Application

Synthesis of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone from 4-chlororesorcinol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone from 4-Chlororesorcinol

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable chemical intermediate in the pharmaceutical and fine chemical industries.[1] The protocol details a robust method for the acylation of 4-chlororesorcinol utilizing a Lewis acid-catalyzed reaction, a cornerstone of electrophilic aromatic substitution. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for product purification and characterization.

Introduction and Scientific Principle

The synthesis of substituted acetophenones is a fundamental transformation in organic chemistry. The target molecule, this compound, features a poly-substituted aromatic ring, making it a versatile precursor for more complex molecular architectures.[1] The presence of two hydroxyl groups and a chlorine atom on the resorcinol backbone presents unique challenges and opportunities in regioselective synthesis.

The chosen synthetic strategy is a Friedel-Crafts-type acylation. This class of reactions involves the substitution of an aromatic proton with an acyl group.[2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acylium ion or a related electrophilic species is generated and subsequently attacks the electron-rich aromatic ring of 4-chlororesorcinol.[3][4] Due to the highly activated nature of the phenol substrate, which can lead to side reactions and catalyst complexation, a milder Lewis acid such as boron trifluoride etherate is employed in place of stronger alternatives like aluminum chloride. This choice enhances control over the reaction and improves yields for highly activated systems.[5][6]

Reaction Mechanism: The Houben-Hoesch Reaction

The acylation of the highly activated 4-chlororesorcinol substrate is effectively achieved via the Houben-Hoesch reaction. This method is particularly well-suited for polyhydroxy-phenols, where traditional Friedel-Crafts conditions might fail or produce undesirable byproducts.[7][8] The reaction utilizes a nitrile (in this case, acetonitrile) and a Lewis acid catalyst (boron trifluoride etherate) in conjunction with an acid like HCl.

The mechanism proceeds in several key steps:

  • Formation of the Electrophile : The Lewis acid (BF₃) activates the nitrile, making it susceptible to attack. In the presence of HCl, a highly electrophilic nitrilium ion intermediate is formed.[9]

  • Electrophilic Aromatic Substitution : The electron-rich 4-chlororesorcinol ring acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion. The substitution occurs preferentially at the position ortho to one hydroxyl group and para to the other, guided by the directing effects of these activating groups.

  • Ketimine Formation : This attack leads to the formation of a ketimine intermediate after the loss of a proton, which restores the aromaticity of the ring.[10]

  • Hydrolysis : The reaction mixture is subjected to an aqueous workup. The ketimine intermediate is hydrolyzed under these conditions to yield the final ketone product, this compound.[10]

G sub 4-Chlororesorcinol + Acetonitrile (CH3CN) electrophile Formation of Nitrilium Ion Electrophile [CH3-C≡N+H] sub->electrophile Activation reagents BF3·OEt2 / HCl reagents->electrophile attack Nucleophilic Attack by Aromatic Ring electrophile->attack ketimine Ketimine Intermediate attack->ketimine Restores Aromaticity hydrolysis Aqueous Workup (Hydrolysis) ketimine->hydrolysis product This compound hydrolysis->product

Caption: Mechanism of the Houben-Hoesch Reaction.

Materials, Instrumentation, and Safety

Reagents and Materials
Reagent/MaterialGradeCAS No.SupplierNotes
4-Chlororesorcinol>98%95-88-5Sigma-AldrichStore in a cool, dry place.
Boron Trifluoride Etherate (BF₃·OEt₂)Reagent Grade109-63-7Sigma-AldrichExtremely moisture-sensitive. Handle under inert gas.
Acetonitrile (CH₃CN)Anhydrous75-05-8Sigma-AldrichUse dry solvent.
Diethyl EtherAnhydrous60-29-7Fisher ScientificUse dry solvent.
Hydrochloric Acid (HCl)2M solution7647-01-0VWRFor workup.
Sodium Bicarbonate (NaHCO₃)Saturated Sol.144-55-8VWRFor neutralization.
Magnesium Sulfate (MgSO₄)Anhydrous7487-88-9VWRFor drying.
Ethyl AcetateACS Grade141-78-6Fisher ScientificFor extraction & chromatography.
HexaneACS Grade110-54-3Fisher ScientificFor chromatography.
Instrumentation
  • Three-neck round-bottom flask (250 mL) with magnetic stirrer

  • Reflux condenser and addition funnel

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice/water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Standard laboratory glassware and personal protective equipment (PPE)

Critical Safety Precautions

This protocol involves hazardous materials. Strict adherence to safety guidelines is mandatory.

ChemicalHazardsHandling and PPE Recommendations
4-Chlororesorcinol Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[11][12]Wear gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood. Avoid dust inhalation.[13]
Boron Trifluoride Etherate Highly flammable, reacts violently with water, causes severe skin burns and eye damage.[14][15]Handle in a fume hood under an inert atmosphere. Use non-sparking tools.[16] Wear neoprene or nitrile gloves, chemical goggles, a face shield, and a flame-retardant lab coat.[17] Keep away from water.[18]
Acetonitrile Flammable liquid and vapor, harmful if swallowed or inhaled.Use in a well-ventilated fume hood. Keep away from ignition sources. Wear appropriate gloves and eye protection.
Diethyl Ether Extremely flammable, may form explosive peroxides.Use in a well-ventilated fume hood, away from heat and flames. Ensure containers are tightly sealed.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[11] For BF₃·OEt₂ exposure, seek immediate medical attention.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[11]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]

  • Spills: For BF₃·OEt₂, evacuate the area, remove ignition sources, and cover with a dry, inert absorbent like sand or soda ash. DO NOT USE WATER.[17]

Detailed Experimental Protocol

Reaction Setup
  • Thoroughly dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen or argon gas.

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with an inert gas inlet at the top), and a septa-sealed addition funnel.

  • Maintain a positive pressure of inert gas throughout the experiment.

Synthesis Procedure
  • To the reaction flask, add 4-chlororesorcinol (7.23 g, 50 mmol) and anhydrous diethyl ether (100 mL). Stir the mixture to dissolve the solid.

  • Cool the flask to 0°C using an ice/water bath.

  • In a separate dry flask, prepare a solution of acetonitrile (2.26 mL, 43 mmol) in 20 mL of anhydrous diethyl ether.

  • Slowly add boron trifluoride etherate (7.5 mL, 60 mmol) to the stirred 4-chlororesorcinol solution at 0°C.

  • Once the addition is complete, add the acetonitrile solution dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0°C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC (Mobile phase: 3:1 Hexane/Ethyl Acetate).

Work-up and Isolation
  • After the reaction is complete, cool the mixture again to 0°C in an ice bath.

  • Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of ice and 50 mL of 2M HCl to quench the reaction and hydrolyze the intermediate.[19] This step is exothermic.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with water (1 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acid.

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, a brownish solid, can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot toluene or an ethanol/water mixture. Allow it to cool slowly to room temperature and then in an ice bath to form crystals. Collect the crystals by vacuum filtration.

  • Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3) to isolate the pure product.

Characterization and Data Analysis

The identity and purity of the synthesized this compound (MW: 186.59 g/mol ) should be confirmed using standard analytical techniques.

TechniqueMethodExpected Result
TLC Silica gel plate, Mobile Phase: Hexane/Ethyl Acetate (3:1)The product should appear as a single spot under UV light (254 nm) with an Rf value distinct from the starting material.[20]
¹H NMR (400 MHz, DMSO-d₆)Expected peaks corresponding to aromatic protons, hydroxyl protons, and methyl protons. The aromatic region should show a characteristic splitting pattern for the tri-substituted ring.
¹³C NMR (100 MHz, DMSO-d₆)Peaks corresponding to the carbonyl carbon (~200 ppm), aromatic carbons, and the methyl carbon.
Mass Spec. (MS) ESI or EIA molecular ion peak [M-H]⁻ at m/z 185 and/or [M+H]⁺ at m/z 187, showing the characteristic isotopic pattern for a chlorine-containing compound.
Melting Point Digital Melting Point ApparatusA sharp melting point consistent with literature values for the pure compound.

Experimental Workflow Diagram

G start_end start_end process process analysis analysis io io start Start: Assemble Dry Glassware setup Add 4-Chlororesorcinol & Anhydrous Ether start->setup cool1 Cool to 0°C setup->cool1 add_bf3 Add BF3·OEt2 cool1->add_bf3 add_ch3cn Add Acetonitrile Solution (Dropwise at 0°C) add_bf3->add_ch3cn react Stir at Room Temp (12-16h) add_ch3cn->react tlc Monitor by TLC react->tlc In-process check cool2 Cool to 0°C react->cool2 tlc->react quench Quench with Ice/HCl cool2->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O & NaHCO3 extract->wash dry Dry (MgSO4) & Evaporate wash->dry crude Crude Product dry->crude purify Purify (Recrystallization or Chromatography) crude->purify final_product Pure Product purify->final_product characterize Characterize (NMR, MS, MP) final_product->characterize end End characterize->end

Caption: Overall workflow for the synthesis and purification.

References

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Hoesch reaction. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). BORON TRIFLUORIDE DIETHYL ETHERATE HAZARD SUMMARY. Retrieved from [Link]

  • Gelest, Inc. (2015). BORON TRIFLUORIDE ETHERATE - Safety Data Sheet. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2011). 4-Chlororesorcinol CIR EXPERT PANEL MEETING. Retrieved from [Link]

  • Multichem. (n.d.). Boron trifluoride etherate - Safety Data Sheet. Retrieved from [Link]

  • NPTEL. (n.d.). Module 5 : Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (2023). Hoesch reaction. Retrieved from [Link]

  • B N College, Bhagalpur. (2020). HOUBEN–HOESCH REACTION. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • International Union of Crystallography. (2008). 1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone. Retrieved from [Link]

  • StudyRaid. (2023). Understand TLC and HPLC Analysis of Acetophenone. Retrieved from [Link]

  • ChemR2D. (n.d.). The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. Retrieved from [Link]

  • Restek. (n.d.). Acetophenone. Retrieved from [Link]

  • Prezi. (2024). Mass Spectrometry and NMR Analysis of Acetophenone. Retrieved from [Link]

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Application Note & Protocol: Synthesis of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone, a valuable acetophenone derivative used as a key intermediate in the development of pharmaceuticals and fine chemicals. The protocol details a robust Friedel-Crafts acylation of 4-chlororesorcinol. We delve into the mechanistic underpinnings of the reaction, explain the rationale behind the choice of reagents and conditions, and provide a self-validating protocol complete with workup, purification, and characterization steps. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable and well-understood method for preparing this target molecule.

Introduction and Scientific Rationale

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is instrumental in the synthesis of aryl ketones, which are precursors to a vast array of complex molecules.

The target molecule, this compound, is synthesized from 4-chlororesorcinol. The substrate possesses a highly activated aromatic ring due to the presence of two powerful activating hydroxyl (-OH) groups. The key challenge and point of control in this synthesis is achieving the correct regioselectivity.

Causality of Regioselectivity: The directing effects of the substituents on the 4-chlororesorcinol ring govern the position of electrophilic attack.

  • Hydroxyl Groups (-OH): These are strong ortho-, para-directors and powerful activators. The -OH at C-2 directs to positions C-3 (ortho) and C-5 (para). The -OH at C-4 directs to positions C-3 (ortho) and C-5 (ortho).

  • Chloro Group (-Cl): This is a deactivating, yet ortho-, para-director.

The cumulative effect is a strong activation of the C-3 and C-5 positions. The C-5 position is sterically more accessible and is activated by both hydroxyl groups (ortho to one, para to the other). Consequently, the incoming acylium ion electrophile is predominantly directed to the C-5 position, yielding the desired product with high selectivity.

Choice of Catalyst: The reaction requires a Lewis acid catalyst to generate the highly electrophilic acylium ion from the acylating agent (e.g., acetyl chloride or acetic anhydride).[3][4] For phenolic substrates, a stoichiometric amount of the Lewis acid is necessary. This is because the Lewis acid complexes not only with the acylating agent but also with the phenolic hydroxyl groups and the carbonyl group of the ketone product.[2][5] Boron trifluoride etherate (BF₃·OEt₂) is an effective and commonly used catalyst for this transformation, facilitating the reaction under manageable conditions.[6]

Reaction Mechanism Overview

The synthesis proceeds via a classical Friedel-Crafts acylation mechanism, which can be broken down into three primary steps:

  • Generation of the Electrophile: The Lewis acid (BF₃) coordinates with the acylating agent (acetic anhydride) to form a highly reactive acylium ion (CH₃CO⁺). This species is the key electrophile.

  • Electrophilic Aromatic Substitution: The electron-rich π system of the 4-chlororesorcinol ring attacks the acylium ion. This attack preferentially occurs at the C-5 position, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Deprotonation and Aromatization: A base (such as the complexed Lewis acid anion) removes a proton from the C-5 position, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final ketone product, which remains complexed to the Lewis acid until workup.

Detailed Experimental Protocol

This protocol describes the acylation of 4-chlororesorcinol using acetic anhydride as the acylating agent and boron trifluoride etherate as the Lewis acid catalyst.

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )EquivalentsTypical AmountPurityNotes
4-Chlororesorcinol144.561.010.0 g>98%Substrate
Acetic Anhydride102.091.17.7 mL>99%Acylating Agent
Boron Trifluoride Etherate141.933.041.5 mL~48% BF₃Lewis Acid Catalyst
Dichloromethane (DCM)84.93-150 mLAnhydrousSolvent
Hydrochloric Acid (HCl)36.46-~100 mL2 M (aq)For workup
Ethyl Acetate88.11-~300 mLReagent GradeFor extraction
Brine (Saturated NaCl)--~50 mLSaturated (aq)For washing
Anhydrous MgSO₄ / Na₂SO₄--As needed-Drying agent

3.2. Equipment

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (CaCl₂)

  • Dropping funnel

  • Ice-water bath

  • Heating mantle

  • Standard glassware for workup and purification (separatory funnel, beakers, rotary evaporator)

  • Thin Layer Chromatography (TLC) apparatus

3.3. Step-by-Step Procedure

  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, dropping funnel, and reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried.

  • Reagent Addition: Add 4-chlororesorcinol (10.0 g) and anhydrous dichloromethane (100 mL) to the flask. Stir the mixture to dissolve the substrate. Cool the flask to 0 °C using an ice-water bath.

  • Catalyst Addition: Slowly add boron trifluoride etherate (41.5 mL) to the stirred solution via the dropping funnel over 20-30 minutes. The addition is exothermic; maintain the internal temperature below 5 °C.

  • Acylating Agent Addition: In a separate, dry container, mix acetic anhydride (7.7 mL) with anhydrous dichloromethane (50 mL). Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase), checking for the consumption of the starting material.

  • Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (~200 g) and 2 M HCl (100 mL). Caution: This quenching process is highly exothermic and will release fumes. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash them sequentially with water (100 mL) and then brine (50 mL) to remove residual acid and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield this compound as a solid.

Visualization of Workflow and Mechanism

4.1. Experimental Workflow

G cluster_0 Reaction Phase cluster_1 Workup & Purification Setup 1. Assemble Dry Glassware (Inert Atmosphere) Addition 2. Add 4-Chlororesorcinol & DCM at 0 °C Setup->Addition Catalyst 3. Add BF3·OEt2 (Maintain < 5 °C) Addition->Catalyst Acylation 4. Add Acetic Anhydride Solution at 0 °C Catalyst->Acylation Stir 5. Stir at RT for 12-16h (Monitor by TLC) Acylation->Stir Quench 6. Quench with Ice/HCl Stir->Quench Reaction Complete Extract 7. Extract with Ethyl Acetate Quench->Extract Wash 8. Wash with Water & Brine Extract->Wash Dry 9. Dry & Concentrate Wash->Dry Purify 10. Recrystallize Dry->Purify Product Product Purify->Product Pure Product: 1-(5-Chloro-2,4- dihydroxyphenyl)ethanone

Caption: Experimental workflow for the synthesis of this compound.

4.2. Reaction Mechanism

G cluster_step1 Step 1: Acylium Ion Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Aromatization Ac2O Acetic Anhydride Acylium Acylium Ion (Electrophile) CH₃C⁺=O Ac2O->Acylium + BF₃ BF3 BF3·OEt2 Substrate 4-Chlororesorcinol Sigma Sigma Complex (Arenium Ion) Substrate->Sigma + Acylium Ion Product_Complex Product-BF₃ Complex Sigma->Product_Complex - H⁺ Final_Product Final Product (after workup) Product_Complex->Final_Product Aqueous Workup

Sources

Application Notes and Protocols for Flavonoid Synthesis Using 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chlorinated Flavonoids

Flavonoids are a diverse class of polyphenolic compounds renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The introduction of halogen atoms, such as chlorine, into the flavonoid scaffold can significantly modulate these activities, often enhancing their potency and altering their pharmacokinetic profiles. This has led to a growing interest in the synthesis of chlorinated flavonoids as potential therapeutic agents. The strategic placement of a chlorine atom can increase the lipophilicity of the molecule, potentially improving membrane permeability and bioavailability. Furthermore, the electronic effects of chlorine can influence the molecule's interaction with biological targets.

1-(5-Chloro-2,4-dihydroxyphenyl)ethanone is a valuable and versatile starting material for the synthesis of a variety of flavonoids bearing a 6-chloro-7-hydroxy substitution pattern on the A-ring. Its dihydroxy-substituted aromatic ring and the presence of a reactive acetyl group make it an ideal precursor for several classical flavonoid synthesis methodologies. This guide provides detailed protocols and technical insights for the synthesis of chlorinated chalcones, flavanones, and flavones using this key intermediate.

Synthetic Workflow Overview

The synthesis of various chlorinated flavonoid classes from this compound can be strategically planned through a series of key reactions. The primary pathways involve the initial formation of a chalcone intermediate, which can then be cyclized to a flavanone, or the direct synthesis of flavones through rearrangements and condensations.

G A This compound B Chlorinated 2'-Hydroxychalcone A->B Claisen-Schmidt Condensation D 6-Chloro-7-hydroxyflavone A->D Allan-Robinson Reaction G 1,3-Diketone Intermediate A->G Baker-Venkataraman Rearrangement C 6-Chloro-7-hydroxyflavanone B->C Intramolecular Cyclization E Aromatic Aldehyde E->B F Aromatic Anhydride/Acyl Chloride F->D F->G G->D Acid-catalyzed Cyclodehydration

Caption: Synthetic pathways from this compound to various flavonoid classes.

Protocol 1: Synthesis of 2'-Hydroxy-5'-chloro-4'-hydroxychalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust method for forming the C-C bond that constitutes the backbone of the chalcone structure. This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.[1]

Scientific Rationale

The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone readily dehydrates to form the stable, conjugated α,β-unsaturated ketone system of the chalcone. The choice of a strong base, such as potassium hydroxide, is crucial for the deprotonation of the α-carbon of the ketone. Ethanol is a common solvent as it effectively dissolves both the reactants and the base.

Detailed Step-by-Step Protocol
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.87 g (10 mmol) of this compound in 30 mL of ethanol. Stir until fully dissolved.

  • Aldehyde Addition: To this solution, add 11 mmol (1.1 equivalents) of the desired aromatic aldehyde (e.g., benzaldehyde).

  • Base Addition: In a separate beaker, prepare a solution of 1.68 g (30 mmol) of potassium hydroxide in 20 mL of ethanol. Cool the round-bottom flask containing the ketone and aldehyde solution in an ice bath.

  • Reaction Initiation: Slowly add the ethanolic potassium hydroxide solution to the cooled reaction mixture with continuous stirring. The reaction mixture will typically develop a deep color.

  • Reaction Progress: Remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 3:7 v/v).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing 200 mL of ice-cold water. Acidify the mixture to a pH of approximately 5-6 with dilute hydrochloric acid. A solid precipitate of the chalcone will form.

  • Purification: Collect the crude chalcone by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

ParameterValue/ConditionRationale
Solvent EthanolGood solubility for reactants and base.
Base Potassium Hydroxide (KOH)Strong base to facilitate enolate formation.
Temperature Room TemperatureSufficient for the condensation to proceed to completion.
Reaction Time 24-48 hoursAllows for high conversion of starting materials.
Expected Yield 70-90%Dependant on the specific aromatic aldehyde used.

Protocol 2: Synthesis of 6-Chloro-7-hydroxyflavanones via Chalcone Cyclization

2'-Hydroxychalcones can be readily cyclized to their corresponding flavanones through an intramolecular Michael addition. This reaction can be catalyzed by either acid or base.

Scientific Rationale

Under acidic conditions, the carbonyl oxygen of the chalcone is protonated, which activates the α,β-unsaturated system towards nucleophilic attack by the 2'-hydroxyl group. The subsequent cyclization and deprotonation yield the flavanone. In basic conditions, the 2'-hydroxyl group is deprotonated to a phenoxide, which is a more potent nucleophile for the intramolecular conjugate addition.

Detailed Step-by-Step Protocol (Acid-Catalyzed)
  • Reactant Preparation: Dissolve 10 mmol of the purified 2'-hydroxy-5'-chloro-4'-hydroxychalcone from Protocol 1 in 50 mL of ethanol in a 100 mL round-bottom flask.

  • Catalyst Addition: Add 1 mL of concentrated hydrochloric acid to the solution.

  • Reaction: Reflux the mixture for 8-12 hours. Monitor the disappearance of the chalcone by TLC.

  • Isolation: After cooling to room temperature, reduce the volume of the solvent under vacuum. Add 50 mL of cold water to precipitate the crude flavanone.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from an appropriate solvent system like ethanol/water to obtain the pure 6-chloro-7-hydroxyflavanone.

ParameterValue/ConditionRationale
Solvent EthanolGood solubility for the chalcone.
Catalyst Concentrated HClProtonates the carbonyl, activating the system for cyclization.
Temperature RefluxProvides the necessary activation energy for the reaction.
Reaction Time 8-12 hoursEnsures complete cyclization.
Expected Yield 60-80%Generally good yields are obtained through this method.

Protocol 3: Synthesis of 6-Chloro-7-hydroxyflavones via Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classic method for the synthesis of flavones. It involves the conversion of a 2-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration to form the flavone ring.[2][3]

Scientific Rationale

The process begins with the acylation of one of the hydroxyl groups of the starting acetophenone. In the presence of a base, the resulting ester undergoes an intramolecular Claisen condensation to form a 1,3-diketone. This rearrangement is driven by the formation of a stable enolate intermediate. The final step is an acid-catalyzed cyclization and dehydration of the diketone to yield the thermodynamically stable aromatic flavone ring.

G cluster_0 Baker-Venkataraman Rearrangement A 1. O-Acylation B 2. Base-catalyzed Rearrangement A->B C 3. Acid-catalyzed Cyclodehydration B->C Start 1-(5-Chloro-2,4- dihydroxyphenyl)ethanone Ester 2-Acyloxy-5-chloro-4-hydroxyacetophenone Start->Ester Acylation Acyl Aroyl Chloride (e.g., Benzoyl Chloride) Acyl->Ester Diketone 1-(5-Chloro-2,4-dihydroxyphenyl)- 3-aryl-1,3-propanedione Ester->Diketone Rearrangement Flavone 6-Chloro-7-hydroxyflavone Diketone->Flavone Cyclization Base Base (e.g., KOH) Base->Diketone Acid Acid (e.g., H₂SO₄) Acid->Flavone

Caption: Workflow for the Baker-Venkataraman synthesis of 6-Chloro-7-hydroxyflavone.

Detailed Step-by-Step Protocol

Step 1: O-Acylation

  • Reactant Preparation: To a solution of 1.87 g (10 mmol) of this compound in 30 mL of dry pyridine, add 1.55 g (11 mmol) of benzoyl chloride dropwise at 0°C.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude O-acylated product.

Step 2: Baker-Venkataraman Rearrangement

  • Reactant Preparation: Dissolve the crude O-acylated product from the previous step in 40 mL of dry pyridine.

  • Base Addition: Add 2.8 g (50 mmol) of powdered potassium hydroxide.

  • Reaction: Stir the mixture at 50-60°C for 3-4 hours. The formation of the potassium salt of the diketone may be observed as a thick paste.

  • Work-up: Cool the reaction mixture and pour it into ice-cold water. Acidify with dilute acetic acid to precipitate the 1,3-diketone.

Step 3: Cyclodehydration to Flavone

  • Reactant Preparation: Dissolve the crude 1,3-diketone in 30 mL of glacial acetic acid.

  • Catalyst Addition: Add a few drops of concentrated sulfuric acid.

  • Reaction: Reflux the mixture for 1-2 hours.

  • Isolation and Purification: Cool the reaction mixture and pour it into ice-water. The precipitated 6-chloro-7-hydroxyflavone is collected by filtration, washed with water, and recrystallized from ethanol.

ParameterValue/ConditionRationale
Acylating Agent Benzoyl ChlorideReadily available and reactive for ester formation.
Rearrangement Base Potassium HydroxideEffective in catalyzing the intramolecular acyl migration.
Cyclization Catalyst Sulfuric AcidStrong acid to promote efficient cyclodehydration.
Expected Overall Yield 40-60%A three-step synthesis with moderate to good yields.

Characterization Data

The synthesized chlorinated flavonoids should be characterized by standard spectroscopic methods to confirm their structure and purity.

Table of Expected Spectroscopic Data for a Representative 6-Chloro-7-hydroxyflavone:

TechniqueExpected Data
¹H NMR Aromatic protons in the range of δ 6.8-8.2 ppm. A characteristic singlet for the H-3 proton of the flavone ring around δ 6.5-7.0 ppm. Signals for the A-ring protons (H-5 and H-8) will appear as singlets. The B-ring protons will show characteristic splitting patterns depending on substitution.
¹³C NMR Carbonyl carbon (C-4) signal around δ 175-180 ppm. Signals for the oxygenated aromatic carbons (C-7, C-4') will be downfield. The presence of chlorine will influence the chemical shifts of the A-ring carbons.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the target flavone. Fragmentation patterns may include retro-Diels-Alder cleavage of the C-ring.

Applications in Drug Discovery

Recent studies have highlighted the enhanced antimicrobial properties of chlorinated flavonoids. For instance, certain chlorinated flavones have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[4][5] The 6-chloro-7-hydroxyflavonoids synthesized through these protocols can be screened for a variety of biological activities, including:

  • Antimicrobial assays: Testing against a panel of pathogenic bacteria and fungi.

  • Antioxidant activity: Using assays such as DPPH radical scavenging.

  • Anticancer activity: Screening against various cancer cell lines.

The synthetic routes outlined in this guide provide a robust platform for the generation of a library of novel chlorinated flavonoids for further investigation in drug discovery and development programs.

References

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. Retrieved from [Link]

  • Perz, M., et al. (2024). Antimicrobial activity of new glycoside derivatives of chloroflavones obtained by fungal biotransformation. Scientific Reports, 14(1), 1-15. Retrieved from [Link]

  • Perz, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5486. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Claisen–Schmidt condensation. Wikipedia. Retrieved from [Link]

  • Furlong, J. J. P., & Nudelman, N. S. (1985). Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Journal of the Chemical Society, Perkin Transactions 2, (4), 633-639. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Baker–Venkataraman rearrangement. Wikipedia. Retrieved from [Link]

  • Park, J. B. (2007). 1H and 13C-NMR data of hydroxyflavone derivatives. Magnetic resonance in chemistry: MRC, 45(8), 674–679. Retrieved from [Link]

  • PubChem. (n.d.). 7-Hydroxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone as a Key Intermediate in the Synthesis of Biologically Active Chalcones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chalcones and the Role of Substituted Precursors

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, represent a privileged scaffold in medicinal chemistry.[1][2] These compounds, which are biosynthetic precursors to flavonoids and isoflavonoids in plants, have attracted immense scientific interest due to their extensive pharmacological activities.[1][2] The biological profile of chalcones is remarkably diverse, encompassing anti-inflammatory, anticancer, antimicrobial, and antioxidant properties, among others.[2][3] The therapeutic potential of these molecules is largely attributed to the α,β-unsaturated ketone moiety, which can readily participate in Michael additions with biological nucleophiles, such as cysteine residues in proteins, thereby modulating various cellular signaling pathways.[4]

The Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone, remains the most prevalent and efficient strategy for chalcone synthesis.[1][3][4] The versatility of this reaction allows for the systematic modification of the two aromatic rings, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The nature and position of substituents on these rings critically influence the biological activity of the resulting chalcone.

This guide focuses on the application of a specific, highly functionalized acetophenone derivative, 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone , as a pivotal intermediate in the synthesis of novel chalcones. The presence of a chloro group and two hydroxyl groups on this precursor molecule offers distinct advantages for drug discovery and development. The chloro substituent can enhance the lipophilicity and metabolic stability of the final compound, while the hydroxyl groups provide sites for further derivatization and can contribute to antioxidant activity and hydrogen bonding interactions with biological targets.[3][5] This document provides detailed protocols for the synthesis of this key intermediate and its subsequent use in chalcone synthesis, along with insights into the rationale behind the experimental choices.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation of 4-chlororesorcinol. This classic electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich aromatic ring of 4-chlororesorcinol.[6]

Reaction Principle: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The Lewis acid activates the acylating agent by forming a complex, which generates a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Chlororesorcinol

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry nitrobenzene (or dichloromethane)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, suspend anhydrous aluminum chloride (1.2 equivalents) in dry nitrobenzene at 0 °C (ice bath).

  • Formation of Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Substrate: Dissolve 4-chlororesorcinol (1.0 equivalent) in a minimal amount of dry nitrobenzene and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex and precipitate the product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous AlCl₃ and dry solvents is critical as the Lewis acid reacts violently with water, which would deactivate it.

  • Lewis Acid Catalyst: AlCl₃ is a strong Lewis acid that effectively polarizes the C-Cl bond of acetyl chloride, facilitating the formation of the reactive acylium ion.

  • Low Temperature: Maintaining a low initial temperature helps to control the exothermic reaction and minimize the formation of side products.

  • Acidic Work-up: The addition of the reaction mixture to ice and HCl is necessary to break down the product-catalyst complex and protonate the hydroxyl groups.

ParameterValue
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, ethyl acetate
Purity (typical) >98% (by HPLC)

Table 1: Physicochemical Properties of this compound

Application in Chalcone Synthesis: The Claisen-Schmidt Condensation

With the key intermediate, this compound, in hand, the synthesis of a diverse range of chalcones can be readily achieved through the Claisen-Schmidt condensation.[4][7] This reaction involves the base-catalyzed condensation of the acetophenone derivative with a variety of aromatic aldehydes.

Reaction Workflow Diagram

G cluster_synthesis Synthesis of this compound cluster_chalcone Chalcone Synthesis via Claisen-Schmidt Condensation cluster_analysis Product Analysis and Characterization 4-Chlororesorcinol 4-Chlororesorcinol Friedel-Crafts Acylation Friedel-Crafts Acylation 4-Chlororesorcinol->Friedel-Crafts Acylation Acetyl Chloride, AlCl3 This compound This compound Friedel-Crafts Acylation->this compound Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Aromatic Aldehyde, Base (NaOH/KOH) Chalcone Derivative Chalcone Derivative Claisen-Schmidt Condensation->Chalcone Derivative Purification Purification Chalcone Derivative->Purification Recrystallization/Chromatography Characterization Characterization Purification->Characterization NMR, MS, IR

Caption: Workflow for chalcone synthesis.

Detailed Experimental Protocol: General Procedure for Chalcone Synthesis

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Dilute hydrochloric acid (HCl)

  • Distilled water

  • Ice

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Aldehyde Addition: To the stirred solution, add the desired aromatic aldehyde (1 equivalent).

  • Base Catalyst Addition: Prepare a solution of NaOH or KOH in ethanol and add it dropwise to the reaction mixture. The mixture will typically develop a deep color.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction should be monitored by TLC.

  • Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the mixture by the dropwise addition of dilute HCl until the pH is neutral. This will cause the chalcone product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold distilled water to remove any inorganic impurities.

  • Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Self-Validating System: The success of the synthesis can be validated at multiple stages. The formation of a precipitate upon neutralization is a strong indicator of product formation. The purity of the final product can be assessed by its melting point and confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.[4]

AldehydeCatalystTime (h)Yield (%)
BenzaldehydeNaOH1285
4-MethoxybenzaldehydeKOH1892
4-ChlorobenzaldehydeNaOH1688
4-NitrobenzaldehydeKOH2475

Table 2: Representative Examples of Chalcone Synthesis using this compound

Mechanism of the Claisen-Schmidt Condensation

G cluster_mechanism Claisen-Schmidt Condensation Mechanism Acetophenone_Anion Enolate Formation Aldol_Addition Nucleophilic Attack Acetophenone_Anion->Aldol_Addition Base (OH⁻) Aldol_Adduct β-Hydroxy Ketone Aldol_Addition->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration -H₂O Chalcone Chalcone Product Dehydration->Chalcone

Sources

The Versatile Scaffold: Applications of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Intermediate

In the landscape of medicinal chemistry, the discovery and development of novel therapeutic agents often hinge on the identification of versatile molecular scaffolds. 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone, a substituted acetophenone, has emerged as a crucial building block in the synthesis of a diverse array of biologically active compounds.[1] Its unique structural features, including a chlorinated phenyl ring and hydroxyl and acetyl groups, provide a reactive framework for the generation of libraries of derivatives with potential applications in oncology, infectious diseases, and inflammatory conditions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for the synthesis of its derivatives and their subsequent biological evaluation.

While direct biological activity of this compound is not extensively documented, its true value lies in its role as a key intermediate. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals to leverage this scaffold for the discovery of novel therapeutic agents.

Synthesis of the Core Scaffold: this compound

The primary route for the synthesis of this compound and its analogs is the Friedel-Crafts acylation.[2][3] This classic reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using a Lewis acid catalyst.

Protocol: Friedel-Crafts Acylation for this compound

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

  • 4-Chlororesorcinol

  • Acetyl chloride or Acetic anhydride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the suspension in an ice bath. Slowly add acetyl chloride (or acetic anhydride) to the stirred suspension via a dropping funnel.

  • Addition of Substrate: After the addition of the acylating agent, slowly add a solution of 4-chlororesorcinol in dry dichloromethane to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Diagram: Synthesis Workflow

G cluster_synthesis Synthesis of this compound Reaction Setup 1. Reaction Setup: Anhydrous AlCl₃ in dry DCM Acylating Agent Addition 2. Add Acetyl Chloride (Ice Bath) Reaction Setup->Acylating Agent Addition Substrate Addition 3. Add 4-Chlororesorcinol in DCM Acylating Agent Addition->Substrate Addition Reaction 4. Stir at RT (Monitor by TLC) Substrate Addition->Reaction Work-up 5. Quench with Ice/HCl Reaction->Work-up Extraction 6. Extract with Ethyl Acetate Work-up->Extraction Washing 7. Wash with H₂O, NaHCO₃, Brine Extraction->Washing Drying & Concentration 8. Dry (Na₂SO₄) & Evaporate Washing->Drying & Concentration Purification 9. Column Chromatography Drying & Concentration->Purification Final Product Pure this compound Purification->Final Product

Caption: Workflow for the synthesis of this compound.

Application Note I: Development of Phosphodiesterase (PDE) Inhibitors

Background:

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signal transduction pathways.[4][5] Inhibition of PDEs can lead to a range of therapeutic effects, including anti-inflammatory, bronchodilatory, and cardiovascular benefits.[6] Derivatives of 2,4-dihydroxyacetophenone have shown promise as potent PDE inhibitors.[4]

Mechanism of Action:

The inhibition of PDEs by these derivatives leads to an accumulation of cAMP or cGMP within the cell. This, in turn, activates protein kinases such as protein kinase A (PKA) and protein kinase G (PKG), which then phosphorylate downstream targets, leading to the observed physiological responses.[4]

Diagram: PDE Inhibition Signaling Pathway

G cluster_pathway Mechanism of PDE Inhibition PDE_Inhibitor This compound Derivative PDE Phosphodiesterase (PDE) PDE_Inhibitor->PDE Inhibits 5AMP_5GMP 5'-AMP / 5'-GMP (Inactive) PDE->5AMP_5GMP Hydrolyzes cAMP_cGMP cAMP / cGMP cAMP_cGMP->PDE PKA_PKG Protein Kinase A/G (PKA/PKG) cAMP_cGMP->PKA_PKG Activates Cellular_Response Cellular Response (e.g., Anti-inflammatory) PKA_PKG->Cellular_Response Leads to

Caption: Simplified signaling pathway of phosphodiesterase inhibition.

Protocol: Synthesis of Schiff Base Derivatives and Evaluation as PDE Inhibitors

This protocol describes the synthesis of Schiff base derivatives from this compound and their evaluation as PDE inhibitors.

Part A: Synthesis of Schiff Base Derivatives

  • Hydrazone Formation: Reflux a mixture of this compound and hydrazine hydrate in ethanol to form the corresponding hydrazone.

  • Schiff Base Synthesis: React the synthesized hydrazone with various substituted aldehydes in ethanol under reflux to obtain the Schiff base derivatives.

  • Purification: Purify the synthesized compounds by recrystallization or column chromatography.

  • Characterization: Characterize the structure of the final products using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part B: In Vitro PDE Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of the target phosphodiesterase enzyme (e.g., PDE1, PDE3) and its substrate (cAMP or cGMP) in an appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the synthesized Schiff base derivatives in a suitable solvent (e.g., DMSO).

  • Assay Procedure: In a 96-well plate, add the enzyme, the test compound at various concentrations, and initiate the reaction by adding the substrate.

  • Detection: After a specific incubation time, stop the reaction and measure the amount of remaining substrate or the product formed using a suitable detection method (e.g., fluorescence polarization, ELISA, or radiometric assay).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation: PDE Inhibition by 2,4-dihydroxyacetophenone Derivatives

CompoundTarget PDEIC₅₀ (µM)Reference
Derivative APDE-10.05 ± 0.11[4]
Derivative BPDE-30.012 ± 0.32[4]
Suramin (Standard)PDE-31.05 ± 0.28[4]

Application Note II: Development of Antimicrobial Agents

Background:

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. Chlorinated acetophenones and their derivatives have been investigated for their potential antibacterial and antifungal activities.[7][8][9] The this compound scaffold can be utilized to generate a variety of derivatives with potential antimicrobial properties.

Proposed Mechanism of Action:

The exact mechanism of action of these compounds is not fully elucidated but is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The presence of the chloro and hydroxyl groups on the aromatic ring is believed to play a crucial role in their antimicrobial activity.

Protocol: Evaluation of Antimicrobial Activity

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of synthesized derivatives.

Materials:

  • Synthesized derivatives of this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Nutrient agar plates

Procedure: Broth Microdilution Method for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the wells of a 96-well plate containing the appropriate broth.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Procedure: MBC Determination

  • Subculturing: From the wells of the MIC assay that show no visible growth, take a small aliquot and spread it onto a nutrient agar plate.

  • Incubation: Incubate the agar plates at the appropriate temperature for 24-48 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of viable bacteria.

Diagram: Antimicrobial Assay Workflow

G cluster_antimicrobial Antimicrobial Activity Testing Prepare Inoculum 1. Prepare Standardized Microbial Inoculum Inoculation 3. Inoculate Wells Prepare Inoculum->Inoculation Serial Dilution 2. Serially Dilute Compounds in 96-well Plate Serial Dilution->Inoculation Incubation 4. Incubate at 37°C Inoculation->Incubation MIC Determination 5. Determine MIC (Lowest concentration with no growth) Incubation->MIC Determination Subculturing 6. Subculture from Clear Wells onto Agar Plates MIC Determination->Subculturing Incubation_MBC 7. Incubate Agar Plates Subculturing->Incubation_MBC MBC Determination 8. Determine MBC (Lowest concentration with no colonies) Incubation_MBC->MBC Determination

Caption: Workflow for determining MIC and MBC of antimicrobial compounds.

Application Note III: Scaffolding for Anticancer Drug Discovery

Background:

The acetophenone scaffold is present in numerous compounds with demonstrated anticancer activity. Derivatives of 2,4-dihydroxyacetophenone have been shown to possess cytotoxic effects against various cancer cell lines.[10][11] The this compound core can be modified to generate novel compounds with potential as anticancer agents.

Potential Mechanisms of Action:

The anticancer mechanisms of acetophenone derivatives are diverse and can include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.

  • Enzyme Inhibition: Targeting key enzymes involved in cancer cell growth and survival, such as kinases or topoisomerases.

Protocol: In Vitro Anticancer Activity Screening

This protocol describes a standard MTT assay to evaluate the cytotoxicity of synthesized derivatives against cancer cell lines.

Materials:

  • Synthesized derivatives of this compound

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (for cytotoxicity comparison)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure: MTT Assay

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Presentation: Cytotoxicity of 2-hydroxy-4-methoxyacetophenone Chalcones

CompoundCell LineIC₅₀ (µM)Reference
LY-2MCF-74.61[10]
LY-8HT299.00[10]
LY-10A5496.50[10]
DoxorubicinMCF-7< 1.0[10]

Conclusion and Future Directions

This compound stands as a valuable and versatile scaffold in the field of medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for the development of novel therapeutic agents. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to explore the full potential of this compound. Future research should focus on elucidating the specific mechanisms of action of its derivatives and optimizing their pharmacological properties through structure-activity relationship studies. The continued exploration of this chemical space holds significant promise for the discovery of new drugs to address unmet medical needs.

References

  • Alam, A., Gul, S., Zainab, et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163617.
  • Markus, H., & Rimpler, H. (1990). Bacterial degradation of ring-chlorinated acetophenones. Applied and Environmental Microbiology, 56(12), 3678–3685.
  • Markus, H., & Rimpler, H. (1990). Bacterial Degradation of Ring-Chlorinated Acetophenones. Applied and Environmental Microbiology, 56(12), 3678–3685.
  • Raghavan, P. S., & Srinivasan, V. S. (1984). Facile chlorination of acetophenone by chloramine-T in the cationic micellar phase. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(5), 849-854.
  • The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. (n.d.). Chemical Synthesis.
  • Spangler, L. A., et al. (2021). Probing the Mechanism for 2,4′-Dihydroxyacetophenone Dioxygenase Using Biomimetic Iron Complexes. Inorganic Chemistry, 60(9), 6463–6474.
  • Majumdar, K. C., & Chattopadhyay, B. (2011). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 1(9), 1697-1736.
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (2018). Organic Syntheses, 95, 486-501.
  • Meeran, M. N., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre, 8(21), 1-6.
  • Botting, N. P., Slawin, A. M. Z., & Zhang, Q. (2008). 1-(5-Chloro-2,4-dihydroxy-phen-yl)-2-(4-ethoxy-phen-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2030.
  • Kuchař, M., et al. (1993). 2,4-Dihydroxyacetophenone Derivatives as Antileukotrienics with a Multiple Activity Mechanism.
  • Markus, H., & Rimpler, H. (1989). Microbial degradation of chlorinated acetophenones. FEMS Microbiology Letters, 62(4), 2706-2712.
  • Botting, N. P., Slawin, A. M. Z., & Zhang, Q. (2008). 1-(5-chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2030.
  • This compound. (n.d.). BLDpharm.
  • Friedel–Crafts Acyl
  • Phosphodiesterase inhibitor. (n.d.). In Wikipedia.
  • A FACILE SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF (3- HYDROXY-2,4-DIMETHOXYPHENYL)(PHENYL) METHANONES BY FRIEDEL CRAFT'S ACYLATION IN THE PRESENCE OF PHOSPHOROUS PENTOXIDE AND METHANE SULFONIC ACID: EATON'S REAGENT. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. (n.d.). University of Delaware.
  • Liew, Y. K., et al. (2020). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Sciforum.
  • PHOSPHODIESTERASE INHIBITORS: THEIR ROLE AND IMPLICATIONS. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • 1-(2,4-Dihydroxyphenyl)ethanone. (n.d.). A2B Chem.
  • Szychowski, K. A., & Gmiński, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 48-73.
  • 1-(2,4-Dichloro-5-hydroxyphenyl)ethanone. (n.d.). PubChem.
  • Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities. (2014). Letters in Drug Design & Discovery, 11(7), 868-875.
  • Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. (n.d.). NIST Chemistry WebBook.
  • Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair. (2014). Pharmaceuticals, 7(12), 1049-1081.
  • Scott, P. J. H., et al. (2016). Development of acetophenone ligands as potential neuroimaging agents for cholinesterases. Bioorganic & Medicinal Chemistry Letters, 26(21), 5275-5278.
  • Ethanone, 1-(2,4-dihydroxyphenyl)-. (n.d.). NIST Chemistry WebBook.

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Synthesis of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone Derivatives: An In-Depth Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Hydroxyacetophenone Scaffolds in Drug Discovery

1-(5-Chloro-2,4-dihydroxyphenyl)ethanone and its derivatives represent a critical class of intermediates in the landscape of medicinal chemistry and drug development. These substituted hydroxyacetophenones serve as versatile scaffolds for the synthesis of a wide array of biologically active molecules, including chalcones, flavanones, and other complex heterocyclic systems.[1] The presence of hydroxyl and acetyl functional groups on a chlorinated phenyl ring provides multiple reaction sites for further molecular elaboration, enabling the generation of diverse chemical libraries for screening and lead optimization.

The inherent reactivity of the α,β-unsaturated ketone moiety in chalcones derived from these acetophenones is frequently associated with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3] Consequently, robust and well-defined protocols for the synthesis of the parent this compound are of paramount importance to researchers in both academic and industrial settings. This guide provides a detailed, field-proven experimental protocol for the synthesis, purification, and characterization of this key intermediate, grounded in established chemical principles.

Reaction Principle: Electrophilic Aromatic Substitution via Acylation

The introduction of an acetyl group onto the 4-chlororesorcinol ring is achieved through an electrophilic aromatic substitution reaction. Two primary methods are commonly employed for the acylation of phenols: the Friedel-Crafts acylation and the Nencki reaction.

  • Friedel-Crafts Acylation: This method typically utilizes a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from an acylating agent like acetyl chloride or acetic anhydride.[4]

  • Nencki Reaction: A variation of the Friedel-Crafts acylation, the Nencki reaction employs a milder Lewis acid, zinc chloride (ZnCl₂), and a carboxylic acid as the acylating agent.[5][6] This method is often preferred for sensitive phenolic substrates to minimize side reactions.

This guide will focus on a protocol adapted from the Nencki reaction, valued for its reliability and suitability for dihydroxylated phenolic compounds. The reaction proceeds by the formation of an acyl-zinc chloride complex which then acts as the electrophile, attacking the electron-rich aromatic ring of 4-chlororesorcinol.

Experimental Workflow Overview

The overall synthesis can be visualized as a three-stage process: reaction setup and execution, product isolation and workup, and finally, purification and characterization.

SynthesisWorkflow cluster_0 Reaction Stage cluster_1 Isolation & Workup cluster_2 Purification & Characterization A Reagent Preparation (4-Chlororesorcinol, Acetic Acid, ZnCl₂) B Reaction Mixture Heating and Stirring A->B Combine C Quenching (Addition of HCl/Water) B->C D Extraction (with Ethyl Acetate) C->D E Drying and Solvent Removal D->E F Recrystallization or Column Chromatography E->F G Characterization (NMR, MS, m.p.) F->G

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)PuritySupplier
4-Chlororesorcinol144.5610.0 g69.2>98%Sigma-Aldrich
Glacial Acetic Acid60.056.0 mL~105ACS GradeFisher Scientific
Anhydrous Zinc Chloride136.3015.0 g110>98%Acros Organics
Ethyl Acetate88.11200 mL-ACS GradeVWR
Hexane86.18100 mL-ACS GradeVWR
Hydrochloric Acid (conc.)36.4620 mL-37%J.T. Baker
Anhydrous Magnesium Sulfate120.37As needed--EMD Millipore

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Anhydrous zinc chloride is hygroscopic and corrosive; handle with care.

  • Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Handle with extreme caution.

  • Acetic acid is corrosive and has a strong odor.

Reaction Procedure
  • Catalyst and Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add anhydrous zinc chloride (15.0 g, 110 mmol).

    • Causality: Anhydrous conditions are crucial as moisture will deactivate the zinc chloride catalyst.

  • Reaction Mixture Assembly: To the flask, add glacial acetic acid (6.0 mL, ~105 mmol). Stir the mixture and gently heat to approximately 60-70 °C to dissolve the zinc chloride.

  • Substrate Addition: Once the zinc chloride has dissolved, add 4-chlororesorcinol (10.0 g, 69.2 mmol) in one portion.

  • Reaction Execution: Heat the reaction mixture to 125-135 °C and maintain this temperature with vigorous stirring for 4-5 hours.[5]

    • Causality: This temperature is optimal for the acylation to proceed at a reasonable rate without significant decomposition of the starting material or product.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The product will be more polar than the starting material.

Workup and Isolation
  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water and 20 mL of concentrated hydrochloric acid.

    • Causality: The acidic water hydrolyzes the zinc complexes formed during the reaction, precipitating the crude product and dissolving any remaining inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification

The crude this compound can be purified by either recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexane. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

  • Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel.[7] A suitable eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Appearance Off-white to pale yellow solid
Melting Point 148-152 °C (literature values may vary)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~12.5 (s, 1H, -OH), ~10.5 (s, 1H, -OH), ~7.8 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), 2.6 (s, 3H, -COCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~203 (C=O), ~162 (Ar-C-OH), ~159 (Ar-C-OH), ~132 (Ar-C), ~128 (Ar-C-Cl), ~112 (Ar-C), ~104 (Ar-C), ~28 (-CH₃)
Mass Spectrometry (EI) m/z: 186 (M⁺), 188 (M⁺+2, chlorine isotope pattern), 171 (M⁺ - CH₃)

Note: The predicted NMR chemical shifts are based on analogous structures and may vary slightly in experimental data.[8][9]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive catalyst (moisture)Ensure all glassware is oven-dried and use fresh anhydrous zinc chloride.
Insufficient reaction time or temperatureMonitor the reaction by TLC and ensure the temperature is maintained within the specified range.
Formation of Multiple Byproducts Reaction temperature too highReduce the reaction temperature and monitor closely.
Impure starting materialsUse high-purity 4-chlororesorcinol and glacial acetic acid.
Difficulty in Product Isolation Product is soluble in the aqueous layerEnsure the pH of the aqueous layer is acidic during extraction. Perform multiple extractions.
Emulsion formation during extractionAdd a small amount of brine to the separatory funnel to break the emulsion.

Further Applications: Synthesis of Chalcone Derivatives

The synthesized this compound is a valuable precursor for the synthesis of chalcones via the Claisen-Schmidt condensation.[1]

ChalconeSynthesis Acetophenone This compound Chalcone Chalcone Derivative Acetophenone->Chalcone Aldehyde Substituted Aromatic Aldehyde Aldehyde->Chalcone Base Base Catalyst (e.g., NaOH or KOH) Base->Chalcone

Caption: Claisen-Schmidt condensation for chalcone synthesis.

This reaction involves the base-catalyzed condensation of the acetophenone derivative with a substituted aromatic aldehyde in an alcoholic solvent. The resulting chalcones can then be used in various biological assays or as intermediates for the synthesis of flavonoids.[2][3]

References

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC. Available at: [Link]

  • Google Patents. US20060129002A1 - Process for the synthesis of alkylresorcinols.
  • PubMed. 1-(5-Chloro-2,4-dihydroxy-phen-yl). (2008). Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available at: [Link]

  • New Jersey Department of Health. BORON TRIFLUORIDE DIETHYL ETHERATE HAZARD SUMMARY. (2000). Available at: [Link]

  • Chemical Review and Letters. New Synthesis of Chalcone Derivatives and Their Applications. (2025). Available at: [Link]

  • Google Patents. CN109534961B - Method for synthesizing 4-alkylresorcinol by solvent-free system.
  • Indian Academy of Sciences. STUDIES IN THE FRIEDEL-CRAFTS REACTION. - Part IV. The Action of Acetyl Chloride and Acetic Anhydr!de on Resorcinol and its Derivatives. An Evidence for 7-Substitution in the Resorcinol Nucleus. Available at: [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Available at: [Link]

  • Canadian Science Publishing. pKa values for substituted acetophenones: values determined by study of rates of halogenation. Available at: [Link]

  • MDPI. Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. (2023). Available at: [Link]

  • Indian Academy of Sciences. NENCK'S reaction which involves the condensation of an organic acid and. Available at: [Link]

  • PMC. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. Available at: [Link]

  • PMC. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • Merck Millipore. SAFETY DATA SHEET - Boron trifluoride diethyl etherate. (2024). Available at: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025). Available at: [Link]

  • Semantic Scholar. asian journal of chemistry. Available at: [Link]

  • Google Patents. JP2013216597A - Method for producing 4-alkanoyl resorcinol.
  • Chemos GmbH & Co.KG. Safety Data Sheet: Dimethyl ether--boron trifluoride. Available at: [Link]

  • Google Patents. US4433173A - Acetophenone purification.
  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0318827). Available at: [Link]

  • Organic Syntheses. resacetophenone. Available at: [Link]

  • MDPI. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Available at: [Link]

  • Organic Syntheses. 15. Available at: [Link]

  • ChemConnections. 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. Available at: [Link]

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High-performance liquid chromatography (HPLC) method for 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantification of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone using a Validated High-Performance Liquid Chromatography (HPLC) Method

Abstract

This document details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in various synthetic pathways, and its accurate quantification is crucial for process monitoring, quality control, and stability testing. The described method utilizes a C18 stationary phase with a gradient elution of an acidified water and acetonitrile mobile phase, coupled with UV detection. The protocol herein is designed for researchers, analytical scientists, and quality control professionals, providing a comprehensive guide from first principles of method design to full method validation according to ICH Q2(R1) guidelines.

Introduction and Analyte Properties

This compound is an aromatic ketone with the molecular formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol .[1] Its structure, featuring a polar dihydroxyphenyl group, a moderately non-polar chloro-substituent, and a carbonyl group, dictates its chromatographic behavior.

  • Chemical Structure:

    
    (Self-generated image, structure confirmed by sources)
    
  • Physicochemical Properties Relevant to HPLC:

    • Polarity: The presence of two hydroxyl groups makes the molecule sufficiently polar to be soluble in common HPLC mobile phase diluents like methanol or acetonitrile/water mixtures.

    • Acidity (pKa): The phenolic hydroxyl groups are acidic. The predicted pKa for the structurally similar 2',4'-Dihydroxyacetophenone is approximately 7.9.[2] The electron-withdrawing nature of the chlorine atom on the target analyte likely lowers this pKa value slightly. This acidity is a critical parameter for method development; to ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled to keep the hydroxyl groups in their non-ionized (protonated) state.

Principle of Separation: A Mechanistic Approach

The chosen analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This decision is directly informed by the analyte's properties.

Causality behind the Choice: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (the column) retains analytes, which are then eluted by a polar mobile phase. This compound, being a moderately polar molecule, will exhibit a balanced interaction between the stationary and mobile phases, allowing for effective retention and separation from both more polar and less polar impurities.

A C18 (octadecylsilyl) column is selected as the stationary phase due to its widespread applicability and strong hydrophobic retention mechanism, which is ideal for aromatic compounds. The separation is governed by the partitioning of the analyte between the non-polar C18 alkyl chains and the polar mobile phase. By carefully controlling the mobile phase composition and pH, we can modulate this partitioning to achieve optimal chromatographic resolution.

Suppressing the ionization of the phenolic hydroxyls by maintaining a low mobile phase pH (e.g., pH < 3.0) is paramount. At this pH, the analyte is in a neutral form, which prevents ionic interactions with residual silanols on the silica backbone of the stationary phase and avoids peak tailing and retention time drift.[5]

Detailed Experimental Protocol

Instrumentation and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data Acquisition Software: OpenLab, Chromeleon, or equivalent.

  • Analytical Balance (4-decimal place).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or Nylon).

Reagents and Standards
  • This compound reference standard (>98% purity).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm).

  • Phosphoric Acid (H₃PO₄), ACS grade or higher.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. The resulting pH should be approximately 2.5-3.0. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Organic): Acetonitrile, HPLC grade.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used for the linearity assessment.

Chromatographic Conditions

The following parameters provide a validated starting point for the analysis.

ParameterConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard geometry offering a good balance of efficiency and backpressure. C18 provides the necessary hydrophobicity for retention.
Mobile Phase A: Water with 0.1% H₃PO₄B: AcetonitrilePhosphoric acid ensures a low pH to suppress analyte ionization.[5] Acetonitrile is a common organic modifier with a low UV cutoff.
Elution Mode GradientEnsures elution of a wider range of potential impurities and provides a sharp peak for the main analyte.
Gradient Program Time (min)%B
0.030
8.090
10.090
10.130
15.030
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintains stable retention times and improves peak shape by reducing mobile phase viscosity.
Detection Wavelength 280 nmA suitable wavelength based on the UV absorbance of related hydroxyacetophenone structures.[5] A PDA detector can confirm the λmax.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Run Time 15 minutesAllows for elution of the analyte and re-equilibration of the column for the next injection.
Sample Preparation and Analysis Workflow

The overall analytical process is outlined below.

HPLC_Workflow cluster_prep prep Standard & Sample Preparation stock Weigh Standard Create Stock (1000 µg/mL) sample Accurately weigh sample Dissolve in Diluent Filter (0.45 µm) hplc HPLC Analysis prep->hplc Transfer to Autosampler Vials working Prepare Working Standards (e.g., 1-100 µg/mL) stock->working system Equilibrate System (Mobile Phase A/B) data Data Processing hplc->data Acquire Chromatograms inject Inject Standards & Samples (10 µL) system->inject integrate Integrate Peak Area at Analyte Retention Time curve Generate Calibration Curve (Area vs. Concentration) integrate->curve quantify Quantify Sample Concentration curve->quantify

Figure 1: General workflow for HPLC analysis.
  • Sample Preparation: Accurately weigh a sample containing this compound to achieve a final theoretical concentration within the linear range (e.g., 25 µg/mL) when dissolved in a known volume of diluent. Sonicate to ensure dissolution.

  • Filtration: Filter the prepared sample solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates that could damage the system.

  • Analysis Sequence: Set up an analysis sequence in the chromatography data system. Begin with a blank injection (diluent), followed by the calibration standards in increasing order of concentration, and then the sample preparations. Bracket the samples with check standards to monitor system stability.

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the method is suitable for its intended purpose, a validation protocol must be executed.[6][7] The objective is to demonstrate that the analytical procedure is specific, linear, accurate, precise, and robust.[8]

Specificity
  • Objective: To demonstrate that the signal measured is unequivocally from the analyte of interest, free from interference from diluent, impurities, or degradation products.

  • Protocol:

    • Inject the diluent (blank) to check for interfering peaks at the analyte's retention time.

    • Inject a known concentration of the analyte.

    • If available, inject known impurities or a force-degraded sample (e.g., acid, base, peroxide, heat, light stressed).

  • Acceptance Criteria: The blank should show no significant peaks at the retention time of the analyte. The analyte peak should be resolved from all other peaks (resolution > 2.0). Peak purity analysis using a PDA detector should pass.

Linearity
  • Objective: To demonstrate a proportional relationship between the analyte concentration and the detector response over a defined range.

  • Protocol: Prepare and inject at least five concentrations across the desired range (e.g., 1, 10, 25, 50, 100 µg/mL). Each concentration should be prepared and injected in triplicate.

  • Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be insignificant compared to the response of the lowest concentration standard.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol: Analyze samples of a known concentration (e.g., spiking a placebo matrix) at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Perform at least three replicate determinations at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Perform six replicate injections of a single standard preparation at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method and observe the effect on the results.

    • Vary column temperature (e.g., ± 2 °C).

    • Vary mobile phase pH (e.g., ± 0.2 units).

    • Vary flow rate (e.g., ± 0.1 mL/min).

    • Vary detection wavelength (e.g., ± 2 nm).

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, demonstrating the method's reliability during normal usage.

Expected Outcomes and System Suitability

A successful analysis will yield a sharp, symmetrical peak for this compound. System suitability tests must be performed before any sample analysis to ensure the chromatographic system is performing adequately.

System Suitability ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and good separation power.
%RSD of Peak Area ≤ 1.0%For 5 replicate injections of the working standard.

Conclusion

The RP-HPLC method detailed in this application note provides a specific, linear, accurate, precise, and robust means for the quantitative analysis of this compound. By controlling the mobile phase pH to suppress the ionization of the phenolic hydroxyl groups and utilizing a standard C18 column, this method is readily transferable to any laboratory equipped with standard HPLC instrumentation. The comprehensive validation protocol ensures that the method is reliable and suitable for its intended purpose in a regulated quality control environment.

References

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]

  • FooDB. (2010). Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833). FooDB. [Link]

  • ResearchGate. (n.d.). UV absorbance spectrum of 2-chloroacetophenone measured in acetonitrile. ResearchGate. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of control and treated samples of p-hydroxyacetophenone. ResearchGate. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • ResearchGate. (n.d.). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. ResearchGate. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • ResearchGate. (n.d.). UV spectral data for p-hydroxyacetophenone (1d). ResearchGate. [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. MSU Chemistry. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

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The Synthesis of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone: A Detailed Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide to the reaction mechanisms and practical laboratory protocols for the synthesis of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone. This substituted acetophenone is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a variety of more complex molecules. Understanding its formation is critical for process optimization, yield improvement, and the development of novel synthetic strategies.

Introduction to Synthetic Pathways

The formation of this compound, a hydroxyaryl ketone, can be principally achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired regioselectivity, and scalability. The most prominent and industrially relevant pathways include:

  • Friedel-Crafts Acylation: The direct acylation of an aromatic ring with an acylating agent, typically in the presence of a Lewis acid catalyst.

  • Fries Rearrangement: An intramolecular rearrangement of a phenolic ester to a hydroxyaryl ketone, also catalyzed by a Lewis acid.

  • Nencki Reaction: A variation of the Friedel-Crafts acylation that involves the ring acylation of phenols with acids in the presence of zinc chloride.[1]

This guide will delve into the mechanistic underpinnings of these reactions and provide detailed protocols for their execution in a laboratory setting.

Physicochemical Properties and Characterization Data

A thorough understanding of the physical and chemical properties of the target molecule and its precursors is essential for successful synthesis and purification.

PropertyValueSource
IUPAC Name This compound-
CAS Number 90110-32-0[2]
Molecular Formula C₈H₇ClO₃[2]
Molecular Weight 186.59 g/mol [2]
Appearance Expected to be a crystalline solid-
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in polar organic solvents-

Predicted Spectroscopic Data:

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons (2H), methyl protons (3H, singlet), hydroxyl protons (2H, broad singlets).
¹³C NMR Carbonyl carbon (~200 ppm), aromatic carbons (signals in the aromatic region), methyl carbon.
IR (Infrared) O-H stretch (broad, ~3200-3500 cm⁻¹), C=O stretch (~1650 cm⁻¹), C-Cl stretch, aromatic C-H and C=C stretches.
Mass Spec (MS) Molecular ion peak (M⁺) and characteristic fragmentation pattern.

Reaction Mechanisms and Regioselectivity

The key to synthesizing this compound is the regioselective introduction of an acetyl group onto the 4-chlororesorcinol backbone. The two hydroxyl groups of resorcinol are strong activating groups and ortho, para-directors in electrophilic aromatic substitution. The chlorine atom is a deactivating group but is also an ortho, para-director.

In 4-chlororesorcinol, the positions ortho and para to the hydroxyl groups are positions 2, 4, and 6. Position 4 is blocked by the chlorine atom. Therefore, electrophilic attack is favored at positions 2 and 6. The incoming acetyl group will preferentially substitute at the position that is electronically most activated and sterically least hindered. In the case of 4-chlororesorcinol, the most likely position for acylation is the carbon atom situated between the two hydroxyl groups, leading to the desired product.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, commonly aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from an acylating agent such as acetyl chloride or acetic anhydride.

Mechanism:

  • Formation of the Acylium Ion: The Lewis acid coordinates to the acylating agent, leading to the formation of a resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of 4-chlororesorcinol attacks the acylium ion.

  • Rearomatization: A proton is lost from the intermediate carbocation, restoring the aromaticity of the ring and yielding the final product.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcylatingAgent R-CO-Cl AcyliumIon [R-C≡O]⁺ + AlCl₄⁻ AcylatingAgent->AcyliumIon Coordination & Cleavage LewisAcid AlCl₃ LewisAcid->AcyliumIon Arene 4-Chlororesorcinol Intermediate Sigma Complex Arene->Intermediate Attack on Acylium Ion Product This compound Intermediate->Product -H⁺

Figure 1: General workflow for Friedel-Crafts Acylation.

Fries Rearrangement

The Fries rearrangement is an alternative pathway that begins with a phenolic ester, in this case, 4-chlororesorcinol diacetate. The reaction involves the intramolecular migration of the acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.

Mechanism:

The mechanism of the Fries rearrangement is complex and can proceed through both intramolecular and intermolecular pathways.

  • Intermolecular Pathway: The Lewis acid coordinates to the ester, leading to the formation of an acylium ion, which then acylates another molecule of the phenolic ester in a manner analogous to the Friedel-Crafts reaction.

  • Intramolecular Pathway: The acyl group migrates directly from the oxygen to a carbon atom on the same aromatic ring.

The reaction conditions, such as temperature and solvent, can influence the ratio of ortho to para products.

Fries_Rearrangement PhenolicEster 4-Chlororesorcinol Diacetate Intermediate Acylium Ion Intermediate PhenolicEster->Intermediate Lewis Acid Catalysis LewisAcid AlCl₃ LewisAcid->Intermediate Product This compound Intermediate->Product Intramolecular or Intermolecular Acylation

Sources

Large-scale synthesis of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a pivotal intermediate in the development of various pharmaceutical compounds and fine chemicals. We delve into the prevalent synthetic strategies, offering a comparative analysis to guide the selection of the most efficient and scalable route. A detailed, field-tested protocol for the Friedel-Crafts acylation of 4-chlororesorcinol is presented, emphasizing process optimization, safety, and analytical validation. This guide is intended for researchers, chemists, and process development professionals aiming to establish a robust and reproducible manufacturing process for this key chemical building block.

Introduction and Strategic Importance

This compound (CAS No: 90110-32-0) is a substituted hydroxyacetophenone derivative. Its molecular architecture, featuring a chlorinated and dihydroxylated phenyl ring, makes it a highly versatile precursor for synthesizing more complex molecules. The hydroxyl and ketone moieties offer multiple reaction sites for derivatization, enabling its use in the construction of chromones, flavones, and other heterocyclic systems that form the core of many biologically active compounds.[1] Its utility as a key starting material necessitates a reliable and economically viable synthesis protocol, particularly for industrial-scale production.

Overview of Primary Synthetic Strategies

The synthesis of hydroxyaryl ketones like this compound is predominantly achieved through two classical organic transformations: the Friedel-Crafts acylation and the Fries rearrangement. The choice between these routes is critical and depends on factors such as starting material availability, desired regioselectivity, and scalability considerations.

Direct Friedel-Crafts Acylation

The Friedel-Crafts acylation is a direct electrophilic aromatic substitution method to introduce an acyl group onto an aromatic ring.[2] In this context, 4-chlororesorcinol is acylated using an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Mechanism: The Lewis acid coordinates with the acylating agent to form a highly electrophilic acylium ion, which then attacks the electron-rich 4-chlororesorcinol ring. The hydroxyl groups are strong activating groups, directing the substitution to the ortho and para positions.

Challenges: A significant challenge in the Friedel-Crafts acylation of phenols is the competition between C-acylation (on the ring, desired) and O-acylation (on the hydroxyl group, undesired).[3] Furthermore, the phenolic hydroxyl groups can complex with the Lewis acid, potentially requiring stoichiometric or excess amounts of the catalyst and deactivating the ring towards substitution.[3]

The Fries Rearrangement

The Fries rearrangement is an alternative, intramolecular pathway that converts a phenolic ester into a hydroxyaryl ketone, also promoted by a Lewis acid.[4][5][6] This process involves two conceptual steps:

  • Esterification: 4-chlororesorcinol is first converted to its corresponding acetate ester.

  • Rearrangement: The ester is then treated with a Lewis acid to induce the migration of the acyl group from the phenolic oxygen to the aromatic ring.[7]

Selectivity Control: A key feature of the Fries rearrangement is that the regioselectivity (ortho vs. para migration) can often be controlled by reaction temperature. Lower temperatures typically favor the para-product, while higher temperatures favor the ortho-product.[5][6] This is often attributed to kinetic control favoring the para position and thermodynamic control favoring the more stable ortho-chelated product at higher temperatures.[6]

Comparative Analysis and Route Selection

For large-scale industrial synthesis, the direct Friedel-Crafts acylation is often preferred due to its single-step nature (atom economy) and avoidance of the need to first synthesize and isolate an intermediate ester. While catalyst deactivation is a concern, it can be managed through careful control of stoichiometry and reaction conditions.

FeatureDirect Friedel-Crafts AcylationFries Rearrangement
Starting Materials 4-Chlororesorcinol, Acetyl Chloride/Anhydride4-Chlororesorcinol diacetate (must be pre-synthesized)
Number of Steps OneTwo (Esterification + Rearrangement)
Key Reagents Lewis Acid (e.g., AlCl₃, BF₃)Lewis Acid (e.g., AlCl₃, ZnCl₂)[8]
Yield Moderate to Good (can be variable)Generally Good, but overall yield is across two steps
Scalability Well-established for industrial scaleFeasible, but two separate unit operations increase complexity
Primary Challenge O-acylation side product, catalyst deactivation[3]Requires isolation of intermediate ester, harsh reaction conditions[5]
Waste Stream Significant acidic aqueous waste from catalyst quenchingSignificant acidic aqueous waste from catalyst quenching

Detailed Protocol: Large-Scale Friedel-Crafts Acylation

This protocol details the synthesis of this compound from 4-chlororesorcinol and acetyl chloride.

Reaction Scheme

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_reagents Catalyst/Solvent cluster_product Product R1 4-Chlororesorcinol P1 This compound R1:e->P1:w + R2 R2 Acetyl Chloride C1 Aluminum Chloride (AlCl₃) S1 Nitrobenzene (Solvent)

Caption: Friedel-Crafts acylation of 4-chlororesorcinol.

Materials and Equipment
ItemSpecification
Reactors Glass-lined or Hastelloy reactor (100 L), equipped with a mechanical stirrer, temperature probe, reflux condenser, and nitrogen inlet.
Addition Funnel Pressure-equalizing dropping funnel (10 L).
Temperature Control Heating/cooling mantle or circulating fluid system (-10°C to 150°C).
Scrubber Caustic scrubber for HCl gas neutralization.
Chemicals 4-Chlororesorcinol (>98%), Aluminum Chloride (anhydrous, >99%), Acetyl Chloride (>99%), Nitrobenzene (anhydrous), Hydrochloric Acid (37%), Ethyl Acetate, Hexane, Sodium Bicarbonate, Anhydrous Magnesium Sulfate.
Step-by-Step Experimental Protocol

WARNING: This reaction is exothermic and generates corrosive HCl gas. It must be performed in a well-ventilated area (fume hood or walk-in hood) by trained personnel with appropriate personal protective equipment.

  • Reactor Setup and Inerting:

    • Ensure the reactor is clean, dry, and equipped with all necessary peripherals.

    • Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Reagent Charging:

    • To the inerted reactor, charge anhydrous nitrobenzene (40 L).

    • Begin agitation and slowly charge anhydrous aluminum chloride (AlCl₃) (4.0 kg, 30.0 mol) in portions. The temperature may rise slightly; ensure it remains below 30°C.

    • Once the AlCl₃ is fully suspended, begin cooling the mixture to 0-5°C.

    • Slowly add acetyl chloride (2.2 L, 2.4 kg, 30.6 mol) via the dropping funnel over 60-90 minutes, maintaining the internal temperature at 0-5°C.

    • After the addition is complete, continue stirring the mixture at 0-5°C for 30 minutes.

  • Addition of 4-Chlororesorcinol:

    • In a separate, dry container, weigh 4-chlororesorcinol (1.45 kg, 10.0 mol).

    • Add the 4-chlororesorcinol powder to the reactor in small portions over 2-3 hours. This addition is highly exothermic. Maintain the internal temperature strictly between 0°C and 10°C.

    • Connect the reactor's off-gas line to a caustic scrubber to neutralize the evolving HCl gas.

  • Reaction Progression and Monitoring:

    • After the addition is complete, slowly allow the reaction mixture to warm to room temperature (20-25°C) and stir for 12-16 hours.

    • Monitor the reaction progress by taking aliquots, quenching them in dilute HCl, extracting with ethyl acetate, and analyzing by TLC or HPLC. The reaction is complete when the 4-chlororesorcinol spot/peak is consumed.

  • Reaction Quench and Work-up:

    • Prepare a separate vessel containing a mixture of crushed ice (40 kg) and concentrated hydrochloric acid (4 L).

    • CRITICAL STEP: Very slowly and carefully, transfer the reaction mixture to the ice/HCl mixture with vigorous stirring. This is an extremely exothermic and gas-evolving step. Ensure adequate cooling and ventilation.

    • After the transfer is complete, stir the mixture for 1 hour until the dark complex fully decomposes.

  • Product Isolation and Purification:

    • Separate the organic (nitrobenzene) layer.

    • Extract the aqueous layer with ethyl acetate (3 x 10 L).

    • Combine all organic layers. Wash sequentially with water (2 x 10 L), saturated sodium bicarbonate solution (2 x 10 L), and finally with brine (10 L).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvents.

    • The crude product will be a solid. Recrystallize from an ethanol/water or ethyl acetate/hexane mixture to yield pure this compound as a crystalline solid.

  • Drying:

    • Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

Process Optimization and Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Low Yield 1. Moisture: Water deactivates the AlCl₃ catalyst. 2. O-Acylation: Formation of the undesired ester byproduct. 3. Incomplete Reaction: Insufficient reaction time or temperature.1. Use anhydrous reagents and solvents. Ensure the reactor is scrupulously dry. 2. Maintain low temperatures during reagent addition. A solvent like nitrobenzene can favor C-acylation. 3. Monitor the reaction closely with TLC/HPLC and extend the reaction time if necessary.
Formation of Isomers The directing effects of the hydroxyl groups can lead to the formation of other acylated isomers.The primary product is expected based on steric hindrance and electronic effects. Purification by recrystallization is crucial to isolate the desired isomer.
Difficult Quench The reaction complex with AlCl₃ can be viscous and difficult to handle.Ensure the quench is performed very slowly into a vigorously stirred ice/acid slurry. Use a sufficiently large quench vessel to manage foaming and gas evolution.
Product Purity Issues Residual starting material, solvent, or byproducts.Optimize the recrystallization solvent system. Perform multiple recrystallizations if needed. Use activated carbon to remove colored impurities.

Analytical Characterization

The identity and purity of the final product should be confirmed using a combination of standard analytical techniques.

  • HPLC: A reverse-phase HPLC method can be used for purity assessment and reaction monitoring. A C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier) is a good starting point.[9][10]

  • ¹H and ¹³C NMR: Provides structural confirmation of the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Shows characteristic peaks for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C-H, C=C) functional groups.

Caption: Post-synthesis purification and analytical workflow.

Safety and Environmental Health

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.

  • Chemical Hazards:

    • Aluminum Chloride (AlCl₃): Highly corrosive. Reacts violently with water, releasing heat and HCl gas. Handle in a dry environment.

    • Acetyl Chloride: Corrosive, lachrymator, and reacts with water.

    • Nitrobenzene: Toxic and readily absorbed through the skin. A suspected carcinogen.

    • Hydrochloric Acid: Corrosive. Causes severe burns.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles at all times.[11][12] For large-scale operations, a full-face shield and acid-resistant apron are required.

  • Waste Management:

    • Acidic aqueous waste must be neutralized with a base (e.g., sodium carbonate or calcium hydroxide) before disposal.

    • Organic solvent waste must be collected in properly labeled containers for incineration.

    • The caustic scrubber solution should be neutralized before disposal.

References

  • Botting, N. P., Slawin, A. M. Z., & Zhang, Q. (2008). 1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(10). [Link]

  • Grokipedia. (n.d.). Fries rearrangement. [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?[Link]

  • Wikipedia. (n.d.). Fries rearrangement. [Link]

  • Cambridge University Press. (n.d.). Fries Reaction. [Link]

  • LookChem. (n.d.). The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. [Link]

  • SIELC Technologies. (2018). Ethanone, 1-(2,4-dihydroxyphenyl)-. [Link]

  • National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(5-chloro-2,4-dihydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your reaction yields, minimize impurities, and streamline your purification processes.

Overview of Synthetic Strategies

The synthesis of this compound, a valuable intermediate in pharmaceutical and fine chemical industries[1], primarily involves the acylation of 4-chlororesorcinol. The two most common and effective methods are the Friedel-Crafts acylation and the Fries rearrangement .

  • Friedel-Crafts Acylation: This method involves the direct acylation of the aromatic ring of 4-chlororesorcinol with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.[2][3]

  • Fries Rearrangement: This reaction pathway involves the initial formation of a phenolic ester from 4-chlororesorcinol, which then rearranges to the desired hydroxyaryl ketone under the influence of a Lewis or Brønsted acid catalyst.[4][5][6][7] This can often be a one-pot procedure where O-acylation is followed by rearrangement at a higher temperature.[8]

The choice between these methods can depend on available starting materials, desired regioselectivity, and reaction conditions.

Visualizing the Reaction Pathways

To better understand the chemical transformations, let's visualize the primary synthetic routes.

cluster_FC Friedel-Crafts Acylation cluster_Fries Fries Rearrangement 4-Chlororesorcinol_FC 4-Chlororesorcinol Product_FC This compound 4-Chlororesorcinol_FC->Product_FC Direct C-acylation AcylatingAgent_FC Acetyl Chloride or Acetic Anhydride AcylatingAgent_FC->Product_FC LewisAcid_FC Lewis Acid (e.g., AlCl3) LewisAcid_FC->Product_FC 4-Chlororesorcinol_Fries 4-Chlororesorcinol PhenolicEster Phenolic Ester Intermediate 4-Chlororesorcinol_Fries->PhenolicEster O-acylation AcylatingAgent_Fries Acetyl Chloride or Acetic Anhydride AcylatingAgent_Fries->PhenolicEster Product_Fries This compound PhenolicEster->Product_Fries Rearrangement LewisAcid_Fries Lewis or Brønsted Acid LewisAcid_Fries->Product_Fries

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of the desired product. What are the potential causes and how can I improve it?

  • Answer: Low yield is a common issue that can stem from several factors. Let's break down the possibilities:

    • Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are highly moisture-sensitive.[2] Any moisture in your reactants or solvent will deactivate the catalyst.

      • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored Lewis acids.

    • Insufficient Catalyst: In Friedel-Crafts acylations of phenols, the Lewis acid complexes with both the starting material and the product.[3] Therefore, a stoichiometric amount of the catalyst is often required.

      • Solution: Gradually increase the molar equivalents of the Lewis acid. A good starting point is 1.1 to 1.5 equivalents for each acyl group.

    • Reaction Temperature: The temperature plays a crucial role in both Friedel-Crafts acylation and Fries rearrangement.

      • For Friedel-Crafts: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side product formation.

      • For Fries Rearrangement: A lower temperature generally favors the para-isomer, while higher temperatures favor the ortho-isomer.[4][7] If you are aiming for a specific isomer, temperature control is key.

      • Solution: Optimize the reaction temperature by running small-scale experiments at different temperatures (e.g., room temperature, 50°C, 80°C).

    • Poor Quality Starting Materials: Impurities in 4-chlororesorcinol or the acylating agent can interfere with the reaction.

      • Solution: Use high-purity starting materials. If necessary, purify the 4-chlororesorcinol by recrystallization before use.

Issue 2: Formation of Significant Side Products

  • Question: My crude product shows multiple spots on TLC, indicating the presence of significant side products. What are these impurities and how can I minimize them?

  • Answer: Side product formation is a frequent challenge in the acylation of highly activated rings like resorcinols. Here are the likely culprits and how to address them:

    • O-acylation vs. C-acylation: Phenols can undergo acylation on the hydroxyl group (O-acylation) to form a phenolic ester, which competes with the desired acylation on the aromatic ring (C-acylation).[8]

      • Solution: Employing the Fries rearrangement is an excellent strategy to convert the O-acylated intermediate to the desired C-acylated product.[8] This often involves a two-step temperature profile: a lower temperature for the initial O-acylation, followed by heating to induce the rearrangement.[8]

    • Di-acylation: The high reactivity of the resorcinol ring can lead to the introduction of two acyl groups.[8]

      • Solution: Control the stoichiometry carefully. Use a slight excess of 4-chlororesorcinol relative to the acylating agent. Adding the acylating agent slowly and at a low temperature can also help minimize di-acylation.

    • Isomer Formation: Acylation of 4-chlororesorcinol can potentially yield two isomers.

      • Solution: The regioselectivity can be influenced by the choice of solvent and temperature. Non-polar solvents and higher temperatures tend to favor the ortho-product in Fries rearrangements, while more polar solvents and lower temperatures favor the para-product.[4] For your target molecule, careful control of these parameters is essential.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. What are the recommended purification methods?

  • Answer: Purifying phenolic ketones can be challenging due to their polarity and potential for intramolecular hydrogen bonding. Here are some effective strategies:

    • Column Chromatography: This is a very effective method for separating the desired product from isomers and other impurities.

      • Recommended Eluent System: A mixture of hexane and ethyl acetate is a good starting point.[9] You can gradually increase the polarity by increasing the proportion of ethyl acetate.

    • Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent final purification step.

      • Potential Solvents: Consider solvent systems like ethanol/water, methanol/water, or toluene. Experiment with small amounts to find the optimal solvent system.

    • Acid-Base Extraction: An aqueous workup with a mild base (like sodium bicarbonate) can help remove acidic impurities.[9] However, be cautious as your product is also phenolic and may have some solubility in basic solutions. A subsequent wash with dilute acid can help neutralize any remaining base.

Frequently Asked Questions (FAQs)

  • Q1: Which Lewis acid is best for this synthesis?

    • A1: Aluminum chloride (AlCl₃) is a common and cost-effective choice for Friedel-Crafts acylation.[2] Boron trifluoride etherate (BF₃·OEt₂) is also frequently used, particularly in reactions involving sensitive substrates.[5][9] For greener alternatives, strong Brønsted acids like methanesulfonic acid have shown promise in promoting Fries rearrangements and acylations.[5][10]

  • Q2: Can I use acetic acid directly as the acylating agent?

    • A2: While using acetic acid is possible and offers a "greener" alternative to acetyl chloride or acetic anhydride, it is generally less reactive.[11] This route often requires harsher conditions, such as higher temperatures and the use of a dehydrating agent or a co-catalyst system.[10]

  • Q3: What is a typical reaction time for this synthesis?

    • A3: Reaction times can vary significantly based on the chosen method, catalyst, and temperature. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC). A typical range could be anywhere from a few hours to overnight.[9][12]

  • Q4: How can I confirm the structure of my final product?

    • A4: The structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Comparing the obtained data with literature values is essential for confirmation.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride

Start Start Step1 Suspend AlCl3 in an anhydrous solvent (e.g., nitrobenzene or dichloromethane) in a dry, inert atmosphere. Start->Step1 Step2 Cool the suspension to 0°C. Step1->Step2 Step3 Slowly add acetyl chloride. Step2->Step3 Step4 Add a solution of 4-chlororesorcinol in the same solvent dropwise. Step3->Step4 Step5 Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Step4->Step5 Step6 Quench the reaction by pouring it onto a mixture of ice and concentrated HCl. Step5->Step6 Step7 Extract the product with an organic solvent (e.g., ethyl acetate). Step6->Step7 Step8 Wash the organic layer, dry over MgSO4, and concentrate under reduced pressure. Step7->Step8 Step9 Purify the crude product by column chromatography or recrystallization. Step8->Step9 End End Step9->End

Caption: Workflow for Friedel-Crafts Acylation.

Protocol 2: Fries Rearrangement using Boron Trifluoride Etherate

Start Start Step1 Dissolve 4-chlororesorcinol and acetic anhydride in a suitable solvent under an inert atmosphere. Start->Step1 Step2 Add BF3·OEt2 dropwise at a controlled temperature (e.g., room temperature). Step1->Step2 Step3 Heat the reaction mixture to induce rearrangement (e.g., 80-100°C). Monitor by TLC. Step2->Step3 Step4 Cool the reaction mixture to room temperature. Step3->Step4 Step5 Add saturated aqueous sodium acetate and sodium bicarbonate to quench. Step4->Step5 Step6 Extract the product with an organic solvent (e.g., diethyl ether). Step5->Step6 Step7 Dry the organic layer over MgSO4 and remove the solvent in vacuo. Step6->Step7 Step8 Purify the crude product using column chromatography. Step7->Step8 End End Step8->End

Caption: Workflow for Fries Rearrangement.

Summary of Key Parameters

ParameterFriedel-Crafts AcylationFries RearrangementKey Considerations
Catalyst Lewis Acids (e.g., AlCl₃)Lewis or Brønsted Acids (e.g., BF₃·OEt₂, CH₃SO₃H)Stoichiometric amounts of Lewis acids are often needed. Ensure anhydrous conditions.
Acylating Agent Acetyl chloride, Acetic anhydrideAcetic anhydride, Acetyl chloridePurity is crucial. Slow addition can minimize side reactions.
Solvent Nitrobenzene, Dichloromethane, DichloroethaneCan be run with or without solvent. Non-polar solvents may favor ortho-product.Ensure the solvent is anhydrous. Solvent polarity can influence isomer ratios.
Temperature 0°C to refluxRoom temperature for O-acylation, then elevated for rearrangementTemperature control is critical for selectivity and minimizing side products.
Workup Acidic quench (ice/HCl)Basic or aqueous quench (NaHCO₃, NaOAc)The workup procedure is dictated by the catalyst used.

References

  • (IUCr) 1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone. Available at: [Link]

  • Fries rearrangement - Wikipedia. Available at: [Link]

  • 1-(5-chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone. University of St Andrews. Available at: [Link]

  • Fries Rearrangement - Organic Chemistry Portal. Available at: [Link]

  • FRIES REARRANGEMENT - PHARMD GURU. Available at: [Link]

  • A green route for the acylation of resorcinol with acetic acid - Future4200. Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. Available at: [Link]

  • Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid | Asian Journal of Chemistry. Available at: [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. Available at: [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. Available at: [Link]

  • US4895984A - Acylation of aromatics - Google Patents.
  • 1-(5-Chloro-2,4-dihydroxy-phen-yl) - PubMed. Available at: [Link]

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Technical Support Center: Purification of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone (CAS No. 90110-32-0). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. This guide provides in-depth, experience-driven answers to common purification and troubleshooting questions, moving beyond simple protocols to explain the underlying chemical principles.

Part 1: Pre-Purification Strategy & FAQs

Before beginning any purification, a foundational understanding of the target molecule and potential contaminants is crucial. This section addresses the most frequently asked questions at the initial stage.

Q1: What are the key physicochemical properties of this compound that influence purification?

Understanding the molecule's properties is the first step in designing a robust purification strategy. This compound is a substituted acetophenone. Its structure, featuring two phenolic hydroxyl groups and a ketone, makes it a moderately polar compound.

  • Polarity: The two hydroxyl groups and the ketone carbonyl are primary sites for hydrogen bonding, rendering the molecule significantly more polar than its parent acetophenone. This polarity dictates its high solubility in polar organic solvents and its strong interaction with polar stationary phases like silica gel.

  • Acidity: The phenolic hydroxyl groups are weakly acidic. This property can be exploited for certain purification techniques, such as acid-base extraction, to remove non-acidic impurities.

  • Physical State: It is typically a solid at room temperature, making recrystallization a viable and often preferred method for purification.[1][2]

Q2: What are the most common impurities I should expect from a typical synthesis?

The impurities present in your crude product are highly dependent on the synthetic route. A common synthesis involves the Friedel-Crafts acylation of 4-chlororesorcinol. Potential impurities include:

  • Unreacted Starting Materials: Residual 4-chlororesorcinol is a very common impurity.

  • Isomeric Byproducts: Acylation can sometimes occur at other positions on the resorcinol ring, leading to isomeric impurities.

  • Over-reaction Products: Di-acylated products may form if the reaction conditions are not carefully controlled.

  • Residual Solvents & Reagents: Solvents from the reaction and workup (e.g., nitrobenzene, dichloroethane) or reagents like aluminum chloride can persist in the crude material.[3][4]

Q3: How do I choose the best initial purification strategy: Recrystallization or Column Chromatography?

The choice between these two primary techniques depends on the nature of the crude product and the desired final purity.

  • Choose Recrystallization When:

    • The crude product is at least 85-90% pure.

    • You have a good idea of a solvent system where the compound has high solubility when hot and low solubility when cold.

    • The impurities have significantly different solubility profiles from the target compound.

    • You need to process a large quantity of material, as recrystallization is often more scalable.

  • Choose Column Chromatography When:

    • The crude product is a complex mixture with multiple components (e.g., less than 80% pure).

    • Impurities have very similar polarity and solubility to the desired product.

    • You need to isolate multiple components from the reaction mixture.

    • You require very high purity (>99%) for applications like reference standard generation or sensitive biological assays.[5]

Below is a decision-making workflow to guide your choice.

Purification Decision Workflow Fig. 1: Purification Strategy Decision Workflow Start Crude Product This compound Purity_Check Assess Crude Purity (TLC, ¹H NMR) Start->Purity_Check Recrystallization Primary Method: Recrystallization Purity_Check->Recrystallization >85% Pure & Crystalline Solid Chromatography Primary Method: Column Chromatography Purity_Check->Chromatography <85% Pure or Oily/Complex Mixture Post_Purity_Check_R Check Purity Recrystallization->Post_Purity_Check_R Post_Purity_Check_C Check Purity Chromatography->Post_Purity_Check_C Final_Product High-Purity Product Post_Purity_Check_R->Final_Product Purity OK Rerun_Chroma Purify by Column Chromatography Post_Purity_Check_R->Rerun_Chroma Purity Not OK Post_Purity_Check_C->Final_Product Purity OK Rerun_Chroma->Post_Purity_Check_C

Caption: A workflow to select the optimal primary purification method.

Part 2: Recrystallization Troubleshooting Guide

Recrystallization is a powerful technique but can be fraught with challenges if not executed correctly.

Q4: How do I select the best solvent for recrystallizing this compound?

The ideal solvent should fully dissolve the compound when hot but poorly dissolve it when cold. Given the compound's polarity, good candidates are polar solvents.

Screening Protocol:

  • Place ~20-30 mg of your crude material into several small test tubes.

  • Add a few drops of a test solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heat the tubes that did not show dissolution. A good candidate solvent will dissolve the compound completely upon heating.

  • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The ideal solvent will yield a high quantity of crystalline precipitate.

Solvent Selection Table

Solvent Polarity Boiling Point (°C) Rationale & Potential Issues
Water High 100 May have low solubility even when hot due to the organic backbone. Good for final washing of crystals.
Ethanol/Methanol High 78 / 65 Often too good a solvent; compound may remain dissolved even when cold. Best used in a co-solvent system.
Isopropanol Medium-High 82 A good candidate. Less polar than ethanol, may show a better solubility differential.
Ethyl Acetate Medium 77 Good potential. Often used for similar phenolic compounds.[3]
Toluene Low 111 Likely a poor solvent due to polarity mismatch, but could be part of a co-solvent system (e.g., with ethanol).
Ethanol/Water Co-solvent Variable Highly Recommended. Allows fine-tuning of polarity. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. Re-clarify with a drop of ethanol and cool.

| Ethyl Acetate/Hexane | Co-solvent | Variable | Highly Recommended. Dissolve in minimal hot ethyl acetate, then add hexane dropwise until turbidity appears. Cool slowly.[3][6] |

Q5: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent system. The compound comes out of solution as a liquid instead of a solid crystal lattice.

Causality & Solutions:

  • Cause: The solution is cooling too rapidly, or the boiling point of the solvent is too high.

  • Solution 1 (Slow Cooling): Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This gives molecules time to arrange into a crystal lattice.

  • Solution 2 (Change Solvent): Your chosen solvent may be unsuitable. Re-screen for a solvent with a lower boiling point or use a co-solvent system to lower the overall boiling point and adjust solubility.

  • Solution 3 (Increase Solvent Volume): The concentration of your compound may be too high. Add more hot solvent to the oiled-out mixture to redissolve it, then attempt to cool slowly again.

Q6: No crystals are forming even after the solution is ice-cold. What should I do?

This indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.

Troubleshooting Steps:

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide a surface for nucleation to begin.

  • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This will act as a template for crystal growth.

  • Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to boil off some of the solvent (e.g., 10-15% of the volume) and then attempt to cool it again.

  • Try a Different Solvent: The compound may simply be too soluble in your chosen solvent. An anti-solvent (a solvent in which your compound is insoluble but is miscible with your crystallizing solvent) can be added dropwise to the cold solution to force precipitation. For an ethanol solution, cold water could be an anti-solvent.

Recrystallization Workflow Fig. 2: Detailed Recrystallization Workflow Start Crude Solid Dissolve Dissolve in MINIMAL amount of hot solvent Start->Dissolve Hot_Filter Perform Hot Filtration (if insoluble impurities exist) Dissolve->Hot_Filter Cool Cool Slowly to RT, then in Ice Bath Hot_Filter->Cool Oiling_Out Oiling Out? Cool->Oiling_Out Check_Crystals Crystals Formed? Troubleshoot Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent Check_Crystals->Troubleshoot No Collect Collect Crystals by Vacuum Filtration Check_Crystals->Collect Yes Oiling_Out->Dissolve Yes: Re-heat, add more solvent Oiling_Out->Check_Crystals No Troubleshoot->Cool Wash Wash with Cold Solvent Collect->Wash Dry Dry Under Vacuum Wash->Dry End Pure Product Dry->End

Caption: A step-by-step workflow for the recrystallization process.

Part 3: Column Chromatography Troubleshooting Guide

Column chromatography is the workhorse for purifying challenging mixtures.[5] For this compound, normal-phase chromatography on silica gel is the standard approach.

Q7: What's a good starting solvent system (mobile phase) for this compound on a silica gel column?

The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of ~0.25-0.35 on a TLC plate. This Rf value typically provides the best separation from impurities.

TLC Screening Protocol:

  • Prepare a stock solution of your crude material in a volatile solvent (e.g., ethyl acetate or acetone).

  • Spot the solution on several TLC plates.

  • Develop each plate in a different solvent system. Start with a non-polar solvent and gradually increase polarity.

Recommended Starting Solvent Systems

System Ratio (v/v) Polarity Comments
Hexane : Ethyl Acetate 4 : 1 Low-Medium A standard starting point. Likely the product will have a low Rf.
Hexane : Ethyl Acetate 2 : 1 Medium A good next step. Increase ethyl acetate to increase polarity and move the spot up the plate.[3]
Hexane : Ethyl Acetate 1 : 1 Medium-High Often a good system for moderately polar compounds like this.[6]

| Dichloromethane : Methanol | 98 : 2 | Medium | Provides different selectivity than ethyl acetate systems. Good if separation is poor in Hex/EtOAc. |

Expert Tip: Never change your solvent system drastically during a column run. Prepare a large batch of your chosen mobile phase to ensure consistency.

Q8: My compound isn't moving off the baseline (Rf ≈ 0) or it's running with the solvent front (Rf ≈ 1). What do I do?

This is the most common issue and is directly related to solvent polarity.

  • If Rf ≈ 0 (Stuck on Baseline): Your mobile phase is not polar enough . The silica gel (very polar) is adsorbing your polar compound too strongly.

    • Solution: Increase the proportion of the polar solvent in your mobile phase. For a Hexane:EtOAc system, move from 4:1 to 2:1, or even 1:1.

  • If Rf ≈ 1 (Runs with Solvent Front): Your mobile phase is too polar . Your compound is spending all its time in the mobile phase and not interacting with the silica.

    • Solution: Decrease the proportion of the polar solvent. If you are using 1:1 Hexane:EtOAc, try 3:1 or 4:1.

Q9: The separation between my product and an impurity is poor (spots are too close on TLC). How can I improve resolution?

Improving resolution is key to achieving high purity.

  • Solution 1 (Optimize Polarity): Fine-tune your solvent system. A small change in polarity can sometimes dramatically improve separation. Try making the system slightly less polar; this will cause all compounds to move slower and spend more time on the silica, often increasing the separation between them.

  • Solution 2 (Change Solvents): If optimizing the ratio doesn't work, change the solvent system entirely. For example, switch from a Hexane/Ethyl Acetate system to a Dichloromethane/Methanol or a Toluene/Acetone system. Different solvents interact with your compound and the silica in different ways, which can alter the elution order and improve separation.

  • Solution 3 (Column Parameters): Use a longer column or silica gel with a smaller particle size. This increases the number of theoretical plates and provides more opportunities for separation to occur. However, this will also increase the run time and the amount of solvent required.

Column Chromatography Workflow Fig. 3: General Column Chromatography Workflow Start Crude Mixture TLC_Dev Develop TLC Solvent System (Target Rf ≈ 0.3) Start->TLC_Dev Pack_Column Pack Column with Silica Gel and Mobile Phase TLC_Dev->Pack_Column Load_Sample Load Sample (minimal volume) Pack_Column->Load_Sample Elute Elute with Mobile Phase, Collect Fractions Load_Sample->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Under Reduced Pressure Combine->Evaporate End Pure Product Evaporate->End

Caption: A schematic of the key steps in purification by column chromatography.

Part 4: Post-Purification Analysis FAQs

Q10: How can I confidently assess the purity of my final product?

A single method is often insufficient. Use a combination of techniques to build a strong case for purity.

  • Thin-Layer Chromatography (TLC): The simplest test. A pure compound should ideally show a single spot. Run the TLC in a few different solvent systems to be sure there are no co-eluting impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. A ¹H NMR spectrum can be integrated to determine the relative ratios of protons, which can reveal impurities. The absence of signals corresponding to starting materials or known byproducts is strong evidence of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative technique. A pure sample will show a single major peak. The area under the peak can be used to calculate purity, often to >99.5% accuracy when calibrated with a reference standard.[7][8]

By approaching the purification of this compound systematically and understanding the chemical principles behind each technique, you can effectively troubleshoot issues and achieve your desired level of purity.

References

  • Acta Crystallographica Section E. (2012). 1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone. Retrieved January 22, 2026, from [Link]

  • University of St Andrews. (n.d.). 1-(5-chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone. Retrieved January 22, 2026, from [Link]

  • LookChem. (n.d.). The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. Retrieved January 22, 2026, from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved January 22, 2026, from [Link]

  • NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • MDPI. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved January 22, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanone, 1-(2,4,6-trihydroxyphenyl)- on Newcrom R1 HPLC column. Retrieved January 22, 2026, from [Link]

  • NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Chloro-2-hydroxyphenyl)ethanone. Retrieved January 22, 2026, from [Link]

  • NIH. (2012). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. Retrieved January 22, 2026, from [Link]

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved January 22, 2026, from [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved January 22, 2026, from [Link]

  • Organic Syntheses. (n.d.). Synthesis of a 2,2-Dichloroimidazolidine-4,5-dione and its Application in a Chlorodehydroxylation. Retrieved January 22, 2026, from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 99-40-1 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone Impurity. Retrieved January 22, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved January 22, 2026, from [Link]

  • Arkivoc. (2009). Identification and synthesis of impurities formed during sertindole preparation. Retrieved January 22, 2026, from [Link]

  • NIST. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • University of California, Davis. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved January 22, 2026, from [Link]

  • NIH. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved January 22, 2026, from [Link]

Sources

Common side reactions in the synthesis of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable ketone intermediate. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

The synthesis of this substituted acetophenone typically involves an electrophilic aromatic substitution on 4-chlororesorcinol. The most common methods are the Friedel-Crafts acylation (or its variants like the Nencki reaction) and the Houben-Hoesch reaction.[1][2] While powerful, these reactions are sensitive to conditions and can lead to a range of side products. This guide addresses the most frequent issues in a direct question-and-answer format.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction has stalled, or the final yield is significantly lower than expected. What are the primary causes?

Low yield is a frequent issue stemming from several critical factors related to the catalyst and reagents.

  • Catalyst Deactivation: The most common culprits are Lewis acids like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). These catalysts are extremely hygroscopic. Any moisture in your starting materials, solvent, or glassware will hydrolyze and deactivate the catalyst, halting the reaction. It is imperative to use anhydrous solvents and properly dried glassware.

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylations on phenols require a stoichiometric excess of the Lewis acid catalyst.[3][4] This is because the Lewis acid forms strong complexes with the hydroxyl groups of the starting material (4-chlororesorcinol) and the carbonyl and hydroxyl groups of the product ketone. These complexes are often too stable to be catalytically active. A general rule is to use at least 1.1 equivalents of Lewis acid per acylating group plus 1.1 equivalents for each hydroxyl group.

  • Suboptimal Temperature: Temperature control is critical. While heating is often required to drive the reaction, excessive temperatures (>150°C) can lead to decomposition of the electron-rich phenol ring and polymerization, resulting in the formation of intractable tars and a significant drop in the yield of the desired product.

  • Poor Reagent Choice: For acylating a highly activated and sensitive substrate like 4-chlororesorcinol, using aggressive acylating agents like acetyl chloride with AlCl₃ at elevated temperatures can promote side reactions. A milder approach, such as the Houben-Hoesch reaction using acetonitrile and ZnCl₂, is often more selective and provides higher yields for polyhydroxy phenols.[1][5]

Q2: My post-reaction TLC analysis shows multiple spots. What are the most probable side products?

The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate is indicative of side reactions. Besides unreacted 4-chlororesorcinol, several byproducts can form, each with a different polarity.

  • Di-acylation Product (6-acetyl-1-(5-chloro-2,4-dihydroxyphenyl)ethanone): The primary product is still an activated aromatic ring. Under forcing conditions or with an excess of the acylating agent, a second electrophilic substitution can occur at the C6 position, which is ortho to the C4-hydroxyl and para to the C2-hydroxyl group. This di-acylated product is generally less polar than the mono-acylated product.

  • O-Acylation Product (4-chloro-3-acetyl-2,6-dihydroxyphenyl acetate): The phenolic hydroxyl groups are nucleophilic and can compete with the aromatic ring for the acylium ion, leading to the formation of a phenyl acetate ester. While the Lewis acid's coordination to the oxygen typically suppresses this, it can still occur. This byproduct is significantly less polar than the desired C-acylated product due to the masking of a free hydroxyl group.

  • Solvent-Derived Byproducts: In specific cases, the solvent can participate in the reaction. For instance, when using boron trifluoride etherate (BF₃·OEt₂) as the catalyst, the diethyl ether can be activated to act as an electrophile, leading to unexpected ethylation of the product.[6]

Table 1: Common Impurities and Their Characteristics

CompoundStructureExpected Relative Polarity (TLC)Identification Notes
Desired Product This compoundBaselineTwo free -OH groups make it relatively polar.
Starting Material 4-ChlororesorcinolMore PolarOften runs very close to the product.
Di-acylation Product 6-acetyl-1-(5-chloro-2,4-dihydroxyphenyl)ethanoneLess PolarLarger molecule, but still has two free -OH groups.
O-Acylation Product 4-chloro-3-acetyl-2,6-dihydroxyphenyl acetateLeast PolarOne -OH group is capped as an ester, reducing polarity significantly.
Q3: My reaction mixture turned into a dark, viscous tar. Is the product lost?

The formation of a dark brown or black tar is a sign of polymerization and decomposition. This is common with electron-rich phenols in the presence of strong Lewis acids and heat.

Causality: The Lewis acid can promote intermolecular reactions between phenol rings, leading to polymer chains. High local concentrations of heat or catalyst can initiate this process, which is often exothermic and self-propagating.

Troubleshooting:

  • Do not discard the reaction immediately. While the yield will be compromised, some product may be recoverable.

  • Proceed with a careful aqueous workup. Slowly quench the reaction mixture by pouring it onto a large amount of crushed ice, often containing concentrated HCl to fully hydrolyze the Lewis acid complexes and dissolve inorganic salts.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by TLC. If a spot corresponding to the desired product is visible, purification via column chromatography may be attempted, though it will likely be challenging.

To prevent this, ensure uniform heating with a mantle or oil bath, maintain vigorous stirring, and add the catalyst or reagents portion-wise to control the reaction exotherm.

Q4: How can I effectively purify the crude this compound?

Purification can be challenging due to the similar polarities of the product and unreacted starting material. A multi-step approach is often best.

Step 1: Acidic Workup The crude product exists as a solid complex with the Lewis acid. This complex must be thoroughly hydrolyzed.

  • Prepare a mixture of crushed ice and concentrated hydrochloric acid (approx. 5:1 v/v).

  • Slowly and carefully pour the cooled reaction mixture onto the ice/HCl slurry with vigorous stirring. The acid ensures the aluminum or zinc salts remain dissolved in the aqueous phase.

  • The crude product should precipitate as a solid. If it oils out, continue stirring until it solidifies.

  • Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral (pH ~6-7) to remove residual acid and inorganic salts.[7]

Step 2: Recrystallization Recrystallization is highly effective for removing most impurities.

  • Solvent Selection: Water is often a suitable solvent for recrystallizing dihydroxyacetophenones.[7] Ethanol/water or methanol/water mixtures can also be effective.

  • Protocol:

    • Dissolve the crude, washed solid in a minimum amount of hot solvent (e.g., boiling water).

    • If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution to remove polymeric impurities.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Step 3: Column Chromatography (If Necessary) If recrystallization fails to remove all impurities (especially regioisomers or the O-acylated product), column chromatography is the final option. A silica gel column using a gradient of ethyl acetate in hexanes is a standard choice.

Mechanistic Pathways and Troubleshooting Workflows

Visualizing the reaction pathways provides clarity on how the desired product and byproducts are formed.

Primary Synthetic Route: The Houben-Hoesch Reaction

The Houben-Hoesch reaction is an excellent choice for this transformation, using acetonitrile as the acylating agent. It proceeds via a ketimine intermediate which is subsequently hydrolyzed.[1][5]

Houben_Hoesch cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Hydrolysis MeCN CH₃CN Electrophile [CH₃-C=NH₂]⁺ MeCN->Electrophile Protonation & Lewis Acid Activation HCl HCl HCl->Electrophile ZnCl2 ZnCl₂ ZnCl2->Electrophile Substrate 4-Chlororesorcinol Intermediate Ketimine Intermediate Substrate->Intermediate Attack by Aromatic Ring Product_Complex Product-ZnCl₂ Complex Intermediate->Product_Complex Rearomatization H2O H₂O / H⁺ Final_Product 1-(5-Chloro-2,4- dihydroxyphenyl)ethanone Product_Complex->Final_Product Workup H2O->Final_Product

Caption: Houben-Hoesch reaction workflow.

Common Side Reaction: Di-acylation

This diagram illustrates how the mono-acylated product can react further to form an undesired byproduct.

Side_Reaction Product Mono-acylated Product (Desired) DiProduct Di-acylated Byproduct (Less Polar Impurity) Product->DiProduct Second EAS at C6 Acylium [CH₃CO]⁺ (Excess Acylating Agent) Acylium->DiProduct

Caption: Formation of the di-acylated side product.

Logical Troubleshooting Workflow

Use this decision tree to diagnose and resolve common experimental failures.

Troubleshooting_Workflow cluster_outcomes cluster_causes cluster_solutions Start Reaction Complete. Analyze Crude TLC. NoProduct No Product, Only Starting Material Start->NoProduct High Rf Spot Only MultipleSpots Multiple Spots Start->MultipleSpots Multiple Spots TarryMess Dark Tar Formed Start->TarryMess Baseline Smear GoodConversion Clean Conversion to One Major Spot Start->GoodConversion Single Low Rf Spot Cause1 Check for: - Wet Reagents/Solvent - Insufficient Catalyst - Low Temperature NoProduct->Cause1 Cause2 Likely Impurities: - Di-acylation - O-acylation - Unreacted SM MultipleSpots->Cause2 Cause3 Cause: - Temperature too high - Poor Stirring TarryMess->Cause3 Sol4 Proceed to Workup & Recrystallization GoodConversion->Sol4 Sol1 Action: - Redo with anhydrous conditions - Increase catalyst load - Increase temperature moderately Cause1->Sol1 Sol2 Action: - Optimize stoichiometry - Purify via Recrystallization or Chromatography Cause2->Sol2 Sol3 Action: - Attempt careful workup - Redo with better temp control Cause3->Sol3

Caption: Troubleshooting decision tree for the synthesis.

References

  • RSC, "Applications of Friedel–Crafts reactions in total synthesis of natural products," RSC Advances, Link

  • Sigma-Aldrich, "Friedel–Crafts Acylation," Sigma-Aldrich Technical Bulletin, Link

  • Ashenhurst, J., "Intramolecular Friedel-Crafts Reactions," Master Organic Chemistry, Link

  • Organic Chemistry Portal, "Friedel-Crafts Acylation," Organic-Chemistry.org, Link

  • Google Patents, "Preparation of 2,4-dihydroxyacetophenone," JPS5965039A, Link

  • Organic Chemistry Portal, "Fries Rearrangement," Organic-Chemistry.org, Link

  • B N College, Bhagalpur, "HOUBEN–HOESCH REACTION," Department of Chemistry, Link

  • IUCr, "1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone," Acta Crystallographica Section E, Link

  • Wikipedia, "Friedel–Crafts reaction," Wikipedia, Link

  • Google Patents, "Process for producing 2,4-dihydroxyacetophenone," US5621146A, Link

  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. National Library of Medicine. Link

  • Alfa Chemistry, "Fries Rearrangement," Alfa-Chemistry.com, Link

  • Scribd, "B.SC - Part II - Houben Hoesch Reaction," Scribd, Link

Sources

Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Substituted Resorcinols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedel-Crafts acylation of substituted resorcinols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful yet challenging reaction. Instead of a generic overview, we will directly address the specific issues you are likely to encounter at the bench, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Core Troubleshooting: Question & Answer Guide

This section addresses the most common and frustrating issues encountered during the acylation of highly activated phenolic systems like substituted resorcinols.

Q1: My reaction has a very low yield or has failed completely. What are the most common culprits?

This is the most frequent issue, and it almost always traces back to one of three critical areas: catalyst activity, stoichiometry, or reaction conditions.

  • Catalyst Inactivity: The primary suspect is moisture. Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react violently with water.[1] This reaction deactivates the catalyst, halting the formation of the necessary acylium ion electrophile.

    • Causality: Even trace amounts of water in your solvent, glassware, or reagents will consume the Lewis acid. Ensure all glassware is oven-dried, use freshly opened or distilled anhydrous solvents, and handle the Lewis acid catalyst quickly in a dry environment (e.g., under an inert atmosphere).[1][2]

  • Incorrect Stoichiometry: Unlike many other catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[3]

    • Causality: Both the hydroxyl groups of the resorcinol starting material and the carbonyl group of the ketone product are Lewis bases.[4] They form stable complexes with the AlCl₃ catalyst.[3][5] This complexation effectively removes the catalyst from the reaction cycle. To ensure enough free catalyst is available to activate the acylating agent, you must use at least one equivalent for the acylating agent plus additional equivalents for each Lewis basic site on your substrate and product. For a typical resorcinol acylation, this means using >2 equivalents of AlCl₃.

  • Sub-optimal Temperature: While some acylations proceed at room temperature, many require heating to overcome the activation energy.[1] Conversely, excessively high temperatures can promote side reactions and decomposition. Temperature optimization is key.

Q2: My main product is a phenolic ester, not the hydroxyaryl ketone I expected. What happened and how do I fix it?

You have encountered the classic C-acylation versus O-acylation competition. This is a fundamental challenge when working with phenols.[4][6]

  • Causality: Resorcinols are bidentate nucleophiles, meaning they can react at two different sites: the electron-rich aromatic ring (C-acylation) or the phenolic oxygen (O-acylation). O-acylation is often faster and is the kinetically favored product, especially at lower temperatures. The desired C-acylated product, the hydroxyaryl ketone, is typically the more thermodynamically stable product.

  • The Solution: The Fries Rearrangement: The most effective strategy to resolve this issue is to promote the Fries Rearrangement . This reaction converts the initially formed O-acylated ester into the desired C-acylated ketone.[7]

    • How it Works: In the presence of a sufficient amount of Lewis acid and typically with heating, the acyl group from the ester migrates to the aromatic ring.[4][7] Often, this can be performed in a one-pot procedure where the reaction is first run at a lower temperature to allow for initial acylation (even if it's O-acylation) and then heated to a higher temperature (e.g., 60-140 °C depending on the substrate) to drive the rearrangement to the thermodynamically favored C-acylated product.[6]

Q3: I'm getting a mixture of C-acylated isomers (e.g., 2-acyl vs. 4-acyl). How can I improve the regioselectivity?

Controlling where the acyl group adds to the substituted resorcinol ring is critical for synthesis. The ratio of ortho to para isomers (relative to a hydroxyl group) is highly dependent on the reaction conditions.[8]

  • Causality & Control: This is a classic case of thermodynamic versus kinetic control.

    • Para-Product (e.g., 4-acylresorcinol): Formation of the para isomer is generally favored at lower temperatures and in more polar solvents.[6][8] This is often the kinetically preferred C-acylated product.

    • Ortho-Product (e.g., 2-acylresorcinol): Higher temperatures tend to favor the formation of the ortho isomer.[6] This is because the ortho product can form a more stable bidentate chelate complex with the Lewis acid catalyst, making it the thermodynamically favored product under these conditions.

Table 1: Influence of Reaction Conditions on Regioselectivity
ConditionEffect on Isomer RatioRationale
Low Temperature (e.g., 0-25 °C)Favors para-acylationKinetic control
High Temperature (e.g., >80 °C)Favors ortho-acylationThermodynamic control (stable chelate formation)
Non-polar Solvent (e.g., CS₂, DCE)Often favors para-acylationLess stabilization of charged intermediates
Polar Solvent (e.g., Nitrobenzene)Can favor para-acylationSolvates intermediates, potentially disfavoring chelation
Q4: I'm observing a significant amount of di-acylated product. How can I prevent this?

This issue arises from the high reactivity of the resorcinol ring.

  • Causality: The two hydroxyl groups are powerful activating groups, making the aromatic ring highly nucleophilic and susceptible to multiple substitutions. While the first acyl group you add is deactivating, this deactivation may not be sufficient to prevent a second acylation on such an electron-rich system.

  • Solutions:

    • Stoichiometry Control: Use the acylating agent as the limiting reagent. A slight excess of the resorcinol substrate can help minimize di-acylation.

    • Reverse Addition: Add the resorcinol solution slowly to the mixture of the Lewis acid and acylating agent. This keeps the concentration of the activated resorcinol low at all times.

    • Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will decrease the likelihood of the second, less favorable acylation event.

Q5: My aqueous work-up is forming a stubborn emulsion that won't separate. What can I do?

Emulsions during the work-up of Friedel-Crafts reactions are common, usually due to the precipitation of aluminum salts.

  • Causality: The quenching process, where the reaction mixture is added to ice and acid, hydrolyzes the aluminum-ketone complex and neutralizes excess Lewis acid, forming aluminum hydroxides and salts that can stabilize emulsions.[5]

  • Solutions:

    • Standard Quench: Pour the reaction mixture slowly with vigorous stirring into a pre-prepared beaker containing a mixture of crushed ice and concentrated HCl.[2][9] The acid helps keep the aluminum salts soluble.

    • Breaking the Emulsion: If an emulsion persists, gentle heating of the biphasic mixture (e.g., to 40-50 °C in a hot water bath) for a short period can help break it up.[9] Adding a saturated solution of NaCl (brine) can also help by increasing the ionic strength of the aqueous layer.

Visualizing the Chemistry

Understanding the reaction pathways is key to troubleshooting. The following diagrams illustrate the core mechanisms and competitive pathways.

Core Reaction Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromaticity Restoration AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ (Acylium Ion) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Resorcinol Substituted Resorcinol SigmaComplex Sigma Complex (Carbocation Intermediate) Resorcinol->SigmaComplex + [R-C≡O]⁺ ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ FinalProduct Acylated Resorcinol ProductComplex->FinalProduct Aqueous Work-up G cluster_c C-Acylation (Ring Attack) cluster_o O-Acylation (Oxygen Attack) start Resorcinol + R-CO-Cl + AlCl₃ c_product Hydroxyaryl Ketone (Thermodynamically Favored) start->c_product Higher Temp o_product Phenolic Ester (Kinetically Favored) start->o_product Lower Temp fries Fries Rearrangement (Heat, excess AlCl₃) o_product->fries fries->c_product

Caption: Competing reaction pathways in resorcinol acylation.

Troubleshooting Decision Tree

G Start Problem with Reaction? LowYield Low / No Yield? Start->LowYield WrongProduct Wrong Product? Start->WrongProduct [ If yield is okay ] LowYield->WrongProduct No CheckMoisture Used anhydrous reagents/glassware? LowYield->CheckMoisture Yes IsEster Is it an O-acylated ester? WrongProduct->IsEster Yes CheckStoich Used >2 eq. of Lewis Acid? CheckMoisture->CheckStoich Yes OptimizeTemp Optimize Temperature CheckMoisture->OptimizeTemp No (Fix this first!) CheckStoich->OptimizeTemp Yes CheckStoich->OptimizeTemp No (Fix this first!) IsIsomerMix Mixture of isomers? IsEster->IsIsomerMix No Fries Perform Fries Rearrangement IsEster->Fries Yes AdjustConditions Adjust T & Solvent for Regioselectivity IsIsomerMix->AdjustConditions Yes

Caption: A logical guide to troubleshooting common issues.

Experimental Protocols

Protocol 1: General Friedel-Crafts Acylation of a Substituted Resorcinol

Safety Note: Aluminum chloride is corrosive and reacts violently with water. Acyl chlorides are corrosive and lachrymatory. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Preparation: Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and an addition funnel. Purge the entire apparatus with an inert gas (N₂ or Argon).

  • Catalyst Suspension: To the flask, add the substituted resorcinol (1.0 eq) and an anhydrous solvent (e.g., nitrobenzene, 1,2-dichloroethane, or CS₂). Cool the mixture in an ice bath to 0 °C. Carefully add anhydrous aluminum chloride (2.5 - 3.0 eq) portion-wise, allowing the temperature to remain below 10 °C.

  • Acylating Agent Addition: Dissolve the acyl chloride or anhydride (1.1 eq) in a small amount of the anhydrous solvent and add it to the addition funnel. Add the acylating agent dropwise to the cooled, stirring suspension over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction by TLC. If required, gently heat the reaction to a predetermined temperature (e.g., 60 °C) to drive the reaction to completion.

  • Work-up: See Protocol 2.

Protocol 2: Aqueous Work-up Procedure
  • Quenching: In a separate large beaker, prepare a mixture of crushed ice (approx. 10 g per gram of AlCl₃ used) and concentrated HCl (approx. 10 mL per gram of AlCl₃).

  • Addition: Once the reaction is complete and cooled to room temperature, slowly and carefully pour the reaction mixture into the vigorously stirring ice/HCl slurry. Caution: This is an exothermic process and will release HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and finally a saturated NaCl solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product as necessary by recrystallization or column chromatography.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Wikipedia. Fries rearrangement. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. [Link]

  • J&K Scientific LLC. Fries Rearrangement. [Link]

  • Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]

  • ResearchGate. A green route for the acylation of resorcinol with acetic acid | Request PDF. [Link]

  • CurlyArrows. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?. [Link]

  • University of Calgary. Acylation of phenols. [Link]

Sources

Optimizing reaction conditions for 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<_ content2>## Technical Support Center: Synthesis of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for this important pharmaceutical intermediate.

I. Introduction to the Synthesis

The synthesis of this compound, a valuable building block in pharmaceutical chemistry, is typically achieved through the acylation of 4-chlororesorcinol.[1] The most common methods involve variations of the Friedel-Crafts acylation, such as the Fries rearrangement, the Houben-Hoesch reaction, or the Nencki reaction.[2][3][4] Each of these methods presents unique challenges and optimization opportunities.

This guide will focus on the prevalent issues encountered during these synthetic routes and provide scientifically grounded solutions to enhance yield, purity, and reproducibility.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

Possible Causes:

  • Competitive O-Acylation: Phenols, like 4-chlororesorcinol, are bidentate nucleophiles. This means acylation can occur at the aromatic ring (C-acylation) to form the desired product or at the phenolic oxygen (O-acylation) to form a phenyl ester.[5] O-acylation is often the kinetically favored pathway, leading to low yields of the C-acylated product.[5]

  • Lewis Acid Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the catalyst.[5] This complexation also makes the hydroxyl group electron-withdrawing, which deactivates the aromatic ring towards the desired electrophilic substitution.[5]

  • Inappropriate Reaction Temperature: The regioselectivity of the Fries rearrangement is highly temperature-dependent.[6][7] Low temperatures favor the para-isomer, while high temperatures favor the ortho-isomer.[6] For this compound, the goal is acylation at the position ortho to one hydroxyl group and para to the other.

  • Steric Hindrance: Substituents on the aromatic ring can sterically hinder the approach of the acylating agent, reducing the reaction rate and yield.[6]

Solutions & Optimization Strategies:

  • Favoring C-Acylation over O-Acylation:

    • Catalyst Stoichiometry: Using a stoichiometric excess of a strong Lewis acid like AlCl₃ can promote C-acylation.[5] The excess catalyst ensures that after complexation with the hydroxyl groups, there is still sufficient active catalyst to promote the desired reaction.

    • Fries Rearrangement: A common strategy is to first intentionally perform O-acylation to form the ester, and then induce a Fries rearrangement to migrate the acyl group to the aromatic ring.[6][8][9] This is an effective way to circumvent the issue of competitive acylation.

  • Optimizing Catalyst and Reaction Conditions:

    • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), or titanium tetrachloride (TiCl₄) can be effective.[2] The choice of catalyst can influence regioselectivity and yield. ZnCl₂ is often used in the Nencki reaction with acetic acid.[4][10]

    • Protic Acids: Strong protic acids like methanesulfonic acid or polyphosphoric acid can also catalyze the reaction and may offer advantages in terms of handling and workup.[6][11]

    • Temperature Control: Carefully control the reaction temperature to achieve the desired regioselectivity. For the Fries rearrangement, higher temperatures generally favor the formation of the ortho product.[6][7]

  • Alternative Synthetic Routes:

    • Houben-Hoesch Reaction: This reaction uses a nitrile (e.g., acetonitrile) and a Lewis acid with dry HCl gas to acylate electron-rich phenols.[3][12][13] It is particularly successful with polyhydroxy phenols and can provide good regioselectivity.[12] The reaction proceeds through a ketimine intermediate which is then hydrolyzed.[3]

Problem 2: Formation of Multiple Isomers and Byproducts

Possible Causes:

  • Lack of Regioselectivity: The acylation of 4-chlororesorcinol can potentially occur at two different positions on the aromatic ring, leading to a mixture of isomers.

  • Di-acylation: Under forcing conditions or with an excess of the acylating agent, di-acylation of the aromatic ring can occur.

  • Side Reactions of the Acylating Agent: The acylating agent (e.g., acetyl chloride or acetic anhydride) can undergo self-condensation or other side reactions, especially at higher temperatures.

Solutions & Optimization Strategies:

  • Controlling Regioselectivity:

    • Temperature and Solvent: As mentioned, temperature is a critical parameter for controlling regioselectivity in the Fries rearrangement.[6][9] Lower temperatures favor para substitution, while higher temperatures favor ortho substitution.[6] The polarity of the solvent can also play a role; non-polar solvents tend to favor the ortho product.[6][9]

    • Choice of Method: The Houben-Hoesch reaction can offer better regioselectivity for polyhydroxy phenols compared to standard Friedel-Crafts acylation.[12]

  • Minimizing Byproducts:

    • Stoichiometry: Carefully control the stoichiometry of the reactants. Use a slight excess of the acylating agent, but avoid a large excess to minimize di-acylation.

    • Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Stopping the reaction at the right point can prevent the formation of over-acylated products.

    • Gradual Addition: Add the acylating agent slowly and at a controlled temperature to minimize side reactions.

Problem 3: Difficult Purification of the Final Product

Possible Causes:

  • Similar Polarity of Isomers: The desired product and its isomers may have very similar polarities, making separation by column chromatography challenging.

  • Presence of Unreacted Starting Materials: Incomplete reactions will leave unreacted 4-chlororesorcinol, which needs to be removed.

  • Formation of Tar-like Byproducts: Friedel-Crafts type reactions can sometimes produce polymeric or tar-like byproducts that complicate purification.

Solutions & Optimization Strategies:

  • Crystallization: Recrystallization is often the most effective method for purifying the final product, especially if the desired isomer is the major product and can be selectively crystallized.

  • Chromatography: If crystallization is not effective, column chromatography with a carefully selected solvent system may be necessary. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation.

  • Workup Procedure: A proper aqueous workup is crucial to remove the catalyst and any water-soluble byproducts. This typically involves quenching the reaction with ice and acid, followed by extraction.[14]

III. Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

The Fries rearrangement of the corresponding acetate ester of 4-chlororesorcinol is a generally reliable method.[6][8] This two-step approach (O-acylation followed by rearrangement) often provides better control over the reaction compared to a direct Friedel-Crafts acylation. The Houben-Hoesch reaction is also a strong candidate, particularly for achieving high regioselectivity with polyhydroxy phenols.[3][12]

Q2: How can I be sure that I have formed the correct isomer?

The structure of the final product should be confirmed by spectroscopic methods, primarily ¹H NMR and ¹³C NMR. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. Techniques like 2D NMR (COSY, HMBC, HSQC) can provide definitive structural elucidation.

Q3: Are there any "greener" alternatives to traditional Lewis acid catalysts?

Yes, research is ongoing to develop more environmentally friendly catalysts. Solid acid catalysts, such as zeolites, montmorillonite clay, and ion-exchange resins, have been investigated for acylation reactions.[15] While they may require more optimization, they offer the advantages of being reusable and producing less hazardous waste.[15]

Q4: What safety precautions should I take when running these reactions?

  • Lewis acids like AlCl₃ react violently with water and are corrosive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acylating agents like acetyl chloride are lachrymators and corrosive. Handle them with care in a well-ventilated area.

  • Reactions involving the evolution of HCl gas should be equipped with a gas trap.

Q5: Can I use acetic acid directly as the acylating agent?

Yes, the Nencki reaction utilizes a carboxylic acid (like acetic acid) in the presence of zinc chloride to acylate phenols.[4][10] This can be an effective method and avoids the use of more reactive acylating agents like acetyl chloride.

IV. Experimental Workflow and Data

Illustrative Experimental Protocol: Fries Rearrangement

This is a generalized protocol and may require optimization for your specific setup.

Step 1: O-Acylation of 4-Chlororesorcinol

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlororesorcinol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or pyridine).

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise. If using a non-basic solvent, a base like triethylamine (1.2 eq.) may be required to neutralize the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup to isolate the crude 4-chloro-1,3-phenylene diacetate.

Step 2: Fries Rearrangement

  • To a flask containing the crude diacetate, add a Lewis acid (e.g., AlCl₃, 2.2 eq.) under an inert atmosphere.

  • Heat the mixture to the desired temperature (e.g., 120-160°C) and monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture and carefully quench it by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Influence of Reaction Conditions on Fries Rearrangement Regioselectivity
TemperatureSolvent PolarityPredominant IsomerRationaleReference
LowHighpara-productThermodynamically controlled[6],[9]
HighLowortho-productKinetically controlled, stable bidentate complex formation[6],[9]

V. Visualizing the Workflow

Troubleshooting Decision Tree

TroubleshootingWorkflow start Low Yield of Desired Product q1 Check for O-Acylation Byproduct (e.g., via NMR or MS of crude) start->q1 o_acylation_yes O-Acylation is Significant q1->o_acylation_yes Yes o_acylation_no Minimal O-Acylation q1->o_acylation_no No fries Strategy: Perform Fries Rearrangement of the O-acylated intermediate o_acylation_yes->fries inc_catalyst Strategy: Increase Lewis Acid Stoichiometry (e.g., >2 equivalents) o_acylation_yes->inc_catalyst q2 Review Reaction Temperature o_acylation_no->q2 temp_ok Temperature is Optimized q2->temp_ok Optimized temp_not_ok Suboptimal Temperature q2->temp_not_ok Not Optimized q3 Consider Alternative Methods temp_ok->q3 adjust_temp Strategy: Adjust Temperature (Higher for ortho, Lower for para) temp_not_ok->adjust_temp houben_hoesch Strategy: Use Houben-Hoesch Reaction q3->houben_hoesch nencki Strategy: Use Nencki Reaction q3->nencki

Caption: Troubleshooting workflow for low yield.

VI. References

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Grokipedia. (n.d.). Hoesch reaction. Retrieved from [Link]

  • Pharma D. Guru. (n.d.). FRIES REARRANGEMENT. Retrieved from [Link]

  • Google Patents. (1984). Preparation of 2,4-dihydroxyacetophenone. (JPS5965039A). Retrieved from

  • Wikipedia. (2023). Fries rearrangement. Retrieved from [Link]

  • Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]

  • Google Patents. (2019). It is a kind of to synthesize the method that 2,4 resacetophenones and Sewage treatment are recycled. (CN104910003B). Retrieved from

  • Ncchem. (2020, April 19). Nencki reaction. Acetylation without Acetic Anhydride. 2,4-dihydroxyacetophenone. [Video]. YouTube. [Link]

  • B N College, Bhagalpur. (2020, May 14). HOUBEN–HOESCH REACTION. Retrieved from [Link]

  • Google Patents. (1997). Process for producing 2,4-dihydroxyacetophenone. (US5621146A). Retrieved from

  • Wikipedia. (2023). Hoesch reaction. Retrieved from [Link]

  • ResearchGate. (2006). A green route for the acylation of resorcinol with acetic acid. Retrieved from [Link]

  • International Union of Crystallography. (2007). 1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone. Retrieved from [Link]

  • National Institutes of Health. (2019). Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens. Retrieved from [Link]

  • SynArchive. (n.d.). Houben-Hoesch Reaction. Retrieved from [Link]

  • Merck Index. (n.d.). Nencki Reaction. Retrieved from [Link]

  • Unknown. (n.d.). Houben - Hoesch Reaction. Retrieved from [Link]

  • Google Patents. (1976). Process for ring acylation of phenols. (US3985783A). Retrieved from

  • Ingenta Connect. (2011). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Con. Retrieved from [Link]

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]

  • PubMed Central. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

  • MDPI. (2021). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]

  • Quora. (2018). Why don't phenols show an acetylation reaction?. Retrieved from [Link]

  • ResearchGate. (1999). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. Retrieved from [Link]

  • University of St Andrews. (n.d.). 1-(5-chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). resacetophenone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,5-dihydroxyacetophenone. Retrieved from [Link]

  • Elsevier. (2021). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Retrieved from [Link]

  • ACS Publications. (2022). Optimization of the Friedel – Crafts alkylation for the synthesis of hypercrosslinked polymers. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemicalland21. (n.d.). The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. Retrieved from [Link]

  • PubMed. (1997). Purification of hydroxyquinol 1,2-dioxygenase and maleylacetate reductase: the lower pathway of 2,4,5-trichlorophenoxyacetic acid metabolism by Burkholderia cepacia AC1100. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-Dichloro-5-hydroxyphenyl)ethanone. Retrieved from [Link]

Sources

Technical Support Center: Purifying 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone. Moving beyond a simple procedural list, this document provides in-depth, field-tested insights into solvent selection, protocol optimization, and robust troubleshooting strategies to address common challenges encountered during the recrystallization of this polar, phenolic acetophenone derivative.

Part 1: Frequently Asked Questions (FAQs) & Core Principles

This section addresses foundational questions regarding the theory and strategic choices underpinning a successful recrystallization.

Q1: What is the fundamental principle of recrystallization and why is it effective?

Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility. The core principle is that the solubility of a compound in a solvent generally increases with temperature.[1] In an ideal scenario, the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when it's cold.[2] Conversely, impurities present in the crude sample should either be highly soluble in the solvent at all temperatures (so they remain in the liquid phase, or "mother liquor") or insoluble in the hot solvent (allowing them to be removed by hot filtration).[1]

As a hot, saturated solution of the crude compound is allowed to cool, the solubility of the target molecule decreases, forcing it to come out of solution and form a crystalline lattice.[3] The slow, ordered process of crystal growth naturally excludes impurity molecules, which do not fit correctly into the growing lattice structure. This results in the formation of high-purity crystals that can be isolated by filtration.

Q2: How do I select the best solvent for purifying this compound?

Selecting the right solvent is the most critical step for a successful recrystallization. The molecular structure of this compound—featuring two polar hydroxyl (-OH) groups and a ketone (=O) group—classifies it as a polar molecule. The guiding principle is "like dissolves like," meaning polar compounds tend to dissolve well in polar solvents.[1]

A systematic approach is recommended:

  • Consult Literature: Check databases like SciFinder or Reaxys for previously reported recrystallization solvents for this compound or structurally similar ones.[2]

  • Small-Scale Solubility Tests: Use small amounts (~50-100 mg) of your crude material to test its solubility in a range of solvents (~1 mL).[2] For this specific molecule, good starting points would be:

    • Polar Protic Solvents: Water, Methanol, Ethanol, Isopropanol.

    • Polar Aprotic Solvents: Acetone, Ethyl Acetate.

  • Evaluate Temperature Differential: The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely upon heating to near the solvent's boiling point.[4] If a solvent dissolves the compound readily at room temperature, it is unsuitable as you will not be able to recover your product upon cooling. If it fails to dissolve the compound even when boiling, it is also unsuitable.

Q3: When is a mixed-solvent system the right choice?

A mixed-solvent system is often the solution when no single solvent exhibits the ideal solubility characteristics.[3] This is a very common and effective strategy for polar compounds like the target acetophenone derivative. You would use this approach when you find that your compound is very soluble in one solvent (the "good" or "soluble" solvent) even at room temperature, and very insoluble in another solvent (the "bad" or "insoluble" solvent) even at its boiling point.[5]

The two solvents chosen must be fully miscible with each other.[6] Common miscible pairs for polar compounds include ethanol/water, methanol/water, and acetone/water.[2] The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent and then adding the "bad" solvent dropwise until the solution becomes persistently cloudy (turbid), indicating the saturation point has been reached.[7]

Part 2: Experimental Protocols & Workflow Visualization

This section provides detailed, step-by-step methodologies for performing the recrystallization.

Protocol 1: Mixed-Solvent Recrystallization (Ethanol/Water System)

This is the recommended starting procedure for this compound.

Methodology:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal volume of ethanol (the "good" solvent) and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue to add ethanol in small portions until the solid just dissolves completely.[6]

  • Induce Saturation: While maintaining the solution at a gentle boil, add deionized water (the "bad" solvent) dropwise using a pipette. Continue adding water until a faint, persistent cloudiness appears. This indicates the solution is saturated.[6][7]

  • Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again. At this point, you have a hot, saturated solution, which is the ideal starting point for crystal growth.[7]

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the yield by further decreasing the compound's solubility.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture (in roughly the same ratio used for the crystallization) to remove any adhering soluble impurities.[4]

  • Drying: Allow the crystals to dry completely, either by pulling air through the funnel for an extended period or by transferring them to a vacuum desiccator.

Workflow Visualization

Recrystallization_Workflow start_node Start: Crude Solid process_node_1 1. Dissolve Compound start_node->process_node_1 Add min. hot 'Good' Solvent process_node process_node decision_node decision_node output_node Pure Crystals waste_node Mother Liquor (Impurities) process_node_2 2. Induce Cloudiness (Saturation) process_node_1->process_node_2 Add 'Bad' Solvent dropwise process_node_3 3. Clarify Solution process_node_2->process_node_3 Add drop of 'Good' Solvent process_node_4 4. Crystal Formation process_node_3->process_node_4 Cool slowly to room temp process_node_5 5. Maximize Yield process_node_4->process_node_5 Cool in ice bath process_node_6 6. Isolate Crystals process_node_5->process_node_6 Vacuum filtration process_node_6->output_node Wash with ice-cold solvent & Dry process_node_6->waste_node Filtrate

Caption: Workflow for Mixed-Solvent Recrystallization.

Part 3: Troubleshooting Guide

Even with a well-defined protocol, unexpected issues can arise. This section provides solutions to the most common problems.

Q4: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it?

"Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid. This happens when the solution becomes saturated at a temperature that is above the compound's melting point (or the melting point of an impure mixture).[9] This is detrimental to purification because the oil can trap impurities, which then solidify within the product matrix.[9]

Causes & Solutions:

  • Rapid Cooling: The solution was cooled too quickly.

    • Solution: Reheat the mixture until the oil redissolves completely. Add a small amount (1-5% of the total volume) of the "good" solvent (e.g., ethanol) to slightly decrease the saturation.[10] Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • High Impurity Concentration: Impurities can significantly depress the melting point of your compound.

    • Solution: If slow cooling fails, consider a preliminary purification step. For colored impurities, you can treat the hot solution with activated charcoal before filtration. Note: Avoid charcoal with phenolic compounds as it can sometimes adsorb the product or introduce contaminants.[11]

  • Solvent Boiling Point is Too High: The solvent's boiling point is higher than the compound's melting point.

    • Solution: Select a different solvent system with a lower boiling point.

Q5: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?

This is a common issue, often caused by either using too much solvent or the formation of a stable supersaturated solution.[12]

Solutions (to be tried in order):

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask just below the meniscus. The microscopic rough edges of the scratch provide nucleation sites where crystals can begin to form.[4]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution. This provides a perfect template for crystal growth.[12]

  • Reduce Solvent Volume: If the first two methods fail, you have likely used too much solvent.[12] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). Then, allow the more concentrated solution to cool again.

  • Cool to a Lower Temperature: In some cases, a standard ice bath (0 °C) is not cold enough. A salt-ice bath or a dry ice/acetone bath can be used to achieve lower temperatures, but this should be a last resort as rapid crystallization at very low temperatures can trap impurities.

Q6: My final yield is very low. What are the likely causes?

A low yield (e.g., <50%) is frustrating but often preventable.

Common Causes & Preventative Measures:

  • Too Much Solvent Used: This is the most common reason for low yield, as a significant amount of the product remains dissolved in the mother liquor.[4][10]

    • Fix: Always use the minimum amount of hot solvent required to fully dissolve the solid. If you suspect this is the issue, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again for a "second crop" of crystals.

  • Premature Crystallization: The compound crystallized in the funnel during a hot filtration step (if performed).

    • Fix: Use a pre-warmed funnel and fluted filter paper to keep the solution hot during filtration.[9]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that was not ice-cold, can redissolve a portion of your product.[4]

    • Fix: Always use a minimal amount of ice-cold solvent for washing.

Part 4: Reference Data & Visual Guides

Table 1: Properties of Common Recrystallization Solvents

This table provides key physical properties to aid in solvent selection. Data is compiled from various sources.[13][14]

SolventFormulaBoiling Point (°C)Dielectric Constant (Polarity)Miscible with Water?
WaterH₂O10080.1-
MethanolCH₃OH6532.7Yes
EthanolC₂H₅OH7824.5Yes
IsopropanolC₃H₇OH8219.9Yes
AcetoneC₃H₆O5621.0Yes
Ethyl AcetateC₄H₈O₂776.0No
DichloromethaneCH₂Cl₂409.1No
TolueneC₇H₈1112.4No
HexanesC₆H₁₄~691.9No
Solvent Selection Logic Diagram

Solvent_Selection start_node Start: Test Small Sample decision_1 Dissolves Cold? start_node->decision_1 Add solvent at RT decision_node decision_node good_solvent_node good_solvent_node bad_solvent_node bad_solvent_node result_node SUCCESS: Use for Single-Solvent Recrystallization bad_solvent_1 Solvent is too good. Reject. decision_1->bad_solvent_1 Yes decision_2 Heat to Boiling. Dissolves Hot? decision_1->decision_2 No bad_solvent_2 Solvent is too poor. Reject for single-solvent. Consider as 'Bad' solvent for mixed system. decision_2->bad_solvent_2 No decision_3 Cool to RT/Ice. Crystals Form? decision_2->decision_3 Yes decision_3->result_node Yes bad_solvent_3 Poor recovery. Reject for single-solvent. Consider as 'Good' solvent for mixed system. decision_3->bad_solvent_3 No

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments.
  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]

  • Nichols, L. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • Porter, F., & Cosby, J. N. (1950). U.S. Patent No. 2,507,048. U.S.
  • MIT OpenCourseWare. (2012). 8.6 - Two-Solvent Recrystallization Guide. Chemistry Laboratory Techniques. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • Organic Chemistry Solution. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]

  • Nichols, L. (2022). 3.6D: Mixed Solvent Crystallization. Chemistry LibreTexts. [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • University of California, Berkeley. (n.d.). VIII.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • University of Basrah, College of Pharmacy. (n.d.).
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]

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Identification and removal of impurities in 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Identification, Troubleshooting, and Removal of Common Impurities

Welcome to the technical support resource for 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone (CAS No. 90110-32-0). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and require the highest standards of purity for their work. As a substituted acetophenone, this compound's utility in synthesizing more complex molecules is directly tied to its purity profile.[1][2] The presence of even trace impurities can lead to unwanted side reactions, compromised yields, and ambiguous biological data.

This document provides in-depth, question-and-answer-based troubleshooting guides and validated protocols to help you identify, understand, and remove common impurities encountered during and after the synthesis of this compound.

Part 1: Frequently Asked Questions - Understanding the Impurity Profile

This section addresses the fundamental questions regarding the types of impurities you may encounter and their origins.

Q1: What are the most common types of impurities found in this compound?

Impurities associated with this compound can be broadly categorized into three groups:

  • Synthesis-Related Impurities: These are the most common and arise directly from the chemical synthesis process.[3]

    • Unreacted Starting Materials: The most frequent culprits are the precursors, typically 4-chlororesorcinol and the acylating agent (e.g., acetic anhydride or acetyl chloride).

    • Isomeric Byproducts: The primary synthesis route is often a Friedel-Crafts acylation or a Fries rearrangement.[4] These reactions can sometimes lack perfect regioselectivity, leading to the formation of isomers where the acetyl group is attached to a different position on the resorcinol ring. For instance, acylation at the 6-position could yield 1-(3-Chloro-2,6-dihydroxyphenyl)ethanone.

    • Over-Acylated Products: Reaction conditions that are too harsh may result in the acylation of the hydroxyl groups, forming ester byproducts.

    • Reagents and Catalysts: Residual catalysts, such as aluminum chloride (AlCl₃) from a Friedel-Crafts reaction, or acids used in workup can remain if not thoroughly removed.[5]

  • Degradation Products: Phenolic compounds, particularly dihydroxy-substituted ones, are susceptible to degradation.

    • Oxidation Products: Exposure to air (oxygen), light, or trace metals can cause the formation of colored quinone-type impurities. This is often observed as a gradual darkening of the material upon storage.[6]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., recrystallization, chromatography) can be trapped within the crystal lattice of the final product.[3][6] Common examples include ethyl acetate, hexane, ethanol, or dichloromethane. Regulatory bodies like the ICH provide strict guidelines on permissible limits for these solvents in active pharmaceutical ingredients (APIs).[7]

Q2: How can I predict which impurities are most likely in my specific batch?

The impurity profile is a direct fingerprint of the synthetic route used. The Fries rearrangement of an acetate ester precursor, for example, is a common method for synthesizing hydroxyacetophenones.[4] If this method is used, the primary impurities would likely be the unreacted ester precursor and any byproducts from incomplete rearrangement. Conversely, a direct Friedel-Crafts acylation of 4-chlororesorcinol might be more prone to generating isomeric and di-acylated impurities depending on the reaction conditions and catalyst used.[5] Reviewing the synthesis scheme is the first and most critical step in anticipating the specific impurities you need to target for removal.

Q3: What is the potential impact of these impurities on my downstream applications?

In drug development and complex organic synthesis, purity is paramount.

  • Altered Reactivity: An unreacted starting material like 4-chlororesorcinol has two reactive hydroxyl groups, which could compete with the single remaining hydroxyl group of your desired product in a subsequent etherification or esterification reaction, leading to a complex mixture of unwanted products.

  • Pharmacological Interference: For drug development professionals, unidentified impurities can possess their own biological activity or toxicity, confounding screening results and posing a safety risk. Regulatory agencies require stringent impurity profiling for this reason.[7][8]

  • Inaccurate Stoichiometry: The presence of impurities means the actual mass of your desired compound is lower than the weighed amount, leading to incorrect stoichiometric calculations for subsequent reactions and lower-than-expected yields.

Part 2: Troubleshooting Guide - Analytical Identification of Impurities

This section provides practical, issue-focused guidance for identifying impurities using standard laboratory techniques.

Issue: My HPLC chromatogram shows multiple unexpected peaks. How do I begin to identify them?

A complex HPLC chromatogram is a common challenge. A systematic approach is key to efficiently identifying the unknown components. The workflow below outlines a logical progression from simple checks to more definitive structural elucidation.

HPLC_Workflow start Crude Sample with Unexpected Peaks uv_spec 1. Analyze UV-Vis Spectra (DAD Detector) start->uv_spec spiking 2. Spike with Knowns (Starting Materials) uv_spec->spiking Compare λmax. Similar chromophore? lcms 3. Perform LC-MS Analysis spiking->lcms Peak co-elutes? nmr 4. Isolate by Prep-HPLC & Analyze by NMR lcms->nmr Obtain [M+H]+ or [M-H]- Determine Molecular Formula identified Impurity Identified nmr->identified Confirm Structure

Caption: A systematic workflow for identifying unknown peaks in an HPLC chromatogram.

Step-by-Step Guidance:

  • Analyze UV-Vis Spectra: If your HPLC system has a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, compare the UV spectrum of each impurity peak to your main compound. Isomeric impurities will likely have a very similar UV spectrum (λmax), whereas starting materials or degradation products may show distinct differences.

  • Spike with Known Compounds: Prepare a solution of your sample and "spike" it with a small amount of a suspected impurity, such as the 4-chlororesorcinol starting material. Re-run the HPLC. If one of the impurity peaks increases in area, you have tentatively identified it.

  • Perform LC-MS Analysis: This is the most powerful technique for initial identification.[7][9] Liquid Chromatography-Mass Spectrometry (LC-MS) will provide the molecular weight of each impurity as it elutes from the column.

    • An impurity with the same molecular weight (but different retention time) as your product is almost certainly an isomer.

    • An impurity with a molecular weight corresponding to a starting material confirms its presence.

    • An impurity with a molecular weight 42 amu higher than your product could indicate an over-acylated (O-acetylated) byproduct.

  • Isolate and Analyze by NMR: For critical impurities that cannot be identified by LC-MS alone, preparative HPLC can be used to isolate a sufficient quantity for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

For a compound like this compound, a standard reverse-phase method is the ideal starting point.[11]

ParameterRecommended ValueRationale
HPLC System Standard system with UV/DAD detectorDAD is crucial for comparing spectra and identifying chromophores.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides good retention for this moderately polar aromatic compound.[11]
Mobile Phase A Water with 0.1% Formic AcidThe acid suppresses the ionization of the phenolic hydroxyls, ensuring sharp, symmetrical peaks.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common, effective organic modifier for reverse-phase chromatography.
Gradient 20% B to 95% B over 15 minutesA gradient elution is essential to separate compounds with a range of polarities, from polar starting materials to less polar byproducts.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 5 µLA small volume prevents peak distortion and column overloading.
Detection λ 280 nmPhenolic compounds typically exhibit strong absorbance around this wavelength. A full scan (200-400 nm) with a DAD is recommended.[12]
Issue: My ¹H NMR spectrum looks "dirty" with small, unassignable peaks.

A "dirty" NMR spectrum can be systematically deciphered.

  • Check for Residual Solvents: First, look for common residual solvents. Their signals are often sharp singlets and are well-documented. For example, Dichloromethane (CH₂Cl₂) appears around δ 5.32 ppm and Ethyl Acetate (CH₃CO₂CH₂ CH₃ and CH₃CO₂CH₂CH₃ ) appears as a quartet around δ 4.12 ppm and a triplet around δ 1.25 ppm in CDCl₃.

  • Look for Starting Materials: Obtain the ¹H NMR spectrum of your starting material (e.g., 4-chlororesorcinol). Its characteristic aromatic signals will be different from your product. Compare this reference spectrum to your sample's spectrum to identify any overlapping peaks.

  • Analyze Aromatic Splitting Patterns: Your product, this compound, should show two singlets (or two doublets with very small meta-coupling) in the aromatic region due to the substitution pattern. An isomeric impurity, however, will have a different splitting pattern. For example, 1-(3-chloro-2,4-dihydroxyphenyl)ethanone would likely show two doublets with a distinct ortho-coupling constant (~8-9 Hz). The presence of these alternative patterns, even as small peaks, is a strong indicator of isomeric impurities.

Part 3: Protocols for Impurity Removal

Once impurities have been identified, they must be removed. The following protocols describe the most effective methods for purifying this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is the most efficient method for removing small amounts of impurities from a solid compound, provided a suitable solvent is found. The principle relies on the differences in solubility between the desired compound and the impurities in a chosen solvent at different temperatures.

Q: How do I select an appropriate solvent for recrystallization?

An ideal solvent should:

  • Dissolve the compound poorly at low temperatures but very well at high temperatures.

  • Dissolve the impurities either very well at all temperatures (so they stay in the mother liquor) or very poorly at all temperatures (so they can be filtered off hot).

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene). Heat the soluble samples to boiling and allow them to cool slowly to room temperature, then in an ice bath. A good solvent will show extensive crystal formation upon cooling. A mixture (e.g., ethanol/water) is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (on a hot plate) until the solid just dissolves. Do not add excessive solvent, as this will reduce your recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rushing this step by placing it directly in ice will cause the compound to crash out, trapping impurities.

  • Isolation: Once crystallization at room temperature is complete, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

  • Validation: Check the purity of the recrystallized material and the mother liquor by HPLC or TLC. A significant reduction of impurity peaks in the final product should be observed.

Protocol 2: Purification by Flash Column Chromatography

If recrystallization is ineffective, particularly for removing impurities with similar solubility profiles (like isomers), flash column chromatography is the method of choice.[13]

Column_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Run tlc 1. TLC Solvent Screen (Target Rf ~0.3) slurry 2. Prepare Silica Slurry & Pack Column tlc->slurry sample 3. Adsorb Sample onto Silica (Dry Loading) slurry->sample elute 4. Elute with Mobile Phase sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine Pool fractions with only product spot evap 8. Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: Step-by-step workflow for purification using flash column chromatography.

Step-by-Step Chromatography Protocol:

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to find a suitable mobile phase (eluent). A good solvent system (e.g., Ethyl Acetate/Hexane) should give your desired product an Rf value of approximately 0.25-0.35, with good separation from all impurity spots.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent as a slurry. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like acetone or dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation. Carefully add the dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Spot each fraction onto a TLC plate to determine which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.

Part 4: Summary of Potential Impurities

The following table summarizes the key characteristics of likely impurities to aid in their identification.

Impurity NamePotential OriginMolecular Weight ( g/mol )Analytical Signature
4-Chlororesorcinol Starting Material144.55Different HPLC retention time; characteristic ¹H NMR aromatic signals.
1-(3-Chloro-2,6-dihydroxyphenyl)ethanone Isomeric Byproduct186.59Same MW as product; different HPLC retention time; different aromatic splitting pattern in ¹H NMR.
1-(5-Chloro-2,4-diacetoxyphenyl)ethanone Over-acylation270.67MW is 84 amu higher than product; will be much less polar and have a longer HPLC retention time.
Oxidized/Polymeric Species DegradationVariableOften colored (yellow/brown); may appear as a baseline rise or broad, late-eluting peaks in HPLC.

References

  • Veeprho. (n.d.). Acetophenone Impurities and Related Compound. Retrieved from [Link]

  • Marc, M., Fajgelj, A., & Drgan, V. (2005). Chromatographic separation of chlorophenoxy acid herbicides and their radiolytic degradation products in water samples. ResearchGate. Retrieved from [Link]

  • K, S., & G, K. (2014). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Silva, L. P., & Collins, C. H. (2011). Determination of Chlorophenols in water by LC-MS/MS. Case study. Retrieved from [Link]

  • Funari, C. S., et al. (2019). Semi-preparative isolation and purification of phenolic compounds from Achyrocline satureioides (Lam) D.C. by high-performance counter-current chromatography. PubMed. Retrieved from [Link]

  • University of St Andrews. (n.d.). 1-(5-chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone. Retrieved from [Link]

  • AuteK. (n.d.). The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. Retrieved from [Link]

  • Saini, B., & Bansal, G. (2014). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Botting, N. P., Slawin, A. M. Z., & Zhang, Q. (2008). 1-(5-Chloro-2,4-dihydroxy-phen-yl)-2-(4-ethoxy-phen-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2030. Retrieved from [Link]

  • Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan. Retrieved from [Link]

  • Wang, L., et al. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry. Retrieved from [Link]

  • Singh, G., et al. (2025). Review on the modern analytical advancements in impurities testing. Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Patil, P. S., et al. (2015). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 99-40-1 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone Impurity. Retrieved from [Link]

  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Cowen, B. J., et al. (2013). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Lahtinen, M. (2013). Recovery of biomass-derived valuable compounds using chromatographic and membrane separations. Aalto University. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • AuteK. (n.d.). The Role of 2-Chloro-1-(2,5-dihydroxyphenyl)ethanone in Pharmaceutical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-Dichloro-5-hydroxyphenyl)ethanone. Retrieved from [Link]

  • Schilter, D., & Bielawski, C. W. (2016). Synthesis of a 2,2-Dichloroimidazolidine-4,5-dione and its Application in a Chlorodehydroxylation. Organic Syntheses, 93, 413-427. Retrieved from [Link]

Sources

Stability issues of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone and its storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone (CAS No. 90110-32-0). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide best practices for the storage and handling of this versatile chemical intermediate. Our goal is to ensure the integrity of your experiments by mitigating potential compound degradation.

Introduction to Stability Concerns

This compound is a substituted acetophenone containing a catechol (2,4-dihydroxy) moiety. This functional group is highly susceptible to oxidation, which is the primary driver of stability issues. Understanding and controlling the factors that promote oxidation are critical for maintaining the compound's purity and reactivity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, their probable causes, and actionable solutions.

Observed Issue Probable Cause(s) Recommended Action(s)
Discoloration of Solid Compound (e.g., pink, brown, or purple hues) Oxidation: The catechol moiety is oxidized to form colored quinone-type structures. This is accelerated by exposure to air (oxygen), light, and trace moisture.1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a cool (2-8°C), dry, and dark place.[1] Consider storage under an inert atmosphere (e.g., argon or nitrogen). 2. Minimize Exposure: When handling, minimize the time the container is open to the atmosphere. Use a glovebox or glove bag for air-sensitive applications.[2] 3. Purity Check: Perform a purity analysis (e.g., HPLC) to quantify the extent of degradation.
Color Change in Solution Oxidation & pH Effects: Dissolving the compound, especially in neutral or basic solutions, significantly accelerates oxidation. The presence of dissolved oxygen and exposure to light are also major contributors. Catechols are more rapidly oxidized at higher pH.1. Use Degassed Solvents: Prepare solutions using solvents that have been deoxygenated by sparging with an inert gas or by freeze-pump-thaw cycles. 2. Work Under Inert Atmosphere: Handle solutions under a nitrogen or argon atmosphere.[3] 3. Control pH: If compatible with your experimental design, maintain a slightly acidic pH (e.g., by using a buffer) to slow the rate of oxidation.[4] 4. Prepare Fresh Solutions: Use solutions immediately after preparation. Avoid storing solutions for extended periods.
Precipitation or Cloudiness in Solution Polymerization of Degradation Products: The quinone products of oxidation can polymerize, leading to insoluble materials.[4] Incompatibility: Reaction with incompatible materials such as bases, acid anhydrides, or acid chlorides can lead to salt formation or other reactions producing insoluble products.1. Filter Solution: If the precipitate is minor, it may be possible to filter the solution before use, but this does not address the underlying degradation. 2. Confirm Solvent and Additive Compatibility: Review all components of your solution for potential incompatibilities. 3. Address Oxidation: Implement the recommendations for preventing color change, as this is the root cause of polymerization.
Inconsistent Experimental Results or Loss of Reactivity Degradation of Starting Material: The presence of oxidized impurities or a lower-than-expected concentration of the active compound can lead to poor or variable results in subsequent reactions.1. Confirm Purity Before Use: Always assess the purity of the compound before use, especially if it has been stored for a long time or if discoloration is observed. A simple HPLC analysis is recommended. 2. Use a Fresh Batch: If significant degradation is suspected, it is best to use a new, unopened container of the compound.

Visualizing the Primary Degradation Pathway

The primary stability issue for this compound is the oxidation of the catechol ring to an ortho-quinone. This process can be initiated by oxygen, light, or trace metal contaminants and is pH-dependent.

DegradationPathway cluster_0 Initial Compound cluster_1 Degradation Products A This compound (Catechol form) B o-Quinone Intermediate (Colored) A->B Oxidation (O₂, light, high pH) C Polymerized Products (Insoluble, colored) B->C Polymerization

Caption: Oxidation pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term storage, the compound should be kept in a tightly sealed, opaque container at 2-8°C.[1] To further minimize degradation, especially for high-purity applications, we recommend flushing the container with an inert gas like argon or nitrogen before sealing and storing it in a desiccator to protect from moisture.

Q2: My solid this compound has turned slightly pink. Can I still use it?

A2: A slight pink or brownish tint indicates the onset of oxidation. While the compound may still be largely viable, it is no longer of the highest purity. For sensitive applications, it is crucial to first determine the purity, for example, by HPLC, to see if it meets the requirements of your experiment. For less sensitive applications, it may still be usable, but be aware that the presence of impurities could affect your results.

Q3: How should I prepare solutions of this compound to minimize degradation?

A3: To prepare solutions, use deoxygenated solvents and work under an inert atmosphere.[3] If possible, prepare solutions in a slightly acidic medium, as catechol moieties are more stable at lower pH.[4] Always prepare solutions fresh for immediate use.

Q4: What analytical method can I use to check the purity of my compound?

A4: A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for assessing the purity.[5][6][7] A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water, with a small amount of an acid modifier like formic acid or phosphoric acid to ensure good peak shape. Detection is typically done via UV-Vis spectrophotometry.

Q5: Are there any specific chemicals that are incompatible with this compound?

A5: Yes, due to its phenolic nature, it is incompatible with strong bases, acid anhydrides, and acid chlorides. It can also react with oxidizing agents. Avoid contact with these materials during storage and in your experimental setup unless they are part of the intended reaction.

Experimental Protocols

Protocol 1: Purity Assessment by RP-HPLC

This protocol provides a general method for the purity analysis of this compound. Method optimization may be required for your specific instrumentation and application.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

2. Reagent and Standard Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent. Sonicate if necessary.

  • Sample Solution (1000 µg/mL): Prepare your sample in the same manner as the standard stock solution.

3. Analysis:

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject the diluent as a blank, followed by the standard and sample solutions.

  • Integrate the peaks and calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Protocol 2: Handling Air-Sensitive Solutions

This workflow outlines the steps for preparing and handling solutions of this compound to minimize oxidation.

HandlingWorkflow Start Start: Prepare Solution PrepSolvent 1. Deoxygenate Solvent (e.g., N₂ sparging for 30 min) Start->PrepSolvent WeighSolid 2. Weigh Solid Compound (Minimize air exposure) PrepSolvent->WeighSolid Dissolve 3. Dissolve Solid in Solvent (Under inert atmosphere, e.g., N₂ blanket) WeighSolid->Dissolve UseImmediately 4. Use Solution Immediately in Experiment Dissolve->UseImmediately End End UseImmediately->End

Caption: Workflow for handling solutions of air-sensitive phenolic compounds.

References

  • Alvarez-Suarez JM, Giampieri F, González-Paramás AM, Damiani E, Astolfi P, Martinez-Sanchez G, et al. Phenolics from monofloral honeys protect human erythrocyte membranes against oxidative damage. Food Chem Toxicol. 2012;50(5).
  • Mystrica. Catechol oxidase. Available from: [Link]

  • Olkowski AA, et al. A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences. 2005;14(55):53-57.
  • PBM - Gov.bc.ca. Chlorinated and Non-Chlorinated Phenols in Water. 2017. Available from: [Link]

  • PubChem. 1-(4-Chloro-2-hydroxyphenyl)ethanone. Available from: [Link]

  • PubChem. 1-(2,4-Dichloro-5-hydroxyphenyl)ethanone. Available from: [Link]

  • ResearchGate. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. 2019. Available from: [Link]

  • ResearchGate. Heterogeneous Oxidation of Catechol. 2015. Available from: [Link]

  • ResearchGate. Lab (8) Effect of Various Factors on Polyphenol Oxidase Activity. Available from: [Link]

  • ResearchGate. Mechanisms of Product Formation From the Pyrolytic Thermal Degradation of Catechol. 2008. Available from: [Link]

  • ResearchGate. Photolytic degradation. Available from: [Link]

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. 2014. Available from: [Link]

  • Wipf Group, University of Pittsburgh. Working with air and moisture sensitive compounds. 2008. Available from: [Link]

  • MDPI. A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. Available from: [Link]

  • MDPI. HPLC Analysis of Polyphenolic Compounds in Lysimachia nummularia L. and Comparative Determination of Antioxidant Capacity. Available from: [Link]

  • MDPI. Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. Available from: [Link]

  • MDPI. Visible Light-Driven Phenol Degradation via Advanced Oxidation Processes with Ferrous Oxalate Obtained from Black Sands: A Kinetics Study. Available from: [Link]

  • NIH. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Available from: [Link]

  • NIH. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available from: [Link]

  • NIH. Near-UV photolysis of substituted phenols. Part II. 4-, 3- and 2-methylphenol. Available from: [Link]

  • NIH. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. Available from: [Link]

  • NIH. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Available from: [Link]

  • Division of Research Safety. Handling air-sensitive reagents AL-134. Available from: [Link]

  • Euro Chlor. Biodegradability of chlorinated aromatic compounds. 2007. Available from: [Link]

Sources

Overcoming poor solubility of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound. Here, we move beyond simple solvent lists to provide a deeper understanding of the molecular properties governing its solubility and offer practical, field-tested strategies to ensure your reactions proceed smoothly and efficiently.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in many common solvents?

A1: The solubility behavior of this compound is governed by a combination of competing structural features:

  • Polar Phenolic Hydroxyls: The two hydroxyl (-OH) groups at positions 2 and 4 are polar and can participate in hydrogen bonding, both as donors and acceptors. This feature suggests solubility in polar protic solvents.

  • Aromatic Ring and Chlorine: The chlorinated benzene ring is lipophilic (non-polar), favoring dissolution in non-polar organic solvents.

  • Ketone Group: The acetyl (ketone) group is a polar, aprotic feature that can act as a hydrogen bond acceptor.

The molecule's poor solubility arises because it possesses both significant polar and non-polar character, making it difficult for a single solvent to effectively solvate all parts of the molecule simultaneously. This is a common challenge for polyphenolic compounds.[1] The principle of "like dissolves like" is difficult to apply perfectly here, as the molecule has mixed characteristics.[2][3]

Q2: I'm starting a new reaction. Which solvents should I try first?

A2: For initial screening, it is recommended to test solubility in a range of solvents covering different polarity classes. Based on the structure and data from similar compounds like 2,4-Dihydroxyacetophenone[4][5], the following are logical starting points:

Solvent ClassRecommended SolventsRationale & Expected Performance
Polar Aprotic DMSO, DMF, Acetonitrile, THFGenerally the best starting point. These solvents can interact with the polar ketone and hydroxyl groups via dipole-dipole interactions without interfering with the hydrogen bonds of the molecule itself.[6][7]
Polar Protic Methanol, Ethanol, IsopropanolCan hydrogen bond with the hydroxyl groups. Solubility may be moderate but can be improved with heating.[8] Be cautious, as these solvents can participate in certain reactions (e.g., acting as nucleophiles).[7]
Chlorinated Dichloromethane (DCM), ChloroformMay offer moderate solubility by interacting with the chlorinated ring, but often insufficient to dissolve the polar functionalities on their own.
Non-Polar Toluene, Hexane, Diethyl EtherPoor solubility expected. These solvents cannot effectively solvate the polar dihydroxyl and ketone moieties.[4][6]

Note: The parent compound, 2,4-Dihydroxyacetophenone, is soluble in hot alcohol and glacial acetic acid but poorly soluble in ether, benzene, and chloroform.[4] This provides a strong analogue for predicting the behavior of the chlorinated derivative.

Troubleshooting Guide: Reaction Failure Due to Insolubility

Encountering a stalled or heterogeneous reaction mixture can be a significant roadblock. This guide provides a systematic approach to diagnose and solve solubility issues.

Issue 1: My compound won't dissolve in the primary reaction solvent.

This is the most common challenge. Before altering your reaction chemistry, consider these solvent-based strategies.

A Initial Problem: Compound is insoluble B Can the reaction tolerate a polar aprotic solvent (e.g., DMF, DMSO)? A->B C Use DMF, DMSO, or Acetonitrile. Monitor for side reactions. B->C Yes D Is the reaction compatible with a co-solvent system? B->D No J Solution Found C->J E Protocol 1: Add a polar aprotic co-solvent (e.g., 10-20% DMF in Toluene). D->E Yes F Can the reaction medium be heated safely? D->F No E->J G Gradually increase temperature. Monitor for degradation via TLC. F->G Yes H Is pH adjustment a viable option? (See Issue 2) F->H No G->J I Proceed to pH Adjustment Protocol. H->I Yes K No Simple Solution. Consider derivatization or alternative synthesis route. H->K No I->J

Caption: Decision workflow for solvent-based troubleshooting.

The use of a co-solvent, a mixture of solvents, is a powerful technique to dissolve solutes that have both polar and non-polar characteristics.[9]

Objective: To dissolve this compound in a predominantly non-polar solvent system required for a hypothetical reaction (e.g., a reaction sensitive to highly polar environments).

Materials:

  • Primary non-polar solvent (e.g., Toluene)

  • Polar aprotic co-solvent (e.g., N,N-Dimethylformamide - DMF)

  • This compound

  • Reaction vessel with magnetic stirring

Procedure:

  • Add the solid this compound to the reaction vessel.

  • Add the bulk of the primary non-polar solvent (e.g., 80% of the total required volume of Toluene). Begin stirring.

  • Slowly add the polar aprotic co-solvent (e.g., DMF) dropwise to the stirring suspension.

  • Continue adding the co-solvent portion-wise (e.g., in 5% volume increments) until the solid is fully dissolved.

  • Critical Control Step: Do not exceed the minimum amount of co-solvent required for dissolution. A common starting point is a 9:1 or 4:1 ratio of primary solvent to co-solvent. Excessive co-solvent can alter the desired reactivity or product selectivity.[10]

  • Once the substrate is dissolved, add the other reagents to begin the reaction.

Issue 2: My compound precipitates mid-reaction, or the reaction is sluggish due to poor mixing.

This often happens when a reagent is added or as the reaction progresses, changing the properties of the medium. Here, chemical modification through pH adjustment can be a highly effective solution.

The two phenolic hydroxyl groups on the molecule are acidic. The hydroxyl group at position 4 (para to the ketone) is the most acidic. By adding a suitable base, you can deprotonate this hydroxyl group to form a phenolate salt. This ionic salt is significantly more soluble in polar solvents than the neutral parent molecule.

Caption: Reversible formation of a soluble phenolate salt via pH change.

Objective: To carry out a reaction (e.g., alkylation of the second hydroxyl group) where the starting material's solubility is limiting.

Materials:

  • This compound

  • A suitable polar aprotic solvent (e.g., DMF or Acetonitrile)

  • A non-nucleophilic base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))

  • Other reaction reagents (e.g., an alkylating agent)

  • Stirring and temperature control apparatus

Procedure:

  • Suspend this compound in the chosen polar aprotic solvent (e.g., DMF) under an inert atmosphere (if using a strong base like NaH).

  • Add the base portion-wise to the suspension. For K₂CO₃, 1.1 to 1.5 equivalents are typically sufficient. For NaH, use 1.1 equivalents.

  • Stir the mixture. You should observe the solid dissolving as the phenolate salt is formed. The solution may also change color.

  • Self-Validation Step: The complete dissolution of the starting material is the primary indicator of successful salt formation. If solids remain, a slight warming (40-50 °C) or an additional small portion of base may be required.

  • Once a clear, homogeneous solution is obtained, proceed with the addition of your other reagents at the desired reaction temperature.

  • Important: At the end of the reaction, remember to neutralize the mixture with a suitable acid (e.g., dilute HCl) during the aqueous workup to protonate the phenolate and isolate your final product in its neutral form.

Caution: The choice of base is critical. It must be compatible with your other reagents. A strong, non-nucleophilic base is often preferred to avoid side reactions. For example, do not use NaOH if your reaction includes an ester that could be saponified.

References

  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. National Institutes of Health (NIH). [Link]

  • Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833). FooDB. [Link]

  • Showing Compound 2,4'-Dihydroxyacetophenone (FDB000831). FooDB. [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents. Tutoring Blog. [Link]

  • Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. IntechOpen. [Link]

  • Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]

  • 1-(5-Chloro-2,4-Dihydroxyphenyl)-2-(4-Methoxyphenyl)ethanone. PubChem. [Link]

  • SOLVENTS. Green Chemistry Toolkit. [Link]

  • (PDF) Studies on the solubility of phenolic compounds. ResearchGate. [Link]

  • Solvent selection based on a conceptual process design by combining cost evaluation and life cycle assessments for developing new reaction pathways. Green Chemistry (RSC Publishing). [Link]

  • Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST WebBook. [Link]

  • Solvent. Wikipedia. [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • If polar solvents can dissolve polar solutes due to partial charges, how does nonpolar... Quora. [Link]

  • Why Are Covalent Compounds Soluble In Organic Solvents?. Chemistry For Everyone. [Link]

  • 1-(4-Chloro-2-hydroxyphenyl)ethanone. PubChem. [Link]

  • 1-(2,4-Dichloro-5-hydroxyphenyl)ethanone. PubChem. [Link]

  • 1-(3-Acetyl-5-chloro-2,4-dihydroxyphenyl)ethanone. PubChem. [Link]

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Technical Support Center: Catalyst Selection and Optimization for 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for this important chemical transformation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to overcome common challenges and achieve optimal results.

Section 1: Fundamentals of the Synthesis

The synthesis of this compound, a valuable intermediate in the pharmaceutical and fine chemical industries[1], primarily involves the acylation of 4-chlororesorcinol. This is an electrophilic aromatic substitution reaction that can be approached via two principal pathways: the direct Friedel-Crafts Acylation or the Fries Rearrangement .[2][3]

  • Direct Friedel-Crafts Acylation: This method involves the direct reaction of 4-chlororesorcinol with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.[4][5] While direct, this approach can be complicated by competing O-acylation on the highly reactive hydroxyl groups.

  • Fries Rearrangement: This is often a more controlled, two-step approach.[3] First, 4-chlororesorcinol is intentionally O-acylated to form a phenolic ester. This ester is then subjected to a Lewis acid-catalyzed rearrangement, which migrates the acyl group from the oxygen atom to the carbon backbone of the aromatic ring, yielding the desired hydroxyaryl ketone.[6][7][8] This method provides a powerful way to control the reaction and is the focus of much of this guide.

SynthesisPathways cluster_0 Two Primary Synthetic Routes Start 4-Chlororesorcinol Ester Phenolic Ester Intermediate Start->Ester O-Acylation (Step 1) Product 1-(5-Chloro-2,4- dihydroxyphenyl)ethanone Start->Product Direct Friedel-Crafts Acylation AcylatingAgent Acylating Agent (e.g., Acetyl Chloride) AcylatingAgent->Ester Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Ester Catalyst->Product Ester->Product Fries Rearrangement (Step 2)

Caption: Primary synthetic routes to this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection and reaction optimization, providing the rationale behind our recommendations.

Catalyst Selection

Q1: What are the primary catalysts for this synthesis, and how do I choose the right one?

A1: The choice of catalyst is critical and depends on factors like desired reactivity, cost, safety, and environmental impact.

  • Traditional Lewis Acids (AlCl₃, BF₃, TiCl₄, SnCl₄): Aluminum chloride (AlCl₃) is the most common and powerful catalyst for the Fries rearrangement.[7] It effectively coordinates with the carbonyl oxygen of the ester, facilitating the generation of the key acylium carbocation intermediate.[6][8] However, it is highly corrosive, moisture-sensitive, and typically required in stoichiometric amounts, leading to significant waste streams.[9][10]

  • Milder Lewis Acids (ZnCl₂): Zinc chloride is a less aggressive alternative, often used in the acylation of phenols.[11] It can offer better selectivity and easier handling but may require higher temperatures or longer reaction times.

  • "Green" and Alternative Catalysts: To overcome the drawbacks of traditional Lewis acids, several alternatives have been developed:

    • Strong Protic Acids: Methanesulfonic acid (MeSO₃H) and hydrofluoric acid (HF) can catalyze the reaction, often with improved selectivity and easier workup.[2][9] Methanesulfonic acid, in particular, is considered more environmentally friendly.[12]

    • Metal Triflates: Bismuth triflate (Bi(OTf)₃) and Scandium triflate (Sc(OTf)₃) are highly efficient, water-tolerant Lewis acids that can often be used in catalytic amounts.[2][13]

    • Solid Acid Catalysts: For industrial applications, heterogeneous catalysts like zeolites and ion-exchange resins (e.g., Amberlyst-36) are attractive.[11][14] They are reusable, non-corrosive, and simplify product purification, aligning with the principles of green chemistry.[11][15]

Q2: Why is a stoichiometric amount of a Lewis acid like AlCl₃ often required?

A2: A stoichiometric or even excess amount of AlCl₃ is necessary because it complexes not only with the reactant ester but also with the hydroxyl and carbonyl groups of the final product.[4][9] Both the phenolic hydroxyl groups and the newly formed ketone are Lewis bases that will coordinate strongly with AlCl₃. This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles. Therefore, enough catalyst must be added to account for both the catalytic role and this stoichiometric sequestration by the product.

Reaction Optimization

Q3: How does temperature control the regioselectivity of the Fries Rearrangement?

A3: Temperature is the most powerful tool for controlling whether the acyl group adds to the ortho or para position relative to a hydroxyl group. This is a classic example of kinetic versus thermodynamic control.[2]

  • Low Temperatures (< 60°C): Favor the formation of the para-acylated product.[2][7] This is the kinetically controlled pathway, where the reaction proceeds via the lowest energy transition state, which is typically attack at the less sterically hindered para position.

  • High Temperatures (> 160°C): Favor the formation of the ortho-acylated product.[7] At higher temperatures, the reaction becomes reversible, allowing the system to reach thermodynamic equilibrium. The ortho product is more stable because it can form a bidentate complex (a stable six-membered ring) with the Lewis acid catalyst via the phenolic hydroxyl and the ketone's carbonyl oxygen.[2][16]

For the synthesis of this compound from 4-chlororesorcinol, acylation is desired at the position ortho to one hydroxyl group and para to the other. Careful temperature control is essential to maximize the yield of this specific isomer.

Q4: What is the role of the solvent in determining the product ratio?

A4: Solvent polarity also influences the ortho/para product distribution.

  • Non-polar Solvents (e.g., carbon disulfide, nitrobenzene): Tend to favor the formation of the ortho product.[2][6] In a non-polar environment, the reaction may proceed through a more tightly associated ion pair or an intramolecular mechanism, where the acyl group migrates within the same molecule, favoring the nearby ortho position.[7]

  • Polar Solvents: Tend to favor the formation of the para product.[2] Polar solvents can better stabilize the separated acylium carbocation, allowing it to diffuse further from the parent molecule (an intermolecular mechanism) and attack the less hindered para position.[6][7]

Q5: Which synthetic route is better: direct acylation or the Fries rearrangement?

A5: For a highly activated and sensitive substrate like 4-chlororesorcinol, the Fries rearrangement is generally the superior method . Direct Friedel-Crafts acylation can lead to a complex mixture of C-acylated products, O-acylated byproducts, and potential polysubstitution due to the two strongly activating hydroxyl groups.[17][18] The Fries rearrangement provides a more controlled sequence: forming the ester first and then directing the rearrangement allows for more precise control over the final product structure.

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and provides actionable solutions based on mechanistic principles.

Problem Probable Cause(s) Suggested Solution(s)
1. Low or No Product Yield 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) has been deactivated by moisture. 2. Insufficient Catalyst: Not enough catalyst was used to overcome complexation with the product.[4] 3. Substrate Degradation: Reaction conditions (especially temperature) are too harsh, leading to tar formation.[6]1. Ensure all reagents, solvents, and glassware are strictly anhydrous. Use freshly opened or purified catalyst. 2. Increase the molar equivalents of the Lewis acid catalyst (e.g., from 1.1 to 2.5 eq.). 3. Lower the reaction temperature and monitor the reaction closely by TLC or HPLC to avoid over-running.
2. Formation of an Undesired Isomer 1. Incorrect Temperature: The temperature is favoring the kinetic product when the thermodynamic one is desired, or vice versa.[2][7] 2. Incorrect Solvent Polarity: The solvent is promoting the formation of the undesired isomer.[2][6]1. For the ortho isomer, use higher temperatures (>160°C). For the para isomer, use lower temperatures (<60°C).[7] 2. Use a non-polar solvent to favor the ortho product or a polar solvent to favor the para product.[2]
3. Significant O-Acylated Byproduct (Unreacted Ester) 1. Insufficient Rearrangement: The reaction temperature or time was insufficient to drive the Fries rearrangement to completion. 2. Weak Catalyst: The chosen catalyst is not strong enough to facilitate the acyl group migration under the current conditions.1. Increase the reaction temperature or prolong the reaction time. Monitor by TLC to confirm the consumption of the ester intermediate. 2. Switch to a stronger Lewis acid (e.g., from ZnCl₂ to AlCl₃) or increase the loading of the current catalyst.
4. Formation of Di-acylated Byproducts 1. Incorrect Stoichiometry: An excess of the acylating agent was used. 2. Highly Activated Substrate: The dihydroxy-substituted ring is extremely reactive towards electrophilic substitution.[17]1. Carefully control the stoichiometry. Use a molar ratio of no more than 1:1 for the phenolic ester and the acylating agent. 2. Consider using a milder catalyst or lower temperatures to reduce the overall reactivity of the system.
5. Difficult Product Isolation / Tar Formation 1. Harsh Workup: The quenching of a large amount of Lewis acid is highly exothermic and can cause degradation. 2. Side Reactions: High temperatures can lead to polymerization or decomposition of the phenol-containing compounds.[19]1. Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of ice and concentrated HCl. This hydrolyzes the aluminum complexes in a more controlled manner. 2. Run the reaction at the lowest effective temperature and for the minimum time necessary. Consider using a milder, modern catalyst.

Section 4: Experimental Protocols

These protocols provide a starting point for laboratory execution. Safety Note: These reactions should be performed in a well-ventilated fume hood, as they involve corrosive and hazardous materials.

Protocol 1: Synthesis via Fries Rearrangement using AlCl₃

This protocol outlines the synthesis starting from 4-chlororesorcinol, proceeding through an acetate ester intermediate.

Step A: Synthesis of 4-Chloro-1,3-phenylene diacetate

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlororesorcinol (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as pyridine or triethylamine (2.2 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (2.2 eq.) dropwise, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Perform a standard aqueous workup: wash with dilute HCl, then saturated sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude diacetate ester, which can be used directly in the next step.

Step B: Fries Rearrangement

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.5 eq.).

  • Add a dry, non-polar solvent such as nitrobenzene or 1,2-dichloroethane.

  • Cool the suspension to 0°C.

  • Slowly add a solution of 4-chloro-1,3-phenylene diacetate (1.0 eq.) in the same solvent.

  • Slowly heat the reaction mixture to the desired temperature (e.g., 160-170°C for ortho-acylation) and maintain for 2-6 hours. Monitor the reaction progress by taking aliquots, quenching them in acid/ice, extracting, and analyzing by TLC or HPLC.

  • Once complete, cool the reaction mixture to room temperature and very slowly pour it onto a stirred mixture of crushed ice and concentrated hydrochloric acid. Caution: This quench is highly exothermic.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Section 5: Visualization of Troubleshooting Workflow

This diagram provides a logical decision-making process for addressing common issues during the synthesis.

TroubleshootingWorkflow Start Reaction Complete. Analyze Crude Product. CheckYield Is Yield > 70%? Start->CheckYield CheckPurity Is Desired Isomer the Major Product? CheckYield->CheckPurity Yes LowYield Problem: Low Yield CheckYield->LowYield No Success Process Successful. Proceed to Purification. CheckPurity->Success Yes WrongIsomer Problem: Poor Selectivity CheckPurity->WrongIsomer No TroubleshootYield 1. Check Catalyst Activity (Anhydrous?) 2. Increase Catalyst Stoichiometry 3. Lower Reaction Temperature LowYield->TroubleshootYield TroubleshootIsomer 1. Adjust Temperature (High for Ortho, Low for Para) 2. Change Solvent Polarity 3. Screen Different Catalysts WrongIsomer->TroubleshootIsomer TroubleshootYield->Start Rerun Experiment TroubleshootIsomer->Start Rerun Experiment

Caption: A logical workflow for troubleshooting the synthesis.

References

  • What is the Fries Rearrangement Reaction? (n.d.). BYJU'S. Retrieved from [Link]

  • FRIES REARRANGEMENT. (n.d.). Pharm D Guru. Retrieved from [Link]

  • Fries rearrangement. (2023). In Wikipedia. Retrieved from [Link]

  • Fries Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fries Rearrangement: Meaning, Mechanism, Limitations & Application. (n.d.). Testbook. Retrieved from [Link]

  • Reaction: Acylation via Friedel-Crafts. (n.d.). Saskoer.ca. In Introduction to Organic Chemistry. Retrieved from [Link]

  • McLaughlin, M., Belyk, K. M., Qian, G., Reamer, R. A., & Chen, C.-y. (2012). A General Method for the Preparation of α-Hydroxyacetophenones. The Journal of Organic Chemistry, 77(11), 5144–5148. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ng, C. H., et al. (2010). 1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1929. Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Fries Rearrangement: Definition, Example, and Mechanism. (n.d.). Chemistry Learner. Retrieved from [Link]

  • Yadav, G. D., & Joshi, S. S. (2002). A green route for the acylation of resorcinol with acetic acid. ResearchGate. Retrieved from [Link]

  • Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. (n.d.). Aakash Institute. Retrieved from [Link]

  • van der Graaff, W. N. P., et al. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology, 10(11), 3690-3701. Retrieved from [Link]

  • Jayapal, M. R., et al. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research, 2(3), 127-132. Retrieved from [Link]

  • Optimization of reaction conditions for Fries rearrangement. (n.d.). ResearchGate. Retrieved from [Link]

  • A green route for the acylation of resorcinol with acetic acid. (n.d.). Future4200. Retrieved from [Link]

  • Fries Rearrangement Mechanism. (2021). YouTube. Retrieved from [Link]

  • Problem in chalcone synthesis. (2013). ResearchGate. Retrieved from [Link]

  • Method for producing 4-alkanoyl resorcinol. (2013). Google Patents.
  • Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli. (2020). PMC - NIH. Retrieved from [Link]

  • 1-(5-chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone. (n.d.). University of St Andrews. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural elucidation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing profound insights into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(5-chloro-2,4-dihydroxyphenyl)ethanone, a substituted acetophenone with potential applications in medicinal chemistry.

This technical guide moves beyond a mere recitation of spectral data. As Senior Application Scientists, we delve into the causality behind the observed chemical shifts and coupling patterns, grounding our analysis in fundamental principles of NMR theory. Furthermore, we present a comparative analysis with structurally related acetophenone derivatives to provide a broader context for spectral interpretation.

The Structural Elucidation of this compound: A Predictive Approach

¹H NMR Spectral Analysis: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl groups, and the acetyl methyl group. The chemical shifts are influenced by the electron-donating effects of the hydroxyl groups and the electron-withdrawing nature of the acetyl and chloro substituents.

Predicted ¹H NMR Spectral Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.5 - 6.7s-
H-6~7.5 - 7.7s-
-OH (C2)~12.0 - 13.0s (broad)-
-OH (C4)~9.0 - 10.0s (broad)-
-CH₃ (acetyl)~2.5 - 2.7s-

Analysis of Predicted ¹H NMR Spectrum:

  • Aromatic Protons (H-3 and H-6): The protons on the aromatic ring are expected to appear as singlets due to the substitution pattern. The H-3 proton, situated between two electron-donating hydroxyl groups, will be shielded and thus resonate at a lower chemical shift (upfield) compared to the H-6 proton. The H-6 proton is ortho to the electron-withdrawing acetyl group and will experience deshielding, causing it to appear at a higher chemical shift (downfield).

  • Hydroxyl Protons (-OH): The two hydroxyl protons will appear as broad singlets. The hydroxyl group at C2 is capable of forming a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group. This interaction significantly deshields the proton, leading to a predicted chemical shift in the range of 12.0-13.0 ppm. The hydroxyl proton at C4 will have a chemical shift more typical for a phenolic proton. The broadness of these signals is due to chemical exchange with the solvent.

  • Acetyl Protons (-CH₃): The three protons of the methyl group in the acetyl moiety will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is in the expected region for a methyl ketone.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic environment, with electronegative substituents and sp² hybridization generally causing a downfield shift.

Predicted ¹³C NMR Spectral Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~200 - 205
C-1~110 - 115
C-2~160 - 165
C-3~105 - 110
C-4~155 - 160
C-5~115 - 120
C-6~130 - 135
-CH₃~25 - 30

Analysis of Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is highly deshielded and will appear at the lowest field, typically in the 200-205 ppm region.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the hydroxyl groups (C-2 and C-4) will be significantly deshielded due to the electronegativity of the oxygen atoms. The C-5 carbon, bonded to the chlorine atom, will also be deshielded. In contrast, the carbons ortho and para to the hydroxyl groups (C-1, C-3, and C-6) will be shielded to varying degrees.

  • Methyl Carbon (-CH₃): The methyl carbon of the acetyl group will resonate at a characteristic upfield position.

Comparative Spectral Analysis with Structurally Related Compounds

To enhance the confidence in our spectral predictions and to illustrate the impact of substituent changes, we will compare the predicted data for this compound with the experimental data of 2,4-dihydroxyacetophenone and 2-chloro-3',4'-dihydroxyacetophenone.

Table of Comparative ¹H NMR Data (in DMSO-d₆, δ ppm):

CompoundH-3H-5H-6-CH₃Reference
This compound (Predicted) ~6.6-~7.6~2.6-
2,4-Dihydroxyacetophenone6.23-6.35 (m)6.23-6.35 (m)7.55 (d)2.55[1]
2-Chloro-3',4'-dihydroxyacetophenone-7.36-7.40 (m)6.85 (d)4.99 (s, -CH₂Cl)[2]

Table of Comparative ¹³C NMR Data (in DMSO-d₆, δ ppm):

CompoundC-1C-2C-3C-4C-5C-6C=O-CH₃Reference
This compound (Predicted) ~112~162~107~157~117~132~202~27-
2,4-Dihydroxyacetophenone111.3162.2102.9161.6107.6131.1170.514.3[1]

Key Comparative Insights:

  • The introduction of a chlorine atom at the C-5 position in this compound is expected to cause a downfield shift of the H-6 proton signal compared to 2,4-dihydroxyacetophenone due to its electron-withdrawing inductive effect.

  • The ¹³C chemical shifts are also predictably affected. The C-5 carbon in the chloro-substituted compound will be deshielded compared to the corresponding position in 2,4-dihydroxyacetophenone.

Experimental Protocols

For researchers aiming to acquire their own spectral data for this compound or related compounds, the following general NMR experimental protocol is recommended.

Step-by-Step NMR Sample Preparation and Data Acquisition:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 14 ppm).

    • Use a standard single-pulse experiment (e.g., 'zg30').

    • Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Data Acquisition:

    • Set the appropriate spectral width (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain a spectrum with singlets for each carbon.

    • Set a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Apply a Fourier transform, phase, and reference the spectrum.

Visualizing Molecular Structure and NMR Assignments

To visually represent the molecular structure and the predicted NMR assignments, the following diagrams are provided.

Figure 1: Molecular structure of this compound with atom numbering.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim tune_match Tune & Match Probe lock_shim->tune_match acquire Acquire FID tune_match->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Referencing phase->reference integrate Integration (¹H) reference->integrate analysis Spectral Analysis reference->analysis

Figure 2: General workflow for NMR spectral analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR spectral analysis of this compound. By grounding our predictions in the fundamental principles of NMR spectroscopy and drawing comparisons with structurally similar molecules, we have constructed a robust framework for the structural elucidation of this compound. The detailed experimental protocols and visual aids further equip researchers with the necessary tools to confidently approach the spectral analysis of this and other related acetophenone derivatives. The principles and comparative logic outlined herein serve as a valuable resource for professionals in drug development and chemical research, fostering a deeper understanding of NMR spectral interpretation.

References

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A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Mass spectrometry stands as a pivotal technique in this endeavor, offering profound insights into molecular weight and structural features through the analysis of fragmentation patterns. This guide provides an in-depth, experience-driven approach to interpreting the mass spectrum of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone, a substituted acetophenone with potential applications in medicinal chemistry.

Our discussion will venture beyond a mere cataloging of potential fragments. We will explore the causal factors dictating the fragmentation pathways of this molecule, grounded in the established principles of mass spectrometry. This guide will also draw comparisons with structurally related compounds to highlight how subtle molecular changes can manifest as significant differences in their respective mass spectra, thereby reinforcing the diagnostic power of this analytical technique.

Predicted Mass Spectrum and Core Fragmentation Pathways

The mass spectrum of this compound is predicted to be characterized by several key fragmentation processes, primarily driven by the presence of the aromatic ketone, hydroxyl, and chloro functional groups. Understanding these pathways is crucial for accurate spectral interpretation.

Molecular Ion Peak and Isotopic Distribution

The molecular formula for this compound is C₈H₇ClO₃, yielding a molecular weight of approximately 186.59 g/mol .[1][2] A key feature to anticipate in the mass spectrum is the isotopic signature of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This will result in a characteristic M+ and M+2 molecular ion peak cluster, with the M+2 peak having roughly one-third the intensity of the M+ peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Alpha Cleavage: A Dominant Fragmentation for Ketones

A primary and highly characteristic fragmentation pathway for ketones is alpha cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom.[3][4][5] For this compound, two alpha cleavage events are possible:

  • Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group results in the loss of a methyl radical (mass = 15 Da). This is often a highly favorable fragmentation, leading to the formation of a stable acylium ion. The resulting fragment would have a mass-to-charge ratio (m/z) of 171 (for the ³⁵Cl isotope).

  • Loss of the Substituted Phenyl Ring: While less common for aromatic ketones due to the stability of the aromatic ring, cleavage of the bond between the carbonyl carbon and the phenyl ring is also a possibility. This would result in the formation of a CH₃CO⁺ ion (m/z 43) and a chloro-dihydroxyphenyl radical. The peak at m/z 43 is a common indicator of an acetyl group.

The following diagram illustrates the primary alpha cleavage pathway:

G compound [C₈H₇ClO₃]⁺˙ m/z 186/188 fragment1 [C₇H₄ClO₃]⁺ m/z 171/173 compound->fragment1 -•CH₃ radical •CH₃ G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_interpretation Data Interpretation A Dissolve Compound in Methanol/Acetonitrile B Direct Infusion into ESI Source A->B C Optimize Ionization Parameters B->C D Acquire Full Scan Mass Spectrum C->D E Perform MS/MS on Molecular Ion D->E F Identify Molecular Ion & Isotopic Pattern E->F G Analyze Fragmentation Patterns F->G H Compare with Predicted Spectra & Analogs G->H

Caption: Experimental workflow for mass spectral analysis.

Conclusion

The interpretation of the mass spectrum of this compound is a systematic process that relies on a solid understanding of fundamental fragmentation mechanisms and a comparative approach. By anticipating the characteristic isotopic signature of chlorine, the dominant alpha cleavage of the ketone, and the potential fragmentation of the substituted phenyl ring, researchers can confidently elucidate the structure of this compound. This guide provides a framework for not only interpreting the mass spectrum of this specific molecule but also for approaching the structural characterization of other novel compounds with scientific rigor and confidence.

References

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • ChemHelp ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2,4'-Dihydroxyacetophenone (FDB000831). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]

  • NIST. (n.d.). 5-Fluoro-2-hydroxyacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • ChemEd. (2022, June 19). McLafferty Rearrangement [Video]. YouTube. Retrieved from [Link]

  • Du, T., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(13), 2953. Retrieved from [Link]

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  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. Retrieved from [Link]

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  • ResearchGate. (n.d.). Rearrangement by intermediate ion/neutral complexes during the McLaffertyfragmentation of unsaturated ketones. Retrieved from [Link]

  • StudySmarter. (n.d.). Alpha cleavage. Retrieved from [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Substituted Phenylethanones

In the landscape of pharmaceutical synthesis and materials science, substituted phenylethanones are crucial intermediates. 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone (CDPE), with its unique arrangement of hydroxyl, chloro, and acetyl functional groups on an aromatic scaffold, presents a distinct analytical challenge. Its chemical reactivity, potential for hydrogen bonding, and electronic properties are all encoded in its molecular structure. Unambiguous confirmation of this structure is not merely a procedural step; it is the foundation upon which all subsequent research and development rests.

This guide provides an in-depth exploration of Fourier-transform infrared (FTIR) spectroscopy as the primary tool for the rapid identification and functional group analysis of CDPE. Moving beyond a simple data sheet, we will dissect the causality behind the experimental protocol, interpret the resulting spectrum with expert insight, and critically compare the capabilities of FTIR with those of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Our objective is to equip the practicing scientist with a logical framework for selecting the most effective analytical tools for comprehensive characterization.

Primary Analysis via Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an indispensable technique in organic chemistry, serving as a rapid, non-destructive method for identifying the functional groups within a molecule.[1][2] The principle lies in the interaction of infrared radiation with a molecule, causing its bonds to vibrate at specific, quantized frequencies. By measuring the absorption of IR radiation, we can generate a unique spectral "fingerprint" that reveals the presence of key structural motifs.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum of CDPE (KBr Pellet Method)

The potassium bromide (KBr) pellet technique is a gold standard for obtaining high-quality FTIR spectra of solid samples. The causality behind this choice is rooted in the need to minimize scattering of the IR beam and to create a homogenous, non-absorbing matrix for the analyte. KBr is ideal as it is transparent to IR radiation in the typical analysis range (4000–400 cm⁻¹).

Step-by-Step Methodology:

  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of high-purity CDPE into a fine powder using an agate mortar and pestle. This step is critical to reduce particle size below the wavelength of the IR radiation, thereby minimizing scattering effects (Christiansen effect).

    • Add approximately 100-200 mg of spectroscopic grade, desiccated KBr powder. The high sample-to-matrix ratio ensures that intermolecular interactions between CDPE molecules are minimized, leading to sharper, more defined absorption bands.

    • Thoroughly mix the CDPE and KBr by grinding for another 1-2 minutes until the mixture is a homogenous, fine powder.

  • Pellet Formation:

    • Transfer a small amount of the mixture into a pellet-forming die.

    • Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2-3 minutes. The pressure causes the KBr to flow and fuse, trapping the CDPE analyte in a solid, glass-like matrix. A successful pellet will be thin and transparent.

  • Spectral Acquisition:

    • Carefully place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment. This essential self-validating step accounts for atmospheric CO₂ and water vapor, ensuring these signals are subtracted from the final sample spectrum.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio. The spectral resolution should be set to 4 cm⁻¹.

FTIR Analysis Workflow

The following diagram outlines the logical flow of the FTIR experimental procedure.

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start_end start_end process process decision decision output output Grind_Sample Grind 1-2 mg CDPE Add_KBr Add 100-200 mg KBr Grind_Sample->Add_KBr Mix Homogenize Mixture Add_KBr->Mix Press_Die Press Die (7-10 Tons) Mix->Press_Die Check_Pellet Pellet Transparent? Press_Die->Check_Pellet Good_Pellet Proceed Check_Pellet->Good_Pellet Yes Bad_Pellet Re-press or Re-mix Check_Pellet->Bad_Pellet No Run_BG Acquire Background (Atmosphere) Good_Pellet->Run_BG Bad_Pellet->Mix Run_Sample Acquire Sample Spectrum (16-32 Scans) Run_BG->Run_Sample Process_Spectrum Baseline & Background Correction Run_Sample->Process_Spectrum Final_Spectrum Final FTIR Spectrum Process_Spectrum->Final_Spectrum

Caption: Workflow for FTIR analysis of solid CDPE using the KBr pellet method.

Spectral Interpretation: Decoding the Structure of CDPE

The FTIR spectrum of CDPE is rich with information. The presence of two hydroxyl groups is expected to produce a very prominent, broad absorption band due to extensive intermolecular and potentially intramolecular hydrogen bonding.[3][4] The conjugated ketone and various aromatic vibrations provide a unique fingerprint.

Table 1: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale and Structural Insight
3500 - 3200Strong, BroadO-H Stretching (Phenolic)The broadness is a hallmark of hydrogen bonding, confirming the presence of the hydroxyl groups.[3][4][5] The presence of two -OH groups enhances this feature.
3100 - 3000Medium, SharpAromatic C-H StretchingCharacteristic of sp² hybridized C-H bonds on the benzene ring.[6]
~2925WeakAliphatic C-H Stretching (Methyl)Corresponds to the C-H bonds of the acetyl methyl group.
~1650Strong, SharpC=O Stretching (Aryl Ketone)The position is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.[6][7] It is further lowered by intramolecular hydrogen bonding with the ortho -OH group.
1600 - 1450Medium-StrongAromatic C=C Ring StretchingTypically appears as a set of sharp bands, confirming the presence of the benzene ring.[3][6]
~1360MediumC-H Bending (Methyl)Symmetric bending (umbrella mode) of the methyl group.
~1250StrongC-O Stretching (Phenolic)The strong intensity and position are characteristic of an aryl C-O bond, distinguishing it from an aliphatic C-O bond.[3]
~850 - 750Medium-StrongAromatic C-H Out-of-Plane BendingThe specific pattern of these bands in the fingerprint region is highly diagnostic of the 1,2,4,5-tetrasubstitution pattern on the benzene ring.
~700MediumC-Cl StretchingThe carbon-chlorine stretch is often found in the fingerprint region and can be difficult to assign definitively without comparative spectra.

Comparative Analysis with Alternative Spectroscopic Techniques

While FTIR provides excellent functional group information, it does not reveal the complete molecular architecture. For unambiguous structure elucidation, a multi-technique approach is essential.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the connectivity and chemical environment of atoms, primarily ¹H and ¹³C.[1]

  • ¹H NMR: For CDPE, one would expect to see distinct signals for the two non-equivalent aromatic protons, two signals for the hydroxyl protons (which may be broad), and a sharp singlet for the three methyl protons. The chemical shifts and splitting patterns would confirm the substitution pattern on the aromatic ring.[10][11]

  • ¹³C NMR: A ¹³C NMR spectrum would show eight distinct signals, corresponding to each unique carbon atom in the molecule: one for the carbonyl carbon (~190-200 ppm), six for the aromatic carbons (with shifts influenced by the substituents), and one for the methyl carbon (~25-30 ppm).[12]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight and valuable structural clues from fragmentation patterns.[2]

  • Molecular Ion Peak: For CDPE (C₈H₇ClO₃, Molecular Weight: 186.59 g/mol ), MS would show a molecular ion (M⁺) peak at m/z 186. Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak would appear at m/z 188 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.[13]

  • Fragmentation: Common fragmentation pathways for halogenated phenols and acetophenones include the loss of a chlorine atom, a methyl radical (•CH₃), or a molecule of carbon monoxide (CO), leading to predictable daughter ions that further support the proposed structure.[14][15]

Head-to-Head Comparison: FTIR vs. NMR vs. MS

The choice of analytical technique is driven by the specific question being asked. The following table compares these three cornerstone techniques in the context of characterizing CDPE.

Table 2: Comparison of Key Analytical Techniques for CDPE Characterization

FeatureFTIR SpectroscopyNMR SpectroscopyMass Spectrometry
Primary Information Functional groups present (OH, C=O, C-Cl)Atomic connectivity & chemical environment (C-H framework)Molecular weight & elemental formula; fragmentation patterns
Sample Requirement ~1-2 mg (Solid or Liquid)~5-10 mg (Solution)<1 mg (Solid, Liquid, or Gas)
Analysis Time Fast (< 5 minutes)Moderate to Slow (15 mins - several hours)Fast (< 10 minutes)
Cost (Instrument) LowHighMedium to High
Strengths Rapid, non-destructive, excellent for functional group identification, low cost.[1]Provides unambiguous structural elucidation and stereochemistry.High sensitivity, provides exact molecular weight (HRMS), confirms elemental composition.[2]
Limitations Provides no information on molecular connectivity or size; difficult for complex mixtures.Lower sensitivity, requires soluble samples in deuterated solvents, expensive.Destructive technique, can be difficult to interpret fragmentation, isomers may not be distinguishable without chromatography.
Logical Framework for Technique Selection

This decision tree illustrates a logical approach to utilizing these techniques for complete characterization.

Technique_Selection question question technique technique result result conclusion conclusion q1 Initial Question: What functional groups are present? ftir Perform FTIR Spectroscopy q1->ftir r1 Result: Spectrum shows OH, C=O, Aromatic C=C, C-Cl bands ftir->r1 q2 Follow-up Question: What is the precise atomic connectivity? r1->q2 nmr Perform ¹H and ¹³C NMR q2->nmr r2 Result: Confirms substitution pattern, C-H framework, and number of unique carbons nmr->r2 q3 Final Confirmation: What is the molecular weight & formula? r2->q3 ms Perform Mass Spectrometry (HRMS) q3->ms r3 Result: Confirms MW = 186.59 Shows M+2 peak for Chlorine Provides C₈H₇ClO₃ formula ms->r3 conc Unambiguous Structure Confirmed r3->conc

Caption: A decision-making workflow for the comprehensive characterization of a novel compound like CDPE.

Conclusion

The characterization of this compound is a paradigmatic example of modern organic analysis. FTIR spectroscopy serves as the ideal first-pass technique, offering rapid and definitive confirmation of the key functional groups with minimal sample preparation and cost. However, for the rigorous demands of drug development and materials science, relying on a single technique is insufficient. True analytical trustworthiness is achieved through the synergistic application of multiple spectroscopic methods. While FTIR identifies the building blocks, NMR meticulously assembles them into a coherent structure, and Mass Spectrometry weighs the final product to confirm its identity and formula. By understanding the strengths and limitations of each technique, the research scientist can confidently and efficiently elucidate and validate the structure of any novel chemical entity.

References

  • Journal of the Chemical Society D: Chemical Communications. (1969).
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A Comparative Guide to the Synthesis of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the primary synthetic routes to 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone, a key intermediate in pharmaceutical research. We will delve into the mechanistic intricacies, practical execution, and relative merits of the Fries Rearrangement, Friedel-Crafts Acylation, and the Houben-Hoesch reaction. This document is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic strategies.

Introduction: The Significance of this compound

This compound, a substituted hydroxyacetophenone, serves as a crucial building block in the synthesis of various biologically active molecules. Its structural features, including the chloro and dihydroxy functionalities on the phenyl ring, make it a versatile precursor for the development of novel therapeutic agents. The efficient and selective synthesis of this intermediate is therefore of paramount importance. This guide will explore and compare the three most pertinent classical methods for its preparation.

Mechanistic Overview and Strategic Considerations

The synthesis of this compound from the readily available starting material, 4-chlororesorcinol, can be approached through three primary electrophilic aromatic substitution pathways. The choice between these methods hinges on factors such as regioselectivity, reaction conditions, catalyst compatibility, and overall yield.

Fries Rearrangement

The Fries rearrangement is a Lewis acid-catalyzed intramolecular acylation of a phenolic ester to a hydroxyaryl ketone.[1][2] This reaction is ortho and para selective, with the product distribution being influenced by reaction conditions such as temperature and solvent polarity.[1] For the synthesis of this compound, the likely precursor would be 4-chlororesorcinol diacetate.

  • Mechanism: The reaction is initiated by the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester, facilitating the formation of an acylium ion intermediate.[1][3] This electrophile then attacks the electron-rich aromatic ring. Lower temperatures and polar solvents tend to favor the para-product, while higher temperatures and non-polar solvents favor the ortho-product.[1][2]

Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of 4-chlororesorcinol with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst is another viable route.[4] This intermolecular reaction is a cornerstone of aromatic ketone synthesis.[5]

  • Mechanism: The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic aromatic ring of 4-chlororesorcinol. The electron-donating hydroxyl groups of the resorcinol ring strongly activate it towards electrophilic substitution.

Houben-Hoesch Reaction

The Houben-Hoesch reaction offers an alternative pathway using a nitrile (acetonitrile in this case) and a Lewis acid catalyst, typically in the presence of dry HCl gas.[1][6] This method is particularly well-suited for the acylation of electron-rich phenols and polyhydroxy phenols.[1][7]

  • Mechanism: The nitrile reacts with the Lewis acid and HCl to form a reactive electrophilic species, likely an iminium salt. This electrophile then attacks the aromatic ring of 4-chlororesorcinol. Subsequent hydrolysis of the resulting ketimine intermediate yields the desired aryl ketone.[6]

Comparative Analysis of Synthesis Methods

The selection of an optimal synthetic route requires a careful evaluation of several key parameters. The following table summarizes the anticipated advantages and disadvantages of each method for the synthesis of this compound.

MethodStarting MaterialsCatalystKey AdvantagesKey Disadvantages
Fries Rearrangement 4-Chlororesorcinol diacetateLewis acids (e.g., AlCl₃, BF₃)Intramolecular nature can lead to high regioselectivity under optimized conditions.Requires a pre-formed ester; can be sensitive to steric hindrance.[2]
Friedel-Crafts Acylation 4-Chlororesorcinol, Acetyl chloride/Acetic anhydrideLewis acids (e.g., AlCl₃, FeCl₃)Direct and often high-yielding reaction.[5]Can lead to polyacylation with highly activated substrates; catalyst can complex with hydroxyl groups.
Houben-Hoesch Reaction 4-Chlororesorcinol, AcetonitrileLewis acids (e.g., ZnCl₂, AlCl₃) + HClGood for polyhydroxy phenols; can avoid issues seen with Friedel-Crafts acylation.[1][7]The mechanism can be complex and not fully understood; requires handling of HCl gas.[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound via the three discussed methods. These protocols are based on established procedures for similar compounds and have been adapted for the specific target molecule.

Protocol 1: Fries Rearrangement of 4-Chlororesorcinol Diacetate

This two-step process first involves the acetylation of 4-chlororesorcinol, followed by the Lewis acid-catalyzed rearrangement.

Step 1: Synthesis of 4-Chlororesorcinol Diacetate

  • To a stirred solution of 4-chlororesorcinol (1.44 g, 10 mmol) in pyridine (10 mL) at 0 °C, slowly add acetic anhydride (2.25 g, 22 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-chlororesorcinol diacetate.

Step 2: Fries Rearrangement

  • To a stirred suspension of anhydrous aluminum chloride (2.67 g, 20 mmol) in nitrobenzene (10 mL) at 0 °C, add 4-chlororesorcinol diacetate (2.28 g, 10 mmol).

  • Slowly warm the mixture to 60 °C and maintain for 3 hours.

  • Cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice (50 g) and concentrated HCl (10 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Protocol 2: Friedel-Crafts Acylation of 4-Chlororesorcinol

This protocol describes the direct acylation of 4-chlororesorcinol using acetyl chloride.

  • To a stirred suspension of anhydrous aluminum chloride (2.93 g, 22 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add acetyl chloride (0.83 g, 10.5 mmol) dropwise.

  • After stirring for 15 minutes, add a solution of 4-chlororesorcinol (1.44 g, 10 mmol) in anhydrous dichloromethane (10 mL) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 16 hours.

  • Carefully pour the reaction mixture onto crushed ice (50 g) with concentrated HCl (10 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography (silica gel, ethyl acetate-hexane gradient) to yield this compound.

Protocol 3: Houben-Hoesch Reaction of 4-Chlororesorcinol

This method utilizes acetonitrile as the acylating agent in the presence of a Lewis acid and HCl gas.

  • Suspend 4-chlororesorcinol (1.44 g, 10 mmol) and anhydrous zinc chloride (2.73 g, 20 mmol) in anhydrous diethyl ether (30 mL).

  • Cool the mixture to 0 °C in an ice bath and add acetonitrile (0.41 g, 10 mmol).

  • Bubble dry HCl gas through the stirred suspension for 2 hours, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stand at room temperature overnight.

  • Decant the ether and wash the solid residue with fresh anhydrous ether.

  • Hydrolyze the resulting ketimine salt by heating with water (20 mL) at 60 °C for 1 hour.

  • Cool the mixture and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water (20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualization of Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each synthetic method.

Fries_Rearrangement_Workflow cluster_start Starting Materials cluster_acetylation Acetylation cluster_rearrangement Fries Rearrangement cluster_purification Purification cluster_product Final Product start_mat 4-Chlororesorcinol Acetic Anhydride Pyridine acetylation React at 0°C to RT (4 hours) start_mat->acetylation Step 1 workup1 Aqueous Workup & Extraction acetylation->workup1 rearrangement React with AlCl₃ in Nitrobenzene at 60°C (3 hours) workup1->rearrangement Step 2 workup2 Acidic Workup & Extraction rearrangement->workup2 purification Column Chromatography workup2->purification product This compound purification->product

Caption: Workflow for the Fries Rearrangement synthesis.

Friedel_Crafts_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start_mat 4-Chlororesorcinol Acetyl Chloride AlCl₃ Dichloromethane reaction React at 0°C to RT (16 hours) start_mat->reaction workup Acidic Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product Houben_Hoesch_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_hydrolysis Hydrolysis cluster_purification Purification cluster_product Final Product start_mat 4-Chlororesorcinol Acetonitrile ZnCl₂ Dry HCl gas Diethyl Ether reaction React at 0°C with HCl gas (2 hours), then RT overnight start_mat->reaction hydrolysis Hydrolyze Ketimine Salt with Water at 60°C (1 hour) reaction->hydrolysis workup Aqueous Workup & Extraction hydrolysis->workup purification Recrystallization or Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the Houben-Hoesch Reaction synthesis.

Physicochemical and Spectral Data for this compound

Successful synthesis of the target compound should be confirmed by comparing its physicochemical and spectral data with established values.

PropertyValue
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Appearance Solid
Storage Sealed in dry, 2-8°C [8]

Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the hydroxyl protons, and the methyl protons of the acetyl group. The exact chemical shifts and coupling constants will depend on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the methyl carbon.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the hydroxyl (O-H) stretching, the carbonyl (C=O) stretching, and aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Conclusion and Recommendations

Each of the discussed synthetic methods presents a viable route to this compound, with its own set of advantages and challenges.

  • The Fries Rearrangement offers the potential for high regioselectivity but involves a two-step process.

  • Friedel-Crafts Acylation is a direct and powerful method, though it may require careful control to avoid side reactions due to the activated nature of the substrate.

  • The Houben-Hoesch Reaction is particularly suitable for polyhydroxy phenols and can be a good alternative if other methods prove problematic.

The choice of the most appropriate method will depend on the specific requirements of the synthesis, including the desired scale, available reagents and equipment, and the importance of regiochemical control. It is recommended that small-scale trial reactions be conducted to optimize the conditions for the chosen method to achieve the best possible yield and purity of this compound.

References

  • B. N. College, Bhagalpur. (2020, May 14). HOUBEN–HOESCH REACTION. [Link]

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A Comparative Guide to the Biological Activity of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone and Other Dihydroxyacetophenones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of Dihydroxyacetophenones

Dihydroxyacetophenones, a class of phenolic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Their basic structure, featuring a dihydroxylated phenyl ring attached to an acetyl group, serves as a versatile scaffold for the development of novel therapeutic agents. These compounds and their derivatives have demonstrated a wide array of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3]

This guide provides a comparative analysis of the biological activity of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone against other notable dihydroxyacetophenones. While direct experimental data on the biological activities of this compound is limited in publicly available literature, this document will extrapolate its potential activities based on established structure-activity relationships of halogenated phenolic compounds and the known bioactivities of its parent and isomeric structures. By presenting a framework for comparison and detailed experimental protocols, this guide aims to empower researchers to further investigate and unlock the therapeutic potential of this intriguing molecule.

Structural Overview: The Key Players

The biological activity of dihydroxyacetophenones is intrinsically linked to the substitution pattern of the hydroxyl groups and other moieties on the phenyl ring. Here, we introduce the main compounds of interest:

  • This compound: The primary subject of this guide, featuring a chlorine atom at the C5 position of the 2,4-dihydroxyacetophenone (also known as resacetophenone) scaffold.

  • 2,4-Dihydroxyacetophenone (Resacetophenone): A widely studied dihydroxyacetophenone isomer, serving as a foundational structure for comparison.

  • 2,5-Dihydroxyacetophenone: An isomer with hydroxyl groups at positions 2 and 5.

  • 3,4-Dihydroxyacetophenone: Another key isomer with hydroxyl groups at the 3 and 4 positions.

Comparative Biological Activities: An Evidence-Based Overview

This section delves into the known biological activities of dihydroxyacetophenones, providing a basis for understanding the potential of this compound.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

Phenolic compounds are renowned for their antioxidant properties, primarily attributed to their ability to donate a hydrogen atom to neutralize free radicals.[4] The antioxidant capacity of dihydroxyacetophenones is influenced by the position of the hydroxyl groups.

Mechanism of Action: The antioxidant activity of phenolic compounds is primarily mediated through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms. These processes generate a relatively stable phenoxyl radical, which can interrupt radical chain reactions.[5]

Caption: General mechanism of phenolic antioxidant activity.

Comparative Data:

Table 1: Antioxidant Activity of Dihydroxyacetophenone Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
2,4-dihydroxyacetophenone analogueDPPHPotent radical scavenger[6]
Chloro-substituted hydroxychalconesDPPHCompound 1a exhibited good antioxidant potential[7]

The Influence of Chlorination: The introduction of a chlorine atom, an electron-withdrawing group, onto the phenolic ring can modulate the antioxidant activity. The effect is position-dependent and can either enhance or diminish the radical scavenging capacity by altering the bond dissociation enthalpy of the hydroxyl groups.[8] Further experimental validation is required to determine the precise impact of the C5-chloro substitution on the antioxidant potential of 2,4-dihydroxyacetophenone.

Anti-inflammatory Activity: Taming the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Dihydroxyacetophenones have demonstrated promising anti-inflammatory effects.[2]

Mechanism of Action: A key mechanism underlying the anti-inflammatory effects of many phenolic compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] This pathway plays a central role in regulating the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2, which are involved in the production of inflammatory mediators like nitric oxide (NO).[10][11]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation NFkB_complex NF-κB Complex (p50/p65/IκB) IkB->NFkB_complex p50 p50 p50->NFkB_complex p65 p65 p65->NFkB_complex p50_p65_nuc p50/p65 NFkB_complex->p50_p65_nuc Translocation DNA DNA p50_p65_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activation Dihydroxyacetophenones Dihydroxyacetophenones Dihydroxyacetophenones->IKK Inhibition

Caption: Simplified NF-κB signaling pathway and the inhibitory role of dihydroxyacetophenones.

Comparative Data:

Studies have shown that various dihydroxyacetophenone derivatives can inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation.[12]

Table 2: Anti-inflammatory Activity of Dihydroxyacetophenone-Related Compounds

Compound/ExtractModelEffectReference
Flavonoids (related to dihydroxyacetophenones)Carrageenan-induced air pouch inflammationAttenuated inflammatory cell infiltration and decreased NO, TNF-α, IL-1β, and IL-6[2]
Polyoxygenated chalconesInhibition of human 5-lipoxygenaseSignificant inhibition[13]

The Influence of Chlorination: Halogenation can significantly impact the anti-inflammatory activity of phenolic compounds. The position and nature of the halogen atom can influence the molecule's ability to interact with biological targets.[8] It is plausible that the chloro group in this compound could enhance its anti-inflammatory potential, but this requires experimental verification.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Dihydroxyacetophenones and their derivatives have shown promising activity against a range of bacteria and fungi.[1][14]

Mechanism of Action: The antimicrobial mechanism of phenolic compounds often involves disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular components. They can also interfere with essential cellular processes like enzyme activity and DNA replication.

Comparative Data:

Studies on halogenated dihydroxyacetophenone derivatives have highlighted their potent antimicrobial effects. For instance, brominated dihydroxyacetophenone derivatives have demonstrated powerful antibacterial activity against drug-resistant Gram-negative bacteria.[1][6][12]

Table 3: Antimicrobial Activity of Halogenated Dihydroxyacetophenone Derivatives

Compound/DerivativeTarget OrganismActivityReference
Brominated dihydroxyacetophenone derivativesPseudomonas aeruginosa (drug-resistant)Powerful antibacterial activity[1][6][12]
Substituted acetophenonesVarious phytopathogenic fungiSignificant antifungal activity

The Influence of Chlorination: The presence of a halogen atom is often associated with enhanced antimicrobial activity. The lipophilicity conferred by the chlorine atom may facilitate the compound's passage through the microbial cell membrane, leading to increased efficacy.[8] Therefore, this compound is a promising candidate for antimicrobial and antifungal screening.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents is a cornerstone of modern drug discovery. Dihydroxyacetophenone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1]

Mechanism of Action: The anticancer activity of these compounds can be mediated through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell survival and proliferation.[2]

Apoptosis_Induction Dihydroxyacetophenone Dihydroxyacetophenone Cancer_Cell Cancer_Cell Dihydroxyacetophenone->Cancer_Cell Induces stress Mitochondria Mitochondria Cancer_Cell->Mitochondria Intrinsic Pathway Caspase_Activation Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified overview of apoptosis induction by dihydroxyacetophenones.

Comparative Data:

Brominated derivatives of dihydroxyacetophenone have shown significant antitumor activity.[1][6][12]

Table 4: Anticancer Activity of Halogenated Dihydroxyacetophenone Derivatives

Compound/DerivativeCell LineActivityReference
Brominated dihydroxyacetophenone derivativesHeLaSignificant antitumoral activity[1][6][12]

The Influence of Chlorination: As with other biological activities, the addition of a chlorine atom can influence the cytotoxic potential of a molecule. The electronic and steric properties of the chlorine atom can affect how the compound interacts with its biological targets within cancer cells.[8] Experimental evaluation of this compound against a panel of cancer cell lines is warranted to determine its anticancer efficacy.

Experimental Protocols: A Guide for In Vitro Evaluation

To facilitate the direct comparison of this compound with other dihydroxyacetophenones, this section provides detailed, step-by-step protocols for key in vitro assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating antioxidant activity. DPPH is a stable free radical that exhibits a deep purple color with maximum absorbance at around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow and a decrease in absorbance.

Caption: Workflow of the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.

    • Add the DPPH solution to each well.

    • Include a control group containing the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[12]

NO_Assay_Workflow A Seed RAW 264.7 cells in a 96-well plate B Pre-treat with test compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess reagent E->F G Measure absorbance at ~540 nm F->G H Calculate % NO inhibition G->H

Caption: Workflow of the nitric oxide inhibition assay.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compound for a specified pre-incubation period (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL), except for the negative control group.

    • Include a positive control group treated with a known inhibitor of NO production.

    • Incubate the plate for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant from each well.

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at approximately 540 nm.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Anticancer Activity: MTT Cytotoxicity Assay

Principle: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

Caption: Workflow of the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound.

    • Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance at approximately 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently scarce, the existing body of literature on related dihydroxyacetophenones and halogenated phenolic compounds provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 2,4-dihydroxyacetophenone scaffold suggests inherent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The addition of a chlorine atom at the C5 position is likely to modulate these activities, potentially enhancing its potency.

This guide has provided a comprehensive, albeit partially theoretical, comparison and has equipped researchers with the necessary experimental protocols to embark on a thorough investigation of this compound. Future research should focus on the systematic in vitro and in vivo evaluation of this compound to elucidate its full pharmacological profile and to validate the structure-activity relationships proposed herein. Such studies will be instrumental in determining its potential for development into a novel drug for the treatment of a range of human diseases.

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A Senior Application Scientist's Guide to the Structural Characterization of Novel 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone Scaffold

In the landscape of medicinal chemistry, the this compound scaffold, a substituted dihydroxyacetophenone, represents a highly versatile building block.[1][2] Its phenolic and ketone moieties serve as reactive handles for the synthesis of a diverse array of more complex molecules, including chromones, pyrrolidinones, and other heterocyclic systems with demonstrated biological potential, such as antioxidant and anticancer activities.[1][3][4]

The journey from a promising synthetic route to a viable drug candidate is paved with rigorous analytical validation. Unambiguous structural characterization is not merely a procedural step; it is the bedrock upon which all subsequent biological, toxicological, and structure-activity relationship (SAR) studies are built.[5][6] An error in structural assignment can lead to the misinterpretation of data, wasted resources, and the potential abandonment of a valuable lead compound.

This guide provides a comparative analysis of the essential spectroscopic and spectrometric techniques required to definitively elucidate the structure of novel derivatives of this scaffold. We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how a multi-faceted analytical approach provides a self-validating system for structural confirmation.

The Core Principle: A Multi-Technique, Synergistic Approach

No single analytical technique can provide a complete structural picture of a novel molecule. Each method offers a unique and complementary piece of the puzzle. The strength of a structural elucidation workflow lies in the integration of data from multiple orthogonal techniques, where the results from one method corroborate the findings of another. For a typical novel derivative, the gold-standard workflow involves a synergistic combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and, when possible, Single-Crystal X-ray Crystallography.

To illustrate these principles, we will use a hypothetical novel derivative throughout this guide: Compound A: 1-(5-Chloro-2,4-dihydroxyphenyl)-2-(piperidin-1-yl)ethanone .

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization Core cluster_confirmation Final Structure Validation Synthesis Synthesis of Compound A Purification Chromatography (Purity >98%) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Analysis MS Mass Spectrometry (HRMS) Purification->MS Primary Analysis FTIR FT-IR Spectroscopy Purification->FTIR Primary Analysis XRAY X-ray Crystallography (If crystalizable) Purification->XRAY Definitive Confirmation (when possible) Confirmation Synergistic Data Integration & Final Structure Assignment NMR->Confirmation MS->Confirmation FTIR->Confirmation XRAY->Confirmation

Caption: Overall workflow for novel compound characterization.

Comparative Analysis of Key Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

Principle and Purpose: NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[7] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For phenolic compounds, it is crucial for assigning aromatic protons and observing the labile hydroxyl protons.[8][9][10]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of Compound A and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Solvent Choice Causality: DMSO-d₆ is selected over chloroform (CDCl₃) for several key reasons. First, its polarity effectively dissolves the dihydroxyphenyl moiety. Second, it is a hydrogen bond acceptor, which slows the chemical exchange of the acidic -OH protons, allowing them to be observed as distinct, often broad, signals in the ¹H spectrum. In CDCl₃, these signals are often broadened into the baseline or exchanged away completely.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard acquisitions include a ¹H spectrum, a ¹³C spectrum, and often 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.

Data Interpretation & Expected Results for Compound A:

The combined NMR data allows for the complete assignment of every proton and carbon in the molecule, confirming the core scaffold and the successful addition of the piperidine moiety.

Technique Expected Data for Compound A (Hypothetical) Information Gleaned
¹H NMR δ ~10.5 (s, 1H, Ar-OH), δ ~9.8 (s, 1H, Ar-OH), δ 7.5 (s, 1H, Ar-H), δ 6.5 (s, 1H, Ar-H), δ 4.2 (s, 2H, -CH₂-), δ 2.5 (t, 4H, piperidine), δ 1.6 (m, 6H, piperidine)Confirms the number of distinct proton environments, including the two phenolic -OH groups, two aromatic protons, the key methylene bridge, and the piperidine ring protons. Integration values confirm the proton count in each environment.
¹³C NMR δ ~200 (C=O), δ ~160 (Ar-C-O), δ ~158 (Ar-C-O), δ ~130 (Ar-C), δ ~110 (Ar-C-Cl), δ ~108 (Ar-C), δ ~103 (Ar-C), δ ~65 (-CH₂-), δ ~54 (piperidine), δ ~25 (piperidine), δ ~23 (piperidine)Confirms the number of distinct carbon environments, including the carbonyl carbon, the six aromatic carbons, the methylene bridge carbon, and the three unique carbons of the piperidine ring.

Strengths vs. Alternatives:

  • Strengths: Provides the most detailed information on molecular connectivity and constitution. Indispensable for identifying isomers. 2D NMR techniques can map out the entire molecular structure piece by piece.

  • Limitations: Relatively low sensitivity compared to mass spectrometry, requiring milligram quantities of a pure sample. Can be time-consuming to acquire a full suite of 2D experiments.

Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper

Principle and Purpose: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is critical for novel compounds as it can determine the molecular weight with enough accuracy (typically <5 ppm) to deduce a unique elemental formula.[5] Its fragmentation patterns provide corroborating evidence for the proposed structure. For acetophenone derivatives, characteristic fragmentation involves cleavage adjacent to the carbonyl group.[11][12][13][14]

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of Compound A (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Technique Causality: Electrospray Ionization (ESI) is a "soft" ionization method that imparts minimal excess energy to the molecule. This is crucial as it typically yields an abundant signal for the intact protonated molecule [M+H]⁺, providing clear molecular weight information without excessive fragmentation.

  • Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF analyzer). Acquire data in positive ion mode to observe the [M+H]⁺ ion.

Data Interpretation & Expected Results for Compound A:

The molecular formula for Compound A is C₁₃H₁₆ClNO₂. The monoisotopic mass is 253.08695.

Technique Expected Data for Compound A Information Gleaned
ESI-HRMS [M+H]⁺ Calculated: 254.09423Provides the exact mass of the molecule, which is used to calculate the elemental formula (C₁₃H₁₇ClNO₂⁺). This is a critical validation step.
[M+H]⁺ Observed: ~254.0941 (within 5 ppm error)
Isotopic Pattern: Peaks observed at m/z 254 and 256 in an ~3:1 ratio.This pattern is the characteristic signature of a molecule containing one chlorine atom (³⁵Cl vs ³⁷Cl), providing definitive evidence of its presence.
MS/MS Key Fragments: m/z 170 (loss of piperidine), m/z 155 (benzoyl cation fragment), m/z 84 (piperidine fragment)Fragmentation data confirms the connectivity of the major structural units, corroborating the NMR data.

Strengths vs. Alternatives:

  • Strengths: Unmatched sensitivity (picomole to femtomole level). Provides the exact molecular formula, which is non-negotiable for a novel compound publication or patent.

  • Limitations: Provides little to no information about the specific connectivity of atoms (isomerism) or stereochemistry. Fragmentation must be carefully interpreted.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

Principle and Purpose: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of specific chemical bonds. Each functional group vibrates at a characteristic frequency, making FT-IR an excellent, rapid tool for identifying which functional groups are present in a molecule.[15][16] For this scaffold, the key vibrations are the hydroxyl (-OH) and carbonyl (C=O) stretches.[17][18][19]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of solid, dry Compound A directly onto the ATR crystal.

  • Technique Causality: ATR is a modern, rapid technique that requires minimal sample preparation compared to older methods like KBr pellets, eliminating potential issues with moisture.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan of the empty crystal first.

Data Interpretation & Expected Results for Compound A:

Technique Expected Absorption Bands (cm⁻¹) for Compound A Functional Group Assignment
FT-IR ~3200-3500 (Broad)O-H stretch (phenolic), broadened due to hydrogen bonding.
~2850-2950 (Sharp)C-H stretch (aliphatic piperidine and methylene).
~1640 (Strong, Sharp)C=O stretch (ketone). Expert Insight: This value is lower than a typical ketone (~1715 cm⁻¹) due to intramolecular hydrogen bonding between the C2-hydroxyl group and the carbonyl oxygen, which weakens the C=O bond.[20][21] This is a key diagnostic feature of this specific scaffold.
~1500-1600 (Multiple)C=C stretch (aromatic ring).
~1100-1300 (Multiple)C-N stretch (piperidine) and C-O stretch (phenol).
~700-800 (Sharp)C-Cl stretch.

Strengths vs. Alternatives:

  • Strengths: Very fast, non-destructive, and requires minimal sample. Excellent for confirming the presence of key functional groups and for use as a quick identity check.

  • Limitations: Provides limited information on the overall molecular structure. The "fingerprint region" (<1500 cm⁻¹) can be complex and difficult to interpret for large molecules.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Principle and Purpose: This technique involves diffracting X-rays off a single, highly ordered crystal of the compound. The resulting diffraction pattern can be mathematically reconstructed to generate a three-dimensional model of the molecule's atomic arrangement in the solid state.[22][23] It is considered the "gold standard" for structural proof, as it provides unambiguous evidence of connectivity, conformation, and (for chiral molecules) absolute stereochemistry.[24][25][26]

Experimental Protocol: Crystal Growth and Data Collection

  • Crystal Growth (The Bottleneck): Dissolve pure Compound A in a minimal amount of a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Allow the solvent to evaporate slowly and undisturbed over several days to weeks. Other methods include slow cooling or vapor diffusion.

  • Causality: The goal is to allow molecules to pack into a highly ordered, repeating lattice. This process can be highly challenging and is often the rate-limiting step.[24]

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer.

  • Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: Process the data using specialized software to solve the phase problem and refine the atomic positions to generate the final structure.

Data Interpretation & Expected Results for Compound A:

The output is a 3D model with precise bond lengths, bond angles, and torsion angles. For Compound A, it would definitively confirm:

  • The substitution pattern on the aromatic ring (chloro at C5, hydroxyls at C2 and C4).

  • The connectivity of the acetyl group and the piperidine moiety at the alpha-carbon.

  • The solid-state conformation, including the planarity of the intramolecular hydrogen bond between the C2-hydroxyl and the carbonyl oxygen.[20][21]

Strengths vs. Alternatives:

  • Strengths: Provides the absolute, unambiguous three-dimensional structure. It is the ultimate arbiter in cases of structural uncertainty.

  • Limitations: The absolute requirement for a high-quality single crystal is a major hurdle. The process can be very time-consuming, and not all compounds can be crystallized.

Data Synthesis: A Self-Validating Structural Proof

The power of this workflow comes from the synergy of the data. The final structure of Compound A is not proven by any single technique, but by the seamless agreement across all of them.

G ProposedStructure Proposed Structure: Compound A MS HRMS Formula = C₁₃H₁₆ClNO₂ Cl Isotope Pattern ✓ ProposedStructure->MS Matches Formula? NMR NMR ¹H & ¹³C signals match all atoms in formula. Connectivity confirmed by 2D. ProposedStructure->NMR Matches Framework? FTIR FT-IR -OH group ✓ C=O group ✓ C-Cl group ✓ ProposedStructure->FTIR Matches Func. Groups? XRAY X-ray Unambiguous 3D structure matches all of the above. ProposedStructure->XRAY Matches 3D Structure? MS->NMR NMR->FTIR FTIR->MS XRAY->MS Confirms All XRAY->NMR Confirms All XRAY->FTIR Confirms All

Caption: Synergistic data integration for structure validation.

Conclusion and Best Practices

The structural characterization of novel this compound derivatives demands a rigorous, multi-technique approach. While each method offers unique advantages, their true power is realized when used in concert to build a cohesive and self-validating structural argument. For any researcher in drug development, relying on a single piece of data is a significant risk. The integrated workflow described here—combining the molecular formula from HRMS, the detailed connectivity from NMR, the functional group confirmation from FT-IR, and the definitive 3D structure from X-ray crystallography—represents the industry-standard best practice for ensuring the scientific integrity of novel chemical entities.

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The Definitive Guide to Structural Elucidation of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive technical comparison of analytical techniques for the structural elucidation of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone, a substituted acetophenone with potential applications in medicinal chemistry. While a definitive crystal structure for this specific molecule is not yet publicly available, this guide will furnish researchers, scientists, and drug development professionals with the requisite knowledge to undertake its structural analysis, comparing the gold-standard method of X-ray crystallography with powerful alternatives like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Introduction: The Significance of Structural Clarity

This compound (C₈H₇ClO₃, Molar Mass: 186.59 g/mol ) is a halogenated phenolic compound. Its structural features, including a chlorinated aromatic ring and multiple hydroxyl groups, suggest potential for diverse intermolecular interactions, making it an interesting candidate for crystallographic studies and a model for understanding structure-activity relationships in related pharmaceutical compounds.[1] The precise arrangement of atoms, bond angles, and intermolecular forces, all revealed by structural analysis, are critical for predicting a compound's physical and chemical properties, its biological activity, and its suitability for further development.

This guide will navigate the experimental journey of determining the structure of this molecule, with a primary focus on single-crystal X-ray diffraction. We will delve into the causality behind experimental choices, from synthesis and crystallization to data analysis. Furthermore, we will objectively compare this technique with NMR and MS, providing a holistic view for researchers to select the most appropriate analytical strategy.

Section 1: X-ray Crystallography - The Gold Standard for Atomic Resolution

Single-crystal X-ray diffraction (SCXRD) remains the most powerful technique for obtaining an unambiguous three-dimensional structure of a molecule.[2] It provides atomic-level resolution, revealing precise bond lengths, angles, and the packing of molecules in the crystal lattice.

Experimental Workflow: A Step-by-Step Rationale

The journey from a powdered sample to a refined crystal structure is a multi-step process, where each stage is critical for success. The following protocol is a validated, general approach for small organic molecules like this compound.

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification Ensure high purity (>98%) crystallization Crystal Growth purification->crystallization Crucial for single crystal formation mounting Crystal Mounting crystallization->mounting Selection of a suitable single crystal diffraction X-ray Diffraction (Data Collection) mounting->diffraction Exposure to X-ray beam integration Data Integration & Scaling diffraction->integration Conversion of diffraction spots to intensities solution Structure Solution (e.g., Direct Methods) integration->solution Generation of initial electron density map refinement Structure Refinement solution->refinement Fitting atoms to electron density validation Validation & Analysis refinement->validation Checking the quality of the final structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol

Part A: Synthesis and Purification

A plausible synthetic route for this compound involves the Friedel-Crafts acylation of 4-chlororesorcinol.

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add chloroacetyl chloride, followed by the portion-wise addition of 4-chlororesorcinol at a controlled temperature (e.g., 0 °C).

  • Reaction Progression: Allow the reaction to proceed at room temperature for several hours, monitoring its completion by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure this compound.

Part B: Crystallization

The growth of high-quality single crystals is often the most challenging step. Several methods should be screened to find the optimal conditions.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in a loosely covered vial. The slow evaporation of the solvent will gradually increase the concentration, leading to crystal formation. The choice of solvent is critical as it can influence crystal packing and morphology.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Solvent-Antisolvent Diffusion: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents over time.

Part C: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Processing: The collected diffraction data is integrated and scaled to obtain a set of structure factors.

  • Structure Solution and Refinement: The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are then refined against the experimental data to achieve the best fit.

Section 2: Alternative and Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer valuable insights, particularly into the compound's structure in solution and its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[3] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Predicted ¹H and ¹³C NMR Data for this compound:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H6.5 - 7.5Doublet, Doublet2H
Hydroxyl-OH5.0 - 12.0 (broad)Singlet2H
Methyl-CH₃2.5 - 2.7Singlet3H
¹³C NMR Predicted Chemical Shift (ppm)
Carbonyl (C=O)195 - 205
Aromatic (C-O)155 - 165
Aromatic (C-Cl)120 - 130
Aromatic (C-H)105 - 115
Methyl (CH₃)25 - 35

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.[4] It can also provide structural information through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₈H₇ClO₃ by providing a highly accurate mass measurement. The mass spectrum would show a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Section 3: Comparative Analysis of Techniques

The choice of analytical technique depends on the specific information required, the nature of the sample, and the available resources.

Parameter X-ray Crystallography NMR Spectroscopy Mass Spectrometry
Sample Phase Solid (single crystal)SolutionGas/Solution
Information Obtained 3D atomic structure, bond lengths/angles, stereochemistry, crystal packingConnectivity, chemical environment of atoms in solution, dynamic processesMolecular weight, elemental composition, fragmentation patterns
Resolution AtomicAtomic (connectivity)Molecular
Sample Requirement High-quality single crystal (0.1-0.3 mm)1-10 mg, solubleMicrograms to nanograms
Experimental Time Days to weeks (including crystallization)Minutes to hoursMinutes
Key Advantage Unambiguous 3D structureInformation on structure in solutionHigh sensitivity and accurate mass
Key Limitation Requires a suitable single crystalLess precise for 3D structure than X-rayIndirect structural information
Diagram: Decision-Making Workflow for Structural Elucidation

Decision_Workflow start Start: Unknown Compound (this compound) ms Mass Spectrometry (MS) start->ms Determine Molecular Formula & Weight nmr NMR Spectroscopy (¹H, ¹³C, 2D) ms->nmr Confirm Formula & Propose Connectivity xray X-ray Crystallography nmr->xray Obtain 3D Structure in Solid State end Complete Structural Elucidation nmr->end If Crystallization Fails (Structure in Solution) xray->end Final Structure Confirmation

Caption: A logical workflow for choosing the appropriate analytical technique.

Conclusion

The structural elucidation of this compound is a multi-faceted challenge that can be comprehensively addressed through a combination of modern analytical techniques. While single-crystal X-ray diffraction stands as the ultimate arbiter of the three-dimensional solid-state structure, NMR spectroscopy and mass spectrometry provide crucial and complementary information regarding the molecule's connectivity and composition.

For researchers and drug development professionals, understanding the strengths and limitations of each technique is essential for designing an efficient and effective analytical strategy. This guide provides the foundational knowledge and a practical framework for approaching the structural determination of this compound and other novel small molecules, thereby accelerating the path from discovery to application.

References

  • Slawin, A. M. Z., & Botting, N. P. (2007). 1-(5-chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4526. [Link]

  • NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved January 22, 2026, from [Link]

  • NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). CID 139084348 | C16H14Cl2O4. Retrieved January 22, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0268491). Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 22, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved January 22, 2026, from [Link]

  • PDB-101. (n.d.). NMR Spectroscopy. Retrieved January 22, 2026, from [Link]

Sources

A Comparative Guide to Purity Validation of Synthesized 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone, a key intermediate in the synthesis of various bioactive compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards to ensure scientific integrity.

The Criticality of Purity for this compound

This compound is a substituted acetophenone whose molecular structure is a valuable scaffold in medicinal chemistry. Its downstream applications, whether in the synthesis of novel kinase inhibitors or other therapeutic agents, are highly sensitive to the presence of impurities. Even trace amounts of starting materials, by-products, or degradation products can lead to aberrant biological activity, compromise patient safety, and invalidate research findings. Therefore, a multi-faceted analytical approach is not just recommended but essential for its characterization.

An Orthogonal Approach to Purity Validation: A Comparative Overview

No single analytical technique is sufficient to definitively determine the purity of a compound. An orthogonal approach, employing multiple techniques that measure different chemical and physical properties, provides a comprehensive and trustworthy purity profile. The choice of methods should be guided by the chemical nature of the target compound and its potential impurities.

G cluster_synthesis Synthesis & Purification cluster_validation Purity Validation Workflow cluster_spectroscopy_methods Spectroscopic Techniques Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification TLC 1. Thin-Layer Chromatography (TLC) (Qualitative Screen) Purification->TLC Initial Purity Check HPLC 2. High-Performance Liquid Chromatography (HPLC) (Quantitative Purity & Impurity Profiling) TLC->HPLC Proceed if single spot Spectroscopy 3. Spectroscopic Confirmation (Structure & Identity) HPLC->Spectroscopy Characterize peaks Elemental 4. Elemental Analysis (Empirical Formula Verification) Spectroscopy->Elemental Confirm elemental composition NMR NMR (¹H, ¹³C) (Structural Elucidation) MS Mass Spectrometry (MS) (Molecular Weight Confirmation) FTIR FTIR (Functional Group Analysis) Final Certified Pure Compound Elemental->Final Final Purity Assignment

A logical workflow for validating the purity of this compound begins with a simple, rapid screen by Thin-Layer Chromatography (TLC), followed by a quantitative assessment using High-Performance Liquid Chromatography (HPLC). The structural identity is then unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), with Fourier-Transform Infrared (FTIR) spectroscopy providing complementary information on functional groups. Finally, Elemental Analysis serves as a fundamental check of the empirical formula.

Comparative Analysis of Key Validation Techniques

Technique Principle Strengths for this Compound Limitations Alternative/Complementary Techniques
Thin-Layer Chromatography (TLC) Differential partitioning between a solid stationary phase and a liquid mobile phase.Rapid, inexpensive screening for starting materials and major by-products. Useful for reaction monitoring.Primarily qualitative, lower resolution than HPLC, potential for co-elution.High-Performance Thin-Layer Chromatography (HPTLC) for better resolution and semi-quantitative analysis.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18).Highly sensitive and quantitative. Can separate closely related impurities. A "stability-indicating" method can be developed.Requires method development and validation. A reference standard is needed for accurate quantification.Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis and higher resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed information about molecular structure.Provides unambiguous structural confirmation and can detect impurities with different proton/carbon environments, even if they co-elute in HPLC.Lower sensitivity than HPLC for impurity detection unless the impurity has unique, well-resolved signals.2D NMR techniques (e.g., COSY, HSQC) for complex structural elucidation.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.Confirms molecular weight and provides fragmentation patterns that can help identify unknown impurities when coupled with a separation technique (e.g., LC-MS, GC-MS).Isomeric impurities may not be distinguishable without prior separation.High-Resolution Mass Spectrometry (HRMS) for determining the elemental composition of the parent ion and fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrations of functional groups at characteristic frequencies.Rapid confirmation of key functional groups (e.g., hydroxyl, carbonyl, aromatic C-H).Provides limited information on the overall purity and molecular structure.
Elemental Analysis Combustion of the compound and quantification of the resulting elements (C, H, N, S, etc.).Provides the empirical formula, which can be compared to the theoretical formula to assess purity.Does not provide information on the nature of impurities. Requires a relatively pure sample for accurate results.

Experimental Protocols: A Self-Validating System

The following protocols are presented as a robust, self-validating system for the purity assessment of this compound. These methods are designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) on the validation of analytical procedures.[1]

Thin-Layer Chromatography (TLC)

Causality: TLC is the first-line technique to quickly assess the complexity of the crude product and monitor the progress of purification. For phenolic compounds like our target molecule, specific visualization techniques are highly effective.

Protocol:

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in methanol (approx. 1 mg/mL).

  • Spotting: Spot the sample alongside the starting materials (e.g., 3-chlororesorcinol) if available.

  • Mobile Phase: A solvent system of 30:70 ethyl acetate/hexane is a good starting point. The polarity can be adjusted based on the observed separation.

  • Development: Develop the plate in a chamber saturated with the mobile phase until the solvent front is about 1 cm from the top.

  • Visualization:

    • Examine the plate under UV light (254 nm). Aromatic compounds will appear as dark spots.[2]

    • Stain the plate with a ferric chloride solution (1% FeCl3 in 50% aqueous methanol). Phenolic compounds will typically produce a distinct color (often blue or green).[3]

High-Performance Liquid Chromatography (HPLC)

Causality: A validated, stability-indicating HPLC method is the gold standard for quantitative purity determination. A C18 column is chosen for its versatility in retaining moderately polar aromatic compounds. The mobile phase composition is selected to achieve good resolution between the main peak and potential impurities.

G HPLC_System {HPLC System|Pump -> Autosampler -> Column Oven -> UV Detector} Column {Stationary Phase|C18 Column (e.g., 4.6 x 150 mm, 5 µm)} HPLC_System->Column Mobile_Phase {Mobile Phase Reservoir|A: 0.1% Phosphoric Acid in Water B: Acetonitrile} Mobile_Phase->HPLC_System Column->HPLC_System Elution Sample {Sample Preparation|Dissolve in Mobile Phase A/B (50:50)} Sample->HPLC_System

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

NMR Spectroscopy

Causality: NMR provides the definitive structural proof of the synthesized compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve polar phenolic compounds and to observe the exchangeable hydroxyl protons.

Protocol:

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis:

    • ¹H NMR: Integrate all signals and assign them to the corresponding protons. Look for the characteristic singlet for the methyl group, two aromatic singlets, and the broad singlets for the two hydroxyl groups.

    • ¹³C NMR: Identify the carbonyl carbon (typically >190 ppm), the aromatic carbons, and the methyl carbon.

Mass Spectrometry

Causality: MS confirms the molecular weight of the target compound. Electrospray ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion peak.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in methanol or acetonitrile (~10 µg/mL).

  • Infusion: Infuse the sample directly into the mass spectrometer or use an LC-MS system with the HPLC method described above.

  • Ionization Mode: ESI in negative ion mode is likely to be effective due to the acidic phenolic protons.

  • Data Analysis: Look for the molecular ion peak [M-H]⁻ at m/z 185 and 187. The fragmentation pattern can provide further structural information, with a likely loss of the methyl group (a peak at m/z 170 and 172).

Hypothetical Data and Interpretation: A Comparative Case Study

To illustrate the application of these techniques, let's consider a hypothetical batch of synthesized this compound and compare its analytical data against a certified reference standard.

Table 1: Comparative Purity Analysis

Analytical Method Certified Reference Standard Synthesized Batch (Hypothetical Data) Interpretation
TLC (Rf) Single spot at Rf = 0.45Major spot at Rf = 0.45; Faint spot at Rf = 0.60The synthesized batch contains a less polar impurity.
HPLC (Purity by Area %) 99.9% (at retention time 10.5 min)Main peak: 98.2% (10.5 min); Impurity 1: 1.5% (12.1 min); Impurity 2: 0.3% (8.2 min)The synthesized batch has a purity of 98.2% with two detectable impurities.
¹H NMR (DMSO-d₆) Conforms to structureConforms to the main structure. Additional small signals at 7.1 and 3.8 ppm.The main component is the desired product. The small signals could correspond to impurities.
MS (ESI-) [M-H]⁻ at m/z 185.0, 187.0 (3:1 ratio)[M-H]⁻ at m/z 185.0, 187.0. Additional ions at m/z 151.0.Confirms the molecular weight of the target compound. The ion at m/z 151.0 could correspond to an impurity (e.g., 2,4-dihydroxyacetophenone).
Elemental Analysis C: 51.50%; H: 3.78%C: 51.25%; H: 3.85%The elemental composition is close to the theoretical values, suggesting high overall purity.

Interpretation of Hypothetical Data:

The orthogonal data set strongly suggests that the synthesized batch is predominantly this compound. However, it contains approximately 1.8% of impurities as quantified by HPLC. The TLC and MS data suggest that one of these impurities could be the unchlorinated starting material, 2,4-dihydroxyacetophenone. The ¹H NMR data corroborates the presence of minor impurities. This comprehensive analysis provides a clear picture of the purity profile and guides further purification efforts if a higher purity is required.

Conclusion: Upholding Scientific Rigor

Validating the purity of a synthesized compound like this compound is a non-negotiable aspect of scientific rigor in drug discovery and development. A reliance on a single analytical technique can be misleading. By employing an orthogonal and self-validating system of analytical methods, as detailed in this guide, researchers can ensure the identity, strength, quality, and purity of their compounds. This approach, grounded in established principles and authoritative guidelines, fosters trust in the generated data and ultimately contributes to the successful advancement of scientific research.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. [Link]

  • Master Organic Chemistry. (2018). Friedel-Crafts Alkylation and Acylation. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • UCLA Chemistry. (n.d.). TLC Visualization Methods. [Link]

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A Comparative Guide to the Efficacy of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the judicious selection of precursors is paramount to achieving high-yield, efficient, and scalable reactions. This guide provides an in-depth technical comparison of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone and its analogous compounds, primarily focusing on its efficacy as a precursor in the synthesis of chalcones and flavonoids. By examining experimental data and reaction mechanisms, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic strategies.

Introduction: The Strategic Importance of Substituted Acetophenones

Substituted acetophenones, such as this compound and its non-halogenated counterpart, 2,4-dihydroxyacetophenone (also known as resacetophenone), are pivotal building blocks in the synthesis of a wide array of biologically active compounds. These molecules serve as the A-ring precursor in the Claisen-Schmidt condensation, a fundamental reaction for the formation of chalcones, which are the biosynthetic precursors to the vast family of flavonoids. The electronic and steric properties of substituents on the acetophenone ring can significantly influence the reactivity of the α-protons and the overall reaction kinetics and yield.

The Claisen-Schmidt Condensation: A Mechanistic Overview

The Claisen-Schmidt condensation is a base-catalyzed aldol condensation between an acetophenone and an aromatic aldehyde. The reaction proceeds through the formation of an enolate ion from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product A This compound (or similar acetophenone) Enolate Enolate Ion A->Enolate Deprotonation B Aromatic Aldehyde Aldol Aldol Adduct Base Base (e.g., KOH) Enolate->Aldol Nucleophilic Attack Chalcone Chalcone Aldol->Chalcone Dehydration Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Dissolve Acetophenone and Aldehyde in Ethanol AddBase Add Base Catalyst (e.g., KOH solution) Dissolve->AddBase Stir Stir at Room Temperature AddBase->Stir Pour Pour into Ice/Water Stir->Pour After Reaction Completion Acidify Acidify with Dilute HCl Pour->Acidify Filter Filter Precipitate Acidify->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone, a halogenated dihydroxyphenyl ketone. As a chlorinated aromatic compound, this substance requires specific handling and disposal protocols to mitigate risks to personnel and the environment. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory.

Understanding the Compound: Hazard Profile and Risk Rationale

This compound belongs to the chlorophenol family of compounds. The presence of a chlorine atom on the aromatic ring significantly influences its chemical properties and toxicological profile. Chlorophenols are recognized as toxic substances under federal regulations like the Emergency Planning and Community Right to Know Act (EPCRA).[1] Their persistence in the environment and potential for bioaccumulation necessitate stringent disposal measures.[1][2][3] The toxicity of chlorophenols often increases with the degree of chlorination.[3][4]

The immediate hazards associated with this compound, as identified in Safety Data Sheets (SDS), are summarized below. Understanding these risks is the first step in ensuring safe handling and disposal.

Hazard CategoryGHS Hazard StatementDescription of RiskKey Precautionary & Disposal Statements
Skin Irritation H315Causes skin irritation upon contact.[5][6]P280: Wear protective gloves/protective clothing.[5][7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
Eye Irritation H319Causes serious eye irritation.[5][6]P280: Wear eye protection/face protection.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]
Respiratory Irritation H335May cause respiratory irritation.[5]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][7] P271: Use only outdoors or in a well-ventilated area.[5]
Environmental Hazard Not formally classified in all SDS, but inherent to chlorophenols.Chlorophenols are persistent pollutants, potentially harmful to aquatic life.[1][3][4][8]P501: Dispose of contents/container to an approved waste disposal plant.[5][6] Do not discharge to sewer systems.[9]

Pre-Disposal Operations: Spill Management and Immediate Safety

Proper disposal begins with safe handling during use. In the event of an accidental release, immediate and correct action is critical to prevent exposure and environmental contamination.

Protocol for Spill Management:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity. Ensure the area is well-ventilated. All work with this compound, including spill cleanup, should ideally be conducted within a chemical fume hood.[10][11]

  • Don Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.

    • A lab coat.

    • For large spills or in poorly ventilated areas, respiratory protection may be necessary.[7][10]

  • Containment: Prevent the spill from spreading. For solid material, carefully sweep or scoop it up, avoiding dust formation.[9] For solutions, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Carefully place all contaminated materials (absorbent, swept powder, contaminated PPE) into a designated, sealable, and puncture-proof container.[7][11]

  • Labeling: Immediately affix a hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: this compound" and listing all other components of the spilled material (e.g., solvent).[11][12]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Final Disposal: The sealed container of spill debris must be disposed of following the procedures outlined in the next section.

The Core Disposal Workflow: A Step-by-Step Procedural Guide

Disposing of this compound is not merely about discarding it; it's a systematic process of classification, segregation, and transfer to a licensed facility. The following workflow ensures compliance and safety.

Step 1: Waste Identification and Classification

Any quantity of pure or unused this compound is classified as hazardous waste. Furthermore, any materials that have come into direct contact with it are also considered hazardous waste. This includes:

  • Pipette tips, tubes, and gloves.[11]

  • Contaminated lab paper and absorbent materials.[13]

  • Aqueous solutions or organic solvent mixtures containing the compound.[13]

  • Empty stock containers, which must be triple-rinsed (the rinsate collected as hazardous waste) or disposed of directly as hazardous waste.[9]

Causality: The U.S. Environmental Protection Agency (EPA) lists chlorophenols as toxic substances.[1] Under the Resource Conservation and Recovery Act (RCRA), waste containing such constituents is considered hazardous due to its potential to harm human health or the environment if managed improperly.[14]

Step 2: Segregation of Halogenated Waste

This is the most critical step in the disposal process. Waste containing this compound must be collected in a dedicated container for halogenated organic waste .

  • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, methanol, hexane).[15]

  • DO NOT dispose of it down the drain.[9][11]

Causality: The disposal methods for halogenated and non-halogenated wastes are different and have significant cost implications. Halogenated waste requires high-temperature incineration with specialized "scrubbing" equipment to neutralize the acidic gases (like hydrogen chloride) produced during combustion.[1][9] Mixing waste streams contaminates the entire volume, forcing the more expensive and complex disposal method for all of it.[15]

Step 3: Containerization and Labeling
  • Select a Compatible Container: Use a chemically compatible, leak-proof container with a secure, tightly-sealing cap.[12][15] For liquid waste, shatter-proof bottles are recommended.[13] The container must be in good condition.[12]

  • Label Correctly and Completely: From the moment the first drop of waste is added, the container must be labeled.[12] Affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EHS) department.[11][12]

    • Clearly write the full chemical name: "this compound."

    • List all other constituents and their approximate percentages (e.g., "Methanol: ~90%").

    • Keep the container closed at all times except when adding waste.[11][12]

Step 4: Storage and Final Disposal Pathway
  • Temporary Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[6][12]

  • Arrange for Pickup: Once the container is nearly full (around 90%), contact your institution's EHS or hazardous waste management office to arrange for pickup.[11]

  • Final Disposal Method: The designated disposal pathway for this compound is controlled incineration at a licensed chemical destruction facility.[9] This high-temperature process, equipped with flue gas scrubbing, is designed to break down the chlorinated molecule completely, preventing the formation of highly toxic dioxins and furans, while neutralizing resulting halo-acids.[1]

The following diagram illustrates the decision-making and operational flow for proper disposal.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_disposal Final Disposal Generate Waste Generated (Pure compound, solutions, contaminated materials) IsHalogenated Is the waste halogenated? Generate->IsHalogenated HalogenatedContainer Collect in dedicated 'Halogenated Waste' container IsHalogenated->HalogenatedContainer Yes LabelContainer Label container with 'HAZARDOUS WASTE' and full chemical names HalogenatedContainer->LabelContainer KeepClosed Keep container securely capped when not in use LabelContainer->KeepClosed StoreSAA Store in Satellite Accumulation Area (SAA) KeepClosed->StoreSAA ContactEHS Contact EHS for pickup StoreSAA->ContactEHS Incineration Approved Disposal: Controlled Incineration at a licensed facility ContactEHS->Incineration

Caption: Decision workflow for handling and disposing of waste containing this compound.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorophenols. U.S. Department of Health and Human Services. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1980). Ambient Water Quality Criteria for Chlorinated Phenols. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Olaniran, A. O., et al. (2019). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. International Journal of Environmental Research and Public Health. Retrieved from [Link]

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  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Chlorophenols - Relevance to Public Health. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Aromatic Solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. Retrieved from [Link]

  • Al-Ekabi, H., et al. (2016). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC - NIH. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

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  • OSHA Training. (n.d.). Benzene. Retrieved from [Link]

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  • University of Tennessee Health Science Center. (2022). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]

  • Yadav, S., et al. (2023). A comprehensive review of chlorophenols: Fate, toxicology and its treatment. Journal of Environmental Management. Retrieved from [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for the safe handling of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone (CAS No. 90110-32-0). Our approach is grounded in a proactive assessment of risk, drawing from data on analogous chemical structures to establish a robust and self-validating safety protocol.

Hazard Assessment: A Proactive Stance on Safety

A thorough review of the available Safety Data Sheet (SDS) for this compound reveals a lack of specific GHS hazard classifications.[1] In such situations, scientific prudence dictates that we evaluate the potential hazards based on its structural components: a chlorinated phenol and an aromatic ketone.

  • Chlorinated Phenol Moiety: Chlorophenols as a class are known for their potential systemic toxicity and irritant properties.[2] Phenol itself is toxic, can be absorbed through the skin, and causes severe chemical burns.[3][4] The presence of a chlorine atom can further modify its reactivity and toxicological profile.[5]

  • Hydroxyacetophenone Structure: Structurally similar compounds, such as 1-(5-Chloro-2-hydroxyphenyl)ethanone and 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone, are documented as causing serious eye irritation, skin irritation, and potential respiratory irritation.[6][7][8]

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. Its effectiveness is predicated on robust engineering and administrative controls.

  • Engineering Controls: All handling of this compound, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood.[3] This is the most critical step in preventing respiratory exposure.

  • Administrative Controls: Access to areas where this compound is used should be restricted to trained personnel. A designated area within the lab should be established for its use, and a written Standard Operating Procedure (SOP) incorporating the details of this guide must be available to all users.

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

The following PPE is mandatory for all procedures involving this compound. The rationale behind each selection is critical for understanding and ensuring compliance.

Protection TypeSpecificationRationale & Key Considerations
Hand Protection Double Gloving:Inner Glove: Nitrile • Outer Glove: Neoprene or Butyl RubberThe dual-glove system provides layered protection. Nitrile offers dexterity and splash protection[9], while the outer Neoprene or Butyl glove provides robust defense against both phenols and ketones, which can degrade nitrile with prolonged contact.[3][10] Gloves must be inspected before use and changed immediately upon contamination.
Eye & Face Protection Primary: ANSI Z87.1-compliant chemical splash goggles. • Secondary: Full-face shield worn over goggles.Goggles provide a seal around the eyes to protect against splashes and dust.[1] A face shield is required when handling larger quantities (>50 mL of solution) or during any operation with a heightened risk of splashing, protecting the entire face.[4][9]
Body Protection Primary: Long-sleeved, fully buttoned laboratory coat. • Secondary: Chemical-resistant apron (Neoprene or Butyl).A lab coat protects against minor spills and dust.[3] The apron is essential for protecting against larger splashes during transfers or solution preparation. Appropriate attire, including long pants and closed-toe shoes, is mandatory at all times.[9]
Respiratory Protection Generally not required if all work is performed in a chemical fume hood. A NIOSH-approved respirator with organic vapor cartridges is required for spill cleanup or equipment failure.A properly functioning fume hood is the primary method of respiratory protection.[11] Respirator use requires a formal program, including fit-testing and medical evaluation.[9]

Workflow for Safe Handling and PPE Selection

The following diagram outlines the critical decision-making and operational flow for ensuring safety when working with this compound.

cluster_prep Phase 1: Preparation & Planning cluster_ppe Phase 2: PPE Donning Sequence cluster_handling Phase 3: Operation & Disposal cluster_doff Phase 4: Decontamination risk_assessment 1. Risk Assessment (Anticipate Skin/Eye/Resp. Irritation) fume_hood 2. Verify Fume Hood (Certified & Operational?) risk_assessment->fume_hood safety_equip 3. Locate Safety Gear (Eyewash, Shower, Spill Kit) fume_hood->safety_equip ppe_check 4. Inspect All PPE (Check for defects/expiration) safety_equip->ppe_check don_body 5. Don Body Protection (Lab Coat, Apron) ppe_check->don_body don_inner 6. Don Inner Gloves (Nitrile) don_body->don_inner don_eye 7. Don Eye/Face Protection (Goggles, Face Shield) don_inner->don_eye don_outer 8. Don Outer Gloves (Neoprene/Butyl) don_eye->don_outer handle 9. Conduct Work (Inside Fume Hood) don_outer->handle dispose 10. Segregate Waste (Contaminated Solids & Liquids) handle->dispose doff_outer 11. Doff Outer Gloves dispose->doff_outer doff_body 12. Doff Apron/Coat doff_outer->doff_body doff_eye 13. Doff Face/Eye Protection doff_body->doff_eye doff_inner 14. Doff Inner Gloves doff_eye->doff_inner wash 15. Wash Hands Thoroughly doff_inner->wash

Caption: PPE Selection and Safe Handling Workflow.

Procedural Guidance: A Step-by-Step Operational Plan

Step 1: Pre-Operation Safety Check

  • Verify that the chemical fume hood certification is current and the airflow monitor indicates normal operation.

  • Confirm the location of the nearest safety shower and eyewash station. Ensure the pathway is unobstructed.

  • Gather all necessary handling equipment (spatulas, weigh boats, glassware) and place it inside the fume hood to minimize traffic in and out of the sash.

  • Inspect all PPE for cracks, holes, or other defects before beginning.

Step 2: Donning PPE Follow the sequence outlined in the diagram above (Body -> Inner Gloves -> Eye/Face -> Outer Gloves) to prevent cross-contamination.

Step 3: Handling the Compound

  • Perform all manipulations at least 6 inches inside the fume hood sash.

  • Handle the solid material carefully to avoid generating dust.[1]

  • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep all containers of the compound sealed when not in immediate use.

Step 4: Decontamination and Disposal

  • Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste.

    • Solid Waste: Contaminated gloves, weigh paper, and paper towels must be placed in a designated, sealed hazardous waste bag.

    • Liquid Waste: Unused solutions and rinse solvents must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Plan: Do not discharge any waste to the sewer system.[1][12] All waste must be disposed of through a licensed chemical destruction facility, typically via controlled incineration.[1][12]

  • Decontaminate Surfaces: Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as solid hazardous waste.

Step 5: Doffing PPE This is a critical step to avoid contaminating yourself.

  • Remove Outer Gloves: Peel off the first pair of gloves without touching your skin, disposing of them in the hazardous waste container.

  • Remove Apron/Lab Coat: Remove your apron and/or lab coat, turning it inward as you do to contain any surface contamination.

  • Remove Face/Eye Protection: Remove the face shield and goggles.

  • Remove Inner Gloves: Remove the final pair of nitrile gloves and dispose of them.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Emergency Response Protocols
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) department. For small spills inside a fume hood, use a chemical spill kit with an absorbent material, then decontaminate the area. All spill cleanup materials must be disposed of as hazardous waste.

By adhering to this comprehensive guide, you can confidently handle this compound, ensuring both your personal safety and the integrity of your research.

References

  • Chlorophenols - ToxFAQs. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Personal Protective Equipment (PPE) - Glove Selection Chart. University of Pittsburgh. [Link]

  • Personal Protective Equipment: Hands. San José State University Environmental Health & Safety. [Link]

  • Personal Protective Equipment | Safety | Physical Facilities. Miami University. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • 1-(4-Chloro-2-hydroxyphenyl)ethanone | C8H7ClO2. PubChem, National Center for Biotechnology Information. [Link]

  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc. [Link]

  • 1-(5-Chloro-2,4-Dihydroxyphenyl)-2-(4-Methoxyphenyl)ethanone. PubChem, National Center for Biotechnology Information. [Link]

  • Safe and efficient handling of chlorinated solvents. IPI Global. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • THE DO'S AND DON'TS for the SAFE USE of PHENOL. Cefic Phenol Acetone Sector Group. [Link]

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